B1192287 BDP 630/650 hydrazide

BDP 630/650 hydrazide

Cat. No.: B1192287
M. Wt: 500.76
InChI Key: FQAOSWUYWCXSRX-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 630/650 is a red emitting dye which is based on the borodipyrromethene scaffold. This is a carbonyl reactive dye that is useful for the labeling of aldehydes and ketones, including sugars. BDP 630/650 fluorophore is particularly useful for fluorescence polarization assays.

Properties

Molecular Weight

500.76

IUPAC Name

N/A

InChI

InChI=1S/C23H19BF2N4O2S.ClH/c25-24(26)29-17(6-3-16-4-10-20(11-5-16)32-15-23(31)28-27)7-8-18(29)14-19-9-12-21(30(19)24)22-2-1-13-33-22;/h1-14H,15,27H2,(H,28,31);1H/b6-3+;

InChI Key

FQAOSWUYWCXSRX-ZIKNSQGESA-N

SMILES

O=C(N[NH3+])COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)[B-]5(F)F.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: BDP 630/650 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Photophysics, and Bioconjugation Utility

Executive Summary

This technical guide provides a comprehensive analysis of BDP 630/650 Hydrazide , a far-red fluorophore engineered on the Boron-dipyrromethene (BODIPY) scaffold. Unlike traditional cyanine dyes (e.g., Cy5), BDP 630/650 exhibits superior photostability and a high quantum yield (~0.91), making it a critical tool for fluorescence polarization assays, single-molecule microscopy, and flow cytometry. This document details the physicochemical properties, reaction mechanisms, and a validated protocol for targeting oxidized glycoproteins, designed for immediate application in high-stringency research environments.

Part 1: Chemical Architecture & Photophysics
1.1 Structural Analysis

The this compound (Molecular Formula: C₂₃H₂₀N₄BClF₂O₂S ) represents a structural evolution of the core BODIPY framework. Standard BODIPY dyes emit in the green spectrum (approx. 500–515 nm). To achieve the bathochromic shift to the far-red (630 nm excitation / 650 nm emission), the core is modified with extended conjugation systems—likely involving styryl or thienyl substituents—rigidly tethered to the dipyrromethene unit.

  • The Fluorophore Core: The rigid ring structure restricts rotational relaxation, minimizing non-radiative decay. This results in the dye's characteristic high quantum yield and sharp spectral peaks.[1]

  • The Hydrazide Warhead: The hydrazide functional group (-CO-NH-NH₂) is chemically orthogonal to amines and thiols, targeting carbonyls (aldehydes and ketones). This specificity is paramount for labeling glycosylated proteins after periodate oxidation.

1.2 Photophysical Specifications

The following data represents the consensus specifications for high-purity (>95%) this compound.

ParameterValueUnitSignificance
Excitation Max 628–630nmMatches 633 nm HeNe or 635 nm diode lasers.
Emission Max 642–650nmIdeal for Cy5/APC channels; minimal autofluorescence interference.
Extinction Coeff.[2][3][4][5][6] (ε) ~97,000M⁻¹cm⁻¹High brightness allows for lower labeling density, preserving protein function.
Quantum Yield (Φ) 0.91-Near-unity efficiency; significantly brighter than Cy5 (Φ ~0.27).
Stokes Shift ~20nmNarrow shift requires high-quality filter sets to prevent crosstalk.
Solubility DMF, DMSO-Hydrophobic core requires organic co-solvent for conjugation.
Part 2: The Bioconjugation Mechanism

The utility of this compound lies in its reactivity toward carbonyl groups.[2][5][7][8] Since proteins do not naturally contain aldehydes (except at the N-terminus in rare cases), carbonyls are introduced via the Periodate Oxidation of vicinal diols on carbohydrate moieties (glycans).

2.1 Reaction Pathway (Schiff Base Formation)

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon. This reaction is acid-catalyzed, typically optimal at pH 5.5 – 6.0.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the aldehyde.

  • Dehydration: A water molecule is eliminated, forming a hydrazone linkage.

  • Stability: Unlike imines formed with primary amines, hydrazones are relatively stable and do not strictly require reductive amination (e.g., with NaCNBH₃) for stability, though reduction can prevent reversibility over long storage periods.

2.2 Mechanistic Visualization

The following diagram illustrates the chemical transformation from the oxidized glycan to the stable fluorescent conjugate.

ReactionMechanism Glycoprotein Glycoprotein (Sialic Acid/Vicinal Diols) Oxidation Periodate Oxidation (NaIO4) Glycoprotein->Oxidation Activation Aldehyde Reactive Aldehyde (-CHO) Oxidation->Aldehyde Cleavage Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Hydrazide (pH 5.5) Hydrazide This compound (R-CONHNH2) Hydrazide->Intermediate Conjugate Stable Hydrazone Conjugate Intermediate->Conjugate - H2O (Dehydration)

Caption: Step-wise chemical mechanism converting a glycoprotein diol into a stable fluorescent hydrazone conjugate via periodate activation.

Part 3: Validated Experimental Protocol

Objective: Labeling of a purified IgG antibody (glycosylated) with this compound. Prerequisite: Ensure the protein is in a buffer free of amines (Tris/Glycine) if downstream reduction is planned, though hydrazide chemistry itself is compatible with amines. Crucially, avoid buffers with aldehydes or ketones.

3.1 Reagents & Preparation
  • Protein: 1 mg/mL IgG in PBS (pH 7.4).

  • Oxidant: Sodium Periodate (NaIO₄), 100 mM stock in water (Freshly prepared).

  • Dye Stock: this compound, 10 mM in anhydrous DMSO.

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH accelerates hydrazone formation).

  • Quench: Glycerol or Ethylene Glycol.

3.2 Step-by-Step Methodology
  • Oxidation (Activation):

    • Add NaIO₄ to the protein solution to a final concentration of 1–10 mM.

    • Note: Use 1 mM for specific sialic acid oxidation (0°C, 30 min); use 5–10 mM for general oxidation of hexoses (RT, 30 min).

    • Incubate for 30 minutes in the dark.

    • Quench: Add 10 µL glycerol per mL of solution to consume excess periodate. Incubate for 5 minutes.

  • Buffer Exchange (Critical):

    • Remove excess periodate and adjust pH. Use a Zeba spin column or dialysis to exchange the protein into 0.1 M Sodium Acetate, pH 5.5 .

    • Why: The hydrazide reaction is slow at neutral pH. The acidic environment protonates the carbonyl oxygen, increasing electrophilicity.

  • Conjugation:

    • Add this compound stock to the oxidized protein.

    • Ratio: Target a 20–50 molar excess of dye over protein.

    • Solubility Check: Ensure DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.

    • Incubate for 4–16 hours at Room Temperature (or 4°C overnight) with gentle agitation, protected from light.

  • Purification:

    • Remove unreacted dye using a Sephadex G-25 column or equivalent size-exclusion chromatography (SEC).

    • Elute with PBS, pH 7.4. The first fluorescent band is the conjugate.

3.3 Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Phase 1: Activation cluster_rxn Phase 2: Conjugation cluster_purify Phase 3: Cleanup Protein Purified Protein (1 mg/mL) NaIO4 Add NaIO4 (1-10 mM) Protein->NaIO4 Quench Quench (Glycerol) NaIO4->Quench 30 min BufferEx Buffer Exchange (NaOAc pH 5.5) Quench->BufferEx DyeAdd Add BDP Hydrazide (50x Excess) BufferEx->DyeAdd Incubate Incubate 4-16h @ RT DyeAdd->Incubate SEC SEC Purification (Sephadex G-25) Incubate->SEC Final Labeled Conjugate (PBS pH 7.4) SEC->Final

Caption: Operational workflow for this compound conjugation, emphasizing the critical pH shift to 5.5 for optimal reaction kinetics.

Part 4: Quality Control & Troubleshooting
4.1 Calculating Degree of Labeling (DOL)

To validate the protocol, calculate the number of dye molecules per protein. Measure absorbance at 280 nm (


) and 630 nm (

).


  • 
     : 97,000 M⁻¹cm⁻¹[2][4][8]
    
  • 
     (Correction Factor) : 0.035 (BDP 630/650 exhibits 3.5% absorption at 280 nm).
    
  • Target DOL : For antibodies, a DOL of 1.0 – 3.0 is optimal. Higher labeling may cause quenching or precipitation.

4.2 Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low DOL (< 0.5) Insufficient OxidationIncrease NaIO₄ concentration or reaction time. Ensure NaIO₄ is fresh.
Low DOL (< 0.5) Incorrect pHEnsure coupling buffer is pH 5.5. Neutral pH slows hydrazide reaction significantly.
Precipitation Over-labelingReduce dye excess (try 10x or 20x). Reduce DMSO concentration.
High Background Free DyePerform a second desalting step or extensive dialysis.
References
  • Antibodies.com. (n.d.). This compound (A270081) Validation Data. Retrieved from [Link][2]

  • ResearchGate. (2018). Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins. Retrieved from [Link]

Sources

The In-Depth Technical Guide to BDP 630/650 Hydrazide: Mechanism of Action, Bioconjugation, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of BDP 630/650 hydrazide, a versatile fluorescent probe for labeling biomolecules. Borondipyrromethene (BODIPY) dyes are renowned for their exceptional photophysical properties, and the hydrazide derivative of BDP 630/650 offers a powerful tool for selectively targeting carbonyl groups in aldehydes and ketones. This document will delve into the core mechanism of action, provide detailed experimental protocols for its use, and explore its diverse applications in biomedical research.

The BODIPY Core: A Foundation of Photostability and Brightness

The heart of this compound is the borondipyrromethene (BODIPY) core, a robust fluorophore with a unique set of characteristics that make it highly advantageous for fluorescence-based applications.[]

  • Exceptional Photostability: BODIPY dyes exhibit remarkable resistance to photobleaching, allowing for prolonged exposure during imaging experiments without significant signal degradation.[2][3]

  • High Fluorescence Quantum Yield: BDP 630/650 boasts a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, resulting in bright signals.[4][5][6]

  • Sharp Excitation and Emission Spectra: The narrow and well-defined spectral peaks of BODIPY dyes minimize spectral overlap in multiplexing experiments, where multiple fluorophores are used simultaneously.[2]

  • Environmental Insensitivity: The fluorescence of many BODIPY dyes is largely unaffected by solvent polarity and pH, providing more consistent and reliable results in varying experimental conditions.

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex) ~628 nm[4][5][6]
Emission Maximum (λem) ~642 nm[4][5][6]
Molar Extinction Coefficient (ε) ~97,000 cm⁻¹M⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ) ~0.91[4][5][6]

Mechanism of Action: The Hydrazide-Carbonyl Reaction

The specificity of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH₂) towards carbonyl groups (aldehydes and ketones). This reaction, known as hydrazone formation, is a well-established and reliable method for bioconjugation.

The reaction proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate then undergoes a dehydration step, eliminating a water molecule to form a stable hydrazone bond (C=N-NH-CO-).

The overall reaction is an equilibrium process. However, under appropriate conditions, the formation of the hydrazone is favored.

hydrazone_formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product BDP BDP 630/650-CO-NH-NH₂ Intermediate BDP 630/650-CO-NH-NH-C(OH)R₂ BDP->Intermediate Nucleophilic Attack Carbonyl R-CHO (Aldehyde) or R₂C=O (Ketone) Hydrazone BDP 630/650-CO-NH-N=CR₂ (Hydrazone) Intermediate->Hydrazone Dehydration Water H₂O

Caption: General mechanism of hydrazone formation.

Causality Behind Experimental Choices: The Critical Role of pH

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. An acidic environment is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, excessively low pH will protonate the hydrazide, rendering it non-nucleophilic and inhibiting the reaction. Therefore, the reaction is typically carried out in a mildly acidic buffer, with a pH range of 4.5 to 5.5 being optimal for most applications.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for labeling biomolecules with this compound. The primary example focuses on labeling glycoproteins, a common application for this reagent.

Workflow for Labeling Glycoproteins

glycoprotein_labeling_workflow A 1. Glycoprotein Preparation B 2. Periodate Oxidation (Generation of Aldehydes) A->B Oxidize cis-diols on sugar residues C 3. Removal of Excess Periodate B->C Stop reaction and prevent side reactions D 4. Labeling with this compound C->D React hydrazide with newly formed aldehydes E 5. Purification of the Labeled Glycoprotein D->E Remove unreacted dye F 6. Characterization of the Conjugate E->F Confirm labeling and determine DOL

Caption: Workflow for labeling glycoproteins.

Detailed Protocol for Glycoprotein Labeling

This protocol is a self-validating system, with purification and characterization steps ensuring the quality of the final conjugate.

Materials:

  • This compound (store at -20°C, protected from light)

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Glycoprotein Preparation:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer.

    • Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio (e.g., 1 mL of periodate solution to 1 mL of glycoprotein solution).

    • Incubate the reaction for 20-30 minutes at room temperature in the dark. This step oxidizes the cis-diol groups on the sugar moieties of the glycoprotein to generate aldehyde groups.

  • Quenching and Removal of Excess Periodate:

    • Add the Quenching Solution to a final concentration of 10-20 mM to quench the unreacted periodate.

    • Incubate for 5-10 minutes at room temperature.

    • Remove the excess periodate and quenching agent by desalting or dialysis against the Reaction Buffer.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification of the Labeled Glycoprotein:

    • Separate the labeled glycoprotein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column). The brightly colored labeled protein will elute first, followed by the smaller, unreacted dye molecule.

    • Alternatively, dialysis can be used for purification.

  • Characterization of the Conjugate:

    • Spectrophotometric Analysis:

      • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of BDP 630/650 (~628 nm).

      • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm.

      • Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of BDP 630/650 at its absorbance maximum (97,000 cm⁻¹M⁻¹).

      • Determine the Degree of Labeling (DOL) by calculating the molar ratio of the dye to the protein.

    • Fluorometric Analysis:

      • Confirm the fluorescence of the conjugate by exciting at ~628 nm and measuring the emission spectrum.

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas.

  • Fluorescence Microscopy: The bright and photostable nature of BDP 630/650 makes it ideal for high-resolution imaging of glycoproteins on the cell surface or within cellular compartments.[2]

  • Flow Cytometry: The strong fluorescence signal of BDP 630/650-labeled cells allows for clear and distinct signals in flow cytometry, enabling the quantification and sorting of cell populations based on their glycoprotein expression.[2]

  • Fluorescence Polarization Assays: The relatively long fluorescence lifetime of the BDP core makes BDP 630/650 particularly useful in fluorescence polarization assays to study molecular interactions and binding events.[4][7]

  • Detection of Carbonylated Proteins: Oxidative stress can lead to the formation of carbonyl groups on proteins. This compound can be used to specifically label and detect these carbonylated proteins, serving as a marker for oxidative damage.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating steps to ensure the integrity of the experimental outcome. The purification step is critical for removing any non-covalently bound dye, which could lead to false-positive signals. The subsequent characterization by spectrophotometry and fluorometry provides quantitative data on the success of the conjugation reaction and the quality of the final product. This systematic approach ensures that the observed fluorescence is a direct result of the specific labeling of the target biomolecule.

References

  • This compound (A270081). Antibodies.com. [Link]

  • BDP 630/650. AxisPharm. [Link]

  • BDP 630/650 azide. AxisPharm. [Link]

  • BDP 630/650 amine. AxisPharm. [Link]

  • Bodipy BDP 630/650 carboxylic acid | CAS: 2183512-02-7. AxisPharm. [Link]

  • Lumiprobe - Ala Biolab. [Link]

  • Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. [Link]

  • Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. PMC. [Link]

  • Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channels imaging. ChemRxiv. [Link]

  • Other Targets. DC Chemicals. [Link]

  • Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. PMC. [Link]

  • Characterization of Cell Surface Glycoproteins using Enzymatic Treatment and Mass Spectrometry. PMC. [Link]

  • MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. Analytical Methods (RSC Publishing). [Link]

  • Optimization of reaction conditions for the synthesis of dye 1. ResearchGate. [Link]

Sources

BDP 630/650 Hydrazide: Photostability Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BDP 630/650 hydrazide is a far-red fluorescent dye based on the Boron-Dipyrromethene (BODIPY) core, engineered to target carbonyl groups (aldehydes/ketones).[1][2][3] It serves as a superior alternative to Cyanine5 (Cy5) and Alexa Fluor 647 hydrazides in applications requiring extended photostability and high quantum yield.

While traditional cyanine dyes suffer from cis-trans isomerization and oxidative bleaching under high-intensity illumination, the BDP 630/650 core maintains a rigid, non-isomerizable structure. This results in a quantum yield of 0.91 (vs. ~0.28 for Cy5) and exceptional resistance to photobleaching, making it the fluorophore of choice for long-term tracking of glycoproteins, fluorescence polarization (FP) assays, and single-molecule imaging in the far-red channel.

Technical Core: Photophysics & Stability

The Structural Basis of Stability

The superior photostability of BDP 630/650 stems from its molecular architecture. Unlike cyanine dyes, which rely on a flexible polymethine chain connecting two heterocycles, BDP dyes utilize a rigid dipyrromethene core complexed with a disubstituted boron atom.

  • Rigidity: The fused ring system prevents non-radiative decay via cis-trans isomerization, a primary energy loss pathway for Cy5.

  • Oxidation Resistance: The lack of a long, exposed polymethine chain reduces susceptibility to attack by reactive oxygen species (ROS) and singlet oxygen (

    
    ).
    
  • Environmental Insensitivity: BDP fluorescence is largely independent of pH and solvent polarity, unlike fluorescein or some rhodamine derivatives.

Comparative Photophysical Data

The following table contrasts BDP 630/650 with standard far-red fluorophores. Note the significant advantage in Quantum Yield (QY) and Photostability.[4][]

PropertyBDP 630/650Cyanine5 (Cy5)Alexa Fluor 647
Excitation Max (nm) 628649650
Emission Max (nm) 642666665
Extinction Coeff. (

)
97,000

250,000

239,000

Quantum Yield (QY) 0.91 ~0.28 (in PBS)~0.33
Photostability Exceptional ModerateHigh
Solubility Low (Water); High (DMSO/DMF)Moderate (Water)High (Water)
Stokes Shift ~14 nm~17 nm~15 nm

Critical Insight: While Cy5 has a higher extinction coefficient, BDP 630/650's near-unity quantum yield compensates for brightness, and its photostability allows for higher laser power or longer exposure times without signal degradation.

Application Focus: Carbonyl Labeling Chemistry

This compound is specifically designed to label carbonyls.[2][3][6] In biological systems, these are rarely free; they are generated via the periodate oxidation of cis-diols (sugars) or N-terminal transamination.

Reaction Mechanism

The hydrazide group reacts with the aldehyde to form a hydrazone.[7] While hydrazones are relatively stable, they can be susceptible to hydrolysis over long periods. For permanent labeling, the hydrazone is often reduced to a hydrazine bond.

ConjugationPathway Glycoprotein Glycoprotein (Sialic Acid/Sugar) Oxidation Periodate Oxidation (NaIO4) Glycoprotein->Oxidation 1mM NaIO4, 4°C Aldehyde Activated Aldehyde (-CHO) Oxidation->Aldehyde 30 min Reaction This compound Addition Aldehyde->Reaction pH 5.5 - 7.4 Hydrazone Hydrazone Conjugate (C=N-NH-BDP) Reaction->Hydrazone Schiff Base Formation Reduction Optional Reduction (NaCNBH3) Hydrazone->Reduction Stabilization Stable Stable Hydrazine (CH-NH-NH-BDP) Reduction->Stable Permanent Bond

Figure 1: Chemical pathway for labeling glycoproteins using this compound. The reduction step is optional but recommended for long-term tracking.

Experimental Protocols

Protocol A: Glycoprotein Labeling

Prerequisites:

  • Dye Stock: Dissolve this compound in anhydrous DMSO or DMF at 10 mM. Do not store in aqueous buffer.

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).

Workflow:

  • Oxidation: Treat protein (1-5 mg/mL) with 1 mM Sodium Periodate (

    
    ) in acetate buffer for 30 minutes at 4°C in the dark.
    
  • Quenching: Add glycerol (final 15 mM) to quench excess periodate. Incubate 5 mins.

  • Buffer Exchange: Remove periodate using a desalting column (e.g., PD-10) or dialysis against Labeling Buffer.

  • Conjugation: Add this compound stock to the oxidized protein (10-50 molar excess).

    • Note: Keep final DMSO concentration < 5% to prevent protein precipitation.

  • Incubation: Incubate for 2-16 hours at room temperature (or 4°C overnight) in the dark.

  • Purification: Remove unreacted dye via size-exclusion chromatography (Sephadex G-25) or extensive dialysis.

Protocol B: Self-Validating Photostability Assay

To verify the "exceptional" stability claims in your specific experimental setup, perform this comparative bleaching assay.

Methodology:

  • Sample Prep: Prepare 1 µM solutions of BDP 630/650 and a reference dye (e.g., Cy5) in PBS.

  • Mounting: Place droplets in a glass-bottom 96-well plate or seal between slide and coverslip.

  • Illumination: Use a fluorescence microscope with a 630-640 nm LED or laser. Set power to 100% (or a power density of ~1-5 W/cm²) to accelerate bleaching.

  • Acquisition: Acquire images every 1 second for 300 seconds (5 minutes).

  • Analysis: Measure mean fluorescence intensity (MFI) of the ROI over time. Normalize

    
     to 100%.
    

PhotostabilityAssay Start Start: Equimolar Solutions (BDP vs Cy5) Setup Microscope Setup Ex: 630nm | 100% Power Start->Setup Acquire Time-Lapse Imaging 1 frame/sec for 300s Setup->Acquire Extract Data Extraction Measure ROI Mean Intensity Acquire->Extract Normalize Normalization I(t) / I(0) * 100 Extract->Normalize Plot Plot Decay Curve Calculate t1/2 Normalize->Plot

Figure 2: Workflow for quantifying photostability. This protocol provides a direct, instrument-specific comparison of dye performance.

Troubleshooting & Optimization

IssueRoot CauseSolution
Precipitation during labeling Dye insolubility in waterEnsure DMSO/DMF is used for the stock. Add dye slowly while vortexing. Do not exceed 10% organic solvent in the final mix.
Low Labeling Efficiency Insufficient oxidationEnsure NaIO4 is fresh. Sialic acid residues may be low; treat with neuraminidase if targeting internal sugars (galactose) followed by galactose oxidase.
High Background Hydrophobic stickingBDP is hydrophobic. Use 0.1% Tween-20 or BSA in wash buffers to reduce non-specific binding.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.

  • Karolin, J., et al. (1994). Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions. Spectrochimica Acta Part A, 50(3), 509-517.

Sources

The Heart of the Matter: An In-depth Technical Guide to the BODIPY Core of BDP 630/650

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a deep technical understanding of the BODIPY core of the BDP 630/650 fluorescent dye. We will move beyond a superficial overview to explore the fundamental chemistry, photophysics, and practical application of this versatile fluorophore. This document is structured to offer not just protocols, but the scientific rationale behind them, empowering you to optimize its use in your research and development endeavors.

The BODIPY Core: A Foundation of Photostability and Brightness

The BDP 630/650 dye is a member of the boron-dipyrromethene (BODIPY) family of fluorophores, first discovered by Treibs and Kreuzer in 1968.[1] The core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, is a robust and highly fluorescent platform.[2] Its key characteristics, which are central to the performance of BDP 630/650, include:

  • High Molar Extinction Coefficients: BODIPY dyes exhibit strong absorption of light, typically with extinction coefficients exceeding 80,000 M⁻¹cm⁻¹.[3]

  • High Fluorescence Quantum Yields: They are exceptionally efficient at converting absorbed light into emitted fluorescence, with quantum yields often approaching 1.0, even in aqueous environments.[3][4]

  • Sharp Absorption and Emission Spectra: The narrow spectral bands of BODIPY dyes reduce spectral overlap in multicolor imaging experiments.[3][5]

  • Relative Insensitivity to Environmental Factors: The fluorescence of the BODIPY core is largely unaffected by solvent polarity and pH, providing a stable signal in diverse experimental conditions.[3][6]

  • Excellent Photostability: BDP 630/650, like many BODIPY dyes, is resistant to photobleaching, allowing for prolonged imaging and analysis.[5][7]

The specific spectral properties of BDP 630/650, with its absorption maximum around 630 nm and emission maximum around 650 nm, place it in the valuable far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence.

Crafting the Core: The Chemistry of Long-Wavelength BODIPY Dyes

Achieving the far-red emission of BDP 630/650 requires strategic chemical modifications to the basic BODIPY core. The key principle is the extension of the π-conjugated system, which effectively lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in both absorption and emission spectra.[]

A common and effective strategy to achieve this is the introduction of styryl or aryl groups at the 3,5- and/or 2,6-positions of the BODIPY core.[9][10] The Knoevenagel condensation reaction is a frequently employed method for introducing styryl moieties.

Below is a representative synthetic scheme illustrating the general approach to synthesizing a long-wavelength distyryl-BODIPY dye with spectral properties similar to BDP 630/650.

Synthesis_Workflow cluster_start Starting Materials cluster_dipyrromethane Dipyrromethane Synthesis cluster_bodipy_core BODIPY Core Formation cluster_extension π-Conjugation Extension 2_4_dimethylpyrrole 2,4-Dimethylpyrrole condensation Acid-catalyzed Condensation (e.g., TFA) 2_4_dimethylpyrrole->condensation aromatic_aldehyde Aromatic Aldehyde (e.g., 4-formylphenylacetic acid) aromatic_aldehyde->condensation dipyrromethane Dipyrromethane Intermediate condensation->dipyrromethane oxidation Oxidation (e.g., DDQ) dipyrromethane->oxidation dipyrromethene Dipyrromethene oxidation->dipyrromethene boron_complexation Boron Complexation (BF3·OEt2, Et3N) dipyrromethene->boron_complexation bodipy_intermediate Methyl-Substituted BODIPY Core boron_complexation->bodipy_intermediate knoevenagel Knoevenagel Condensation (with Aromatic Aldehyde) bodipy_intermediate->knoevenagel final_product Long-Wavelength Distyryl BODIPY (e.g., BDP 630/650) knoevenagel->final_product

Caption: Representative synthesis of a long-wavelength distyryl BODIPY dye.

The choice of the aromatic aldehyde in the Knoevenagel condensation is critical for fine-tuning the photophysical properties. Electron-donating groups on the aromatic ring can further enhance the red-shift. The final product can then be functionalized with reactive groups for bioconjugation.

Photophysical Profile of BDP 630/650

The performance of a fluorophore is defined by its photophysical parameters. The following table summarizes the key properties of BDP 630/650, making it a powerful tool for fluorescence-based applications.

PropertyValueSignificance for Researchers
Maximum Absorption (λabs) ~625-630 nm[11]Excitation in the far-red minimizes cellular autofluorescence and allows for multiplexing with shorter wavelength dyes.
Maximum Emission (λem) ~640-650 nm[11]Emission in the far-red is well-suited for deep-tissue imaging and reduces spectral overlap.
Molar Extinction Coefficient (ε) ~97,000 M-1cm-1[9]High value indicates strong light absorption, leading to brighter fluorescence signals.
Fluorescence Quantum Yield (ΦF) ~0.91[9]Near-perfect efficiency in converting absorbed photons into emitted fluorescence, resulting in a very bright dye.
Fluorescence Lifetime (τ) >5 nanoseconds[4]A relatively long lifetime is advantageous for fluorescence polarization assays and fluorescence lifetime imaging (FLIM).
Stokes Shift ~15-20 nmA small Stokes shift is typical for BODIPY dyes and requires appropriate filter selection to minimize excitation light bleed-through.

Harnessing the Core: Experimental Protocols and Workflows

The true utility of BDP 630/650 lies in its ability to be conjugated to biomolecules, enabling their visualization and tracking. The BODIPY core is sufficiently robust to withstand a variety of chemical modifications, allowing for the introduction of reactive functional groups.[12]

Bioconjugation Strategies

BDP 630/650 is commercially available with several reactive moieties, each targeting a specific functional group on the biomolecule of interest.

  • NHS Ester: Reacts with primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) to form stable amide bonds.[13]

  • Maleimide: Specifically reacts with thiol groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[14]

  • Azide: Participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient labeling.[]

Bioconjugation_Strategies cluster_dye BDP 630/650 Derivatives cluster_biomolecule Biomolecule Functional Groups cluster_reaction Conjugation Chemistry NHS_Ester BDP 630/650-NHS Ester Amide_Bond Amide Bond Formation NHS_Ester->Amide_Bond Maleimide BDP 630/650-Maleimide Thioether_Bond Thioether Bond Formation Maleimide->Thioether_Bond Azide BDP 630/650-Azide Click_Chemistry Click Chemistry (Triazole Linkage) Azide->Click_Chemistry Amine Primary Amine (-NH2) (e.g., Lysine) Amine->Amide_Bond Thiol Thiol (-SH) (e.g., Cysteine) Thiol->Thioether_Bond Alkyne Alkyne Alkyne->Click_Chemistry

Caption: Common bioconjugation strategies for BDP 630/650.

Step-by-Step Protocol: Labeling a Protein with BDP 630/650 NHS Ester

This protocol provides a general workflow for labeling a protein with primary amines. Optimization of the dye-to-protein ratio is crucial to achieve the desired degree of labeling without compromising protein function.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BDP 630/650 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP 630/650 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is often used.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~630 nm (for BDP 630/650). The following equation can be used: DOL = (A630 / εdye) / ((A280 - (A630 x CF)) / εprotein) where CF is the correction factor for the dye's absorbance at 280 nm.

    • Confirm the functionality of the labeled protein using an appropriate activity assay.

Advanced Applications of BDP 630/650

The excellent photophysical properties of BDP 630/650 make it a valuable tool for a range of advanced imaging techniques.

  • Fluorescence Microscopy: Its brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.[5]

  • Flow Cytometry: The strong signal of BDP 630/650 allows for clear and distinct cell sorting and phenotyping.[5]

  • Förster Resonance Energy Transfer (FRET): BDP 630/650 can serve as an acceptor in FRET pairs to study molecular interactions and dynamics with high sensitivity.[5][7] For instance, it can be paired with a donor dye like Cy3.

  • Super-Resolution Microscopy (STORM): The photoswitchable properties of some BODIPY dyes, including those in the far-red spectrum, make them suitable for stochastic optical reconstruction microscopy (STORM), enabling imaging beyond the diffraction limit.[16][17][18]

Conclusion

The BDP 630/650, with its robust BODIPY core, offers a compelling combination of brightness, photostability, and far-red spectral properties. Understanding the fundamental principles of its synthesis, photophysics, and bioconjugation chemistry empowers researchers to fully leverage its capabilities. From routine fluorescence microscopy to cutting-edge super-resolution imaging, BDP 630/650 is a versatile and reliable tool for elucidating complex biological processes.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry, 12(22), 3774-3791. [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of a long-wavelength BODIPY dye. ResearchGate. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. [Link]

  • Treibs, A., & Kreuzer, F.-H. (1968). Difluoroboryl-komplexe von Di- und Tripyrrylmethenen. Liebigs Annalen der Chemie, 718(1), 208–223. [Link]

  • Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of fluorescent bodipy dyes: versatility unsurpassed.
  • AxisPharm. (n.d.). Bodipy Probes Fluorescence Dyes. Retrieved February 7, 2024, from [Link]

  • Kaur, G., et al. (2015). Synthesis of various meso-substituted BODIPY derivatives. ResearchGate. [Link]

  • Bañuelos, J., et al. (2011). Modulation of the photophysical properties of BODIPY dyes by substitution at their meso position. RSC Advances, 1(4), 677-684. [Link]

  • Kowada, T., Maeda, H., & Unno, M. (2015). Synthesis and photo-physical properties of a series of BODIPY dyes. ResearchGate. [Link]

  • N. S. S. et al. (2015). Synthesis of Functional Fluorescent BODIPY-based Dyes through Electrophilic Aromatic Substitution. PMC. [Link]

  • Gonçalves, R. C. R., et al. (2023). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. Sciforum. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. [Link]

  • Piatkowski, P., et al. (2018). Optical characterization of a two-dimensional BODIPY-based polymer material and its related chromophores. ResearchGate. [Link]

  • Akin, E. J., et al. (2018). Superresolution microscopy with novel BODIPY-based fluorophores. PLOS ONE, 13(10), e0206532. [Link]

  • Ai, H., Hazelwood, K. L., Davidson, M. W., & Campbell, R. E. (2008). Fluorescent protein FRET pairs for ratiometric imaging of dual biosensors. Nature Methods, 5(5), 401–403. [Link]

  • Rust, M. J., Bates, M., & Zhuang, X. (2006). Sub-diffraction-limit imaging by stochastic optical reconstruction microscopy (STORM). Nature Methods, 3(10), 793–795. [Link]

Sources

An In-Depth Technical Guide to BDP 630/650 Hydrazide for the Detection of Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Quantifying Carbonyl Stress

In the intricate landscape of cellular biology and drug development, the concept of oxidative stress stands as a central pillar in the etiology of numerous pathologies, from neurodegenerative diseases to cancer and cardiovascular disorders.[1][2] A key manifestation of oxidative stress is the irreversible modification of biomolecules, leading to the formation of carbonyl groups on proteins and lipids. These carbonyls are not mere bystanders; they are potent signaling molecules and markers of cellular damage that can propagate further injury.[3] Consequently, the accurate detection and quantification of these carbonyl groups are paramount for researchers, scientists, and drug development professionals seeking to unravel disease mechanisms and evaluate the efficacy of therapeutic interventions.[4]

This guide provides a comprehensive technical overview of BDP 630/650 hydrazide, a powerful fluorescent probe for the sensitive and specific detection of carbonyl groups. We will delve into the core principles of its mechanism, provide detailed protocols for its application, and offer insights into data interpretation and troubleshooting, empowering you to harness the full potential of this versatile tool in your research endeavors.

The Chemistry and Advantages of this compound

This compound belongs to the BODIPY (boron-dipyrromethene) family of fluorophores, renowned for their exceptional photophysical properties.[5] These dyes are characterized by high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them ideal for a range of fluorescence-based applications.[5]

The key to this compound's utility in carbonyl detection lies in its hydrazide functional group (-NH-NH2). This moiety reacts specifically with aldehydes and ketones under mild conditions to form a stable hydrazone bond.[6] This covalent interaction ensures a robust and permanent label on the carbonylated molecule.

Mechanism of Carbonyl Detection with this compound

Reaction of this compound with a Carbonyl Group BDP This compound Hydrazone Stable Fluorescent Hydrazone BDP->Hydrazone Reaction Carbonyl Carbonylated Protein/Lipid (Aldehyde or Ketone) Carbonyl->Hydrazone

Caption: Covalent bond formation between this compound and a carbonyl group.

Advantages over Traditional Methods:

The most common method for detecting protein carbonylation has traditionally been the 2,4-dinitrophenylhydrazine (DNPH) assay.[7] While widely used, the DNPH method has several limitations, including the need for harsh acidic conditions for derivatization, potential for non-specific reactions, and the requirement for subsequent immunodetection, which can be time-consuming and prone to variability.[8][9]

This compound offers several distinct advantages:

  • High Sensitivity: The inherent brightness of the BODIPY fluorophore allows for the detection of low levels of carbonylation.[5]

  • Specificity: The hydrazide chemistry provides a highly specific reaction with aldehydes and ketones.[6]

  • Mild Reaction Conditions: The labeling reaction can be performed under physiological or near-physiological conditions, preserving the integrity of the biological sample.

  • Direct Fluorescence Detection: Unlike the DNPH assay, no secondary detection reagents are required, simplifying the workflow and reducing potential sources of error.[10]

  • Multiplexing Capability: The far-red emission of BDP 630/650 allows for multiplexing with other fluorescent probes in the green and blue channels.

Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (λex) ~628 nm[11]
Emission Maximum (λem) ~642 nm[11]
Molar Extinction Coefficient ~97,000 M⁻¹cm⁻¹[11]
Fluorescence Quantum Yield ~0.91[11]
Molecular Weight ~500.76 g/mol [11]
Solubility Good in DMF and DMSO[11]

Experimental Protocols

The following protocols are designed to be a starting point and may require optimization based on the specific cell or tissue type and experimental conditions.

Detection of Protein Carbonylation in Cell Lysates

This protocol describes the labeling and detection of carbonylated proteins from cultured cells.

Workflow for Detecting Protein Carbonylation in Cell Lysates

Cell Lysate Protein Carbonylation Assay start Induce Oxidative Stress (e.g., H₂O₂ treatment) lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant labeling Incubate with This compound quant->labeling sds_page SDS-PAGE labeling->sds_page in_gel In-Gel Fluorescence Imaging sds_page->in_gel western Western Blot (Optional) (using anti-BODIPY antibody) sds_page->western analysis Data Analysis and Quantification in_gel->analysis western->analysis

Sources

Technical Guide: Fluorescence Polarization Assays with BDP 630/650

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Assay Design for High-Throughput Screening and Receptor-Ligand Kinetics

Executive Summary

Fluorescence Polarization (FP) is a homogeneous, equilibrium-based method indispensable in drug discovery for quantifying molecular interactions.[1] While Fluorescein (FITC) has historically been the standard probe, its utility is compromised in high-throughput screening (HTS) by library compound autofluorescence and light scattering in the blue-green spectrum.

This guide details the implementation of BDP 630/650 , a far-red Boron-Dipyrromethene (BODIPY) derivative, as a superior alternative. By shifting excitation to ~630 nm, researchers can significantly improve signal-to-noise ratios (SNR) and Z-factors. This document provides the theoretical physics, specific spectral advantages, and a validated protocol for deploying BDP 630/650 in competitive binding assays.

Part 1: The Physics of Fluorescence Polarization

The Fundamental Principle

FP relies on the physical principle that the degree of polarization of a fluorophore's emission is inversely proportional to its rate of molecular rotation (Brownian motion) during its excited state lifetime.[2]

  • Excitation: A fluorophore is excited by linearly polarized light.[3] Only molecules with absorption dipoles oriented parallel to the polarization plane are excited (Photoselection).

  • Brownian Rotation: During the fluorescence lifetime (

    
    ), the molecule rotates.
    
    • Small Molecules (Free Tracer): Rotate rapidly, randomizing the orientation. Emission is depolarized .[4]

    • Large Complexes (Bound Tracer): Rotate slowly. The orientation is preserved. Emission remains polarized .

  • Emission: The detector measures intensity parallel (

    
    ) and perpendicular (
    
    
    
    ) to the excitation plane.[3]
The Perrin Equation

The relationship between polarization (


), fluorescence lifetime (

), and rotational correlation time (

) is governed by the Perrin equation:


Where:

  • 
    : Observed polarization.
    
  • 
    : Intrinsic polarization (limiting anisotropy).
    
  • 
    : Fluorescence lifetime of the probe.[5]
    
  • 
    : Rotational correlation time (proportional to molecular volume/weight).
    

Critical Insight: For FP to work, the fluorescence lifetime (


) must be comparable to the rotational correlation time (

). If

is too short, the molecule emits before it rotates (false high mP). If

is too long, even large molecules rotate significantly (false low mP). BDP 630/650 possesses a lifetime (

3-5 ns) ideal for measuring binding events involving proteins >10 kDa.
Mechanism Visualization

FP_Mechanism Light Polarized Excitation (630 nm) Tracer BDP 630/650 Tracer (Small) Light->Tracer Excites Complex Tracer + Protein Complex (Large) Light->Complex Excites RotationFast Rapid Rotation (Brownian Motion) Tracer->RotationFast RotationSlow Slow Rotation (High Inertia) Complex->RotationSlow EmitDe Depolarized Emission (Low mP) RotationFast->EmitDe Result EmitPol Polarized Emission (High mP) RotationSlow->EmitPol Result

Caption: Schematic of FP. Small tracers tumble fast, depolarizing light. Bound tracers tumble slowly, retaining polarization.

Part 2: The BDP 630/650 Advantage

Why switch from Fluorescein (FITC) or TAMRA to BDP 630/650? The primary driver is spectral hygiene .

Spectral Properties & Comparison

BDP 630/650 operates in the far-red window, matching Cy5 filter sets. This region is critical because most chemical libraries (drug compounds) and biological media (serum/lysates) autofluoresce heavily in the blue/green (488 nm) and yellow (550 nm) regions, but are "quiet" in the red (>600 nm).

PropertyFluorescein (FITC)TAMRABDP 630/650
Excitation (nm) 494555628 - 630
Emission (nm) 518580642 - 650
Stokes Shift Small (~24 nm)Small (~25 nm)Small (~14-20 nm)

(

)
75,00090,000~97,000
Quantum Yield 0.92 (pH dependent)0.3 - 0.60.91
Photostability LowModerateHigh
Interference Risk High (Autofluorescence)ModerateVery Low
Structural Rigidity

BDP dyes are based on a rigid boron-dipyrromethene core. Unlike Cyanine dyes (which have flexible polymethine chains that can cause cis-trans isomerization and reduce quantum yield), the BDP core is structurally constrained. This rigidity minimizes "propeller effects" (local rotation of the dye independent of the protein), ensuring the measured polarization accurately reflects the protein's tumbling.

Part 3: Experimental Protocol

Workflow Overview

Workflow Step1 1. Conjugation React BDP-NHS with Ligand Step2 2. Purification Remove Free Dye (HPLC/TLC) Step1->Step2 Critical Step Step3 3. Tracer Titration Determine Kd with Protein Step2->Step3 Step4 4. Competition Assay Displace Tracer with Drug Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Z-Factor Step4->Step5

Caption: Validated workflow for FP assay development. Purification (Step 2) is the most common failure point.

Step-by-Step Methodology
Phase 1: Tracer Synthesis (Labeling)

Reagents: Ligand with primary amine, BDP 630/650 NHS Ester (Lumiprobe/MedKoo), Anhydrous DMSO, TEA (Triethylamine).

  • Dissolve Dye: Dissolve BDP 630/650 NHS ester in anhydrous DMSO to 10 mM. Note: BDP is hydrophobic; do not use aqueous buffer yet.

  • Reaction: Mix ligand (amine) with dye at a 1:1.2 molar ratio (slight dye excess) in DMSO containing 1-2% TEA.

  • Incubation: Incubate for 2-4 hours at room temperature in the dark.

  • Purification (CRITICAL):

    • FP assays measure the ratio of bound vs. free. Even 5% contamination of free dye (which has very low mP) will drastically compress the assay window.

    • Method: Use Reverse-Phase HPLC (C18 column) to separate the BDP-Ligand from free BDP-COOH (hydrolyzed NHS).

    • Validation: Verify mass using LC-MS.

Phase 2: Assay Optimization (G-Factor & Kd)

Buffer: PBS + 0.01% Tween-20 (prevents sticking) + 1% DMSO.

  • G-Factor Correction: Place free BDP 630/650 tracer (1 nM) in the plate reader. Adjust the G-factor until the measured mP is roughly 20-30 mP (theoretical minimum for free dye).

  • Binding Isotherm (Kd Determination):

    • Prepare a serial dilution of the Receptor Protein (e.g., 0 nM to 10

      
      M).
      
    • Add constant Tracer concentration (e.g., 2 nM). Note: Keep tracer < Kd.

    • Incubate 30-60 mins.

    • Read FP (Ex 630 / Em 650).

    • Plot: mP vs. log[Protein]. Fit to a sigmoidal dose-response curve to find

      
      .
      
Phase 3: Competitive Binding (Z' Validation)

To validate the assay for screening:

  • Setup:

    • Positive Control (Max mP): Protein (

      
       concentration) + Tracer.
      
    • Negative Control (Min mP): Free Tracer only (or Protein + Excess unlabeled ligand).

  • Calculation:

    
    
    
    • A Z' > 0.5 indicates a robust assay suitable for HTS.

Part 4: Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
Low Assay Window (

mP < 50)
Free dye contaminationRepurify tracer via HPLC. Free dye drags the "Bound" signal down.
High Background Intensity Tracer concentration too highReduce tracer to 1-5 nM. Check for aggregation.
Signal Drift over Time Evaporation or PhotobleachingSeal plates. BDP is stable, but avoid direct intense light.
"Propeller Effect" Linker too flexibleUse a shorter linker (C2/C3) between the ligand and BDP core.
Low Z' Factor High variability (

)
Use automated pipetting; include detergent (Tween/Triton) to reduce meniscus effects.

References

  • Perrin, F. (1926).[4][6][7] Polarisation de la lumière de fluorescence.[1][6][7][8][9][10] Vie moyenne des molécules fluorescentes.[6][7] Journal de Physique et le Radium. (Foundational physics of the Perrin Equation)

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (The Z-Factor paper).[11] [Link]

  • Simeonov, A., & Nikolov, D. (2010). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews. [Link]

Sources

Methodological & Application

High-Fidelity Glycoprotein Labeling: BDP 630/650 Hydrazide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust methodology for the site-specific fluorescent labeling of glycoproteins using BDP 630/650 Hydrazide . Unlike amine-reactive chemistries (e.g., NHS esters) that randomly target lysine residues—potentially disrupting active sites or antibody binding regions—hydrazide chemistry targets the carbohydrate moieties (glycans) predominantly found on the Fc region of antibodies or the surface of membrane proteins.

BDP 630/650 is a borondipyrromethene-based fluorophore engineered to match the Cyanine5 (Cy5) spectral channel.[1][2] It offers critical advantages over traditional cyanines, including superior photostability, high quantum yield (0.91), and pH insensitivity. This protocol is optimized for flow cytometry, fluorescence microscopy, and in vivo imaging where far-red excitation is required to minimize autofluorescence.

Scientific Principle: Periodate-Hydrazide Ligation[3]

The labeling strategy relies on a two-step bio-orthogonal reaction sequence. Glycans contain vicinal diols (adjacent hydroxyl groups) which are chemically inert to hydrazides under physiological conditions.

  • Mild Periodate Oxidation: Sodium meta-periodate (NaIO₄) specifically cleaves the C-C bond between vicinal diols on sialic acid and other terminal sugars, generating reactive aldehyde groups.

  • Hydrazone Formation: The hydrazide functional group on the BDP 630/650 dye acts as a nucleophile, attacking the newly formed aldehyde to form a stable hydrazone linkage.

This reaction is most efficient at slightly acidic pH (5.5 – 6.0), which catalyzes the dehydration step of hydrazone formation while preventing non-specific amine coupling.

Mechanism Visualization

GlycoproteinLabeling Glycoprotein Native Glycoprotein (Vicinal Diols) Oxidation Step 1: Oxidation (NaIO4, pH 5.5) Glycoprotein->Oxidation Cleavage of cis-diols Aldehyde Activated Protein (Aldehyde Groups) Oxidation->Aldehyde Generates -CHO Labeling Step 2: Conjugation (this compound) Aldehyde->Labeling Nucleophilic Attack Conjugate BDP-Labeled Glycoprotein (Stable Hydrazone Bond) Labeling->Conjugate Dehydration

Figure 1: The chemical workflow for site-specific hydrazide labeling of glycoproteins.

Product Profile: this compound

BDP 630/650 is a far-red emitter.[2][3][4] Its hydrophobic core is modified to ensure solubility in organic solvents (DMSO/DMF) for stock preparation, while remaining compatible with aqueous labeling buffers.

PropertyValueNotes
Excitation Max 628 nmMatches 633 nm / 640 nm Lasers
Emission Max 642 nmCompatible with Cy5 / APC filters
Extinction Coeff.[4][5][6] (

)
97,000

High brightness
Quantum Yield 0.91Significantly brighter than Cy5 (QY ~0.[4]27)
Solubility DMSO, DMFPre-dissolve before adding to aqueous buffer
Molecular Weight ~500.76 DaSmall molecule; minimizes steric hindrance

Materials & Reagents

Required Reagents
  • Target: Glycoprotein (Antibody, Enzyme, etc.) at 1–5 mg/mL.

    • Note: Ensure protein is free of carrier proteins (BSA/Gelatin) and Tris buffer (which can interfere with oxidation).

  • Fluorophore: this compound (e.g., Lumiprobe, BroadPharm).

  • Oxidizer: Sodium meta-Periodate (NaIO₄).[7]

  • Buffers:

    • Oxidation/Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.5.[8]

    • Storage Buffer: PBS, pH 7.4.

  • Solvent: Anhydrous DMSO or DMF.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Detailed Protocol

Phase I: Preparation & Oxidation

Objective: Convert carbohydrate diols into reactive aldehydes.

  • Buffer Exchange: If the protein is in Tris or contains BSA, exchange it into 0.1 M Sodium Acetate, pH 5.5 using a desalting column.

    • Why? Acidic pH facilitates oxidation and subsequent hydrazone formation. Tris contains amines that can compete in side reactions.

  • Prepare Periodate Stock: Freshly prepare a 20 mM NaIO₄ solution in Sodium Acetate buffer.

    • Critical: Periodate degrades rapidly in light. Prepare immediately before use.

  • Oxidation Reaction:

    • Add 100 µL of 20 mM NaIO₄ to 1 mL of protein solution (approx. 2–5 mg/mL). Final NaIO₄ conc: ~2 mM.

    • Incubate for 30 minutes at 4°C in the dark .

    • Control: Do not over-incubate; harsh oxidation can damage the protein backbone.

  • Cleanup (Crucial): Remove excess periodate immediately using a desalting column (equilibrated in NaOAc pH 5.5).

    • Why? Residual periodate will oxidize the hydrazine dye, destroying it before it labels the protein.

Phase II: Labeling Reaction

Objective: Covalent attachment of BDP 630/650.

  • Dye Stock: Dissolve this compound in DMSO to 10 mM .

  • Molar Excess Calculation: Use a 20-50x molar excess of dye over protein.

    • Example: For 1 mL of IgG (150 kDa, ~6.6 µM) at 1 mg/mL:

      • Moles Protein =

        
         moles.
        
      • Target Dye Moles (50x) =

        
         moles.
        
      • Volume of 10 mM Dye Stock = 33 µL.

  • Incubation:

    • Add the calculated dye volume to the oxidized protein.

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C with rotation.

    • Protect from light.[9]

Phase III: Purification

Objective: Remove unreacted dye.

  • Desalting: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25 or Zeba Spin) equilibrated with PBS pH 7.4 .

  • Dialysis (Alternative): Dialyze against PBS at 4°C with at least two buffer changes to ensure complete removal of free dye.

  • Storage: Store the conjugate at 4°C (short term) or -20°C (long term) with a stabilizer (e.g., 1% BSA) if compatible with downstream applications.

Data Analysis: Degree of Labeling (DOL)

To validate the efficiency, calculate the DOL using UV-Vis spectroscopy.



  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     : Absorbance at 628 nm (max for BDP 630/650).[3][4][5][9]
    
  • 
     : Absorbance at 280 nm (protein).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     : 97,000 
    
    
    
    .[3][4][5][9]
  • 
     : Protein extinction coefficient (e.g., IgG 
    
    
    
    210,000
    
    
    ).
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     : Correction Factor for BDP 630/650 (0.035).[3][4][9]
    

Target DOL: A DOL of 1.5 to 3.0 dyes per protein is optimal. Higher labeling may cause self-quenching or precipitation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low DOL (< 0.5) Insufficient OxidationEnsure NaIO₄ is fresh. Increase oxidation time to 45 min (do not exceed 1h).
pH too highEnsure reaction buffer is pH 5.5. Hydrazone formation is slow at pH > 7.
Precipitation Dye OverloadingReduce dye molar excess (try 10-20x). Add DMSO to reaction (up to 10% v/v).
High Background Free DyePerform a second desalting step or extensive dialysis.
No Fluorescence Periodate CarryoverEnsure thorough desalting before adding the dye. Periodate destroys the fluorophore.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • O'Shannessy, D. J., et al. (1984). "Specific conjugation reactions of the oligosaccharide moieties of immunoglobulins." Immunology Letters. (Foundational text on hydrazide-glycan labeling).

Sources

Application Note: Site-Specific Glycan Labeling of Antibodies using Periodate Oxidation and BDP 630/650 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the protocol for site-specific conjugation of the far-red fluorophore BDP 630/650 hydrazide to glycoproteins, specifically Immunoglobulin G (IgG). Unlike random amine coupling (NHS-esters) which risks occluding the antigen-binding site (Fab), this method targets the conserved N-linked glycans on the Fc region (N297).

Why this approach?

  • Antigen Preservation: By restricting labeling to the Fc region, the antibody's affinity for its target is preserved.

  • BDP 630/650 Advantage: This Boron-dipyrromethene (BDP) derivative offers exceptional quantum yield (0.91) and photostability compared to traditional Cyanine 5 (Cy5), making it ideal for rigorous confocal microscopy and flow cytometry.

  • Oriented Conjugation: The location of the glycans allows for oriented immobilization in downstream assays.

Mechanism of Action

The reaction relies on the mild oxidation of vicinal diols (cis-diols) found in carbohydrates (sialic acid, galactose, mannose) to reactive aldehydes.[1][2] These aldehydes spontaneously react with the hydrazide group on the BDP dye to form a hydrazone bond.

Chemical Workflow Diagram

G Glycan Glycoprotein (Vicinal Diols) Aldehyde Activated Aldehydes Glycan->Aldehyde Periodate Cleavage NaIO4 NaIO4 (Oxidation) NaIO4->Aldehyde Hydrazone Hydrazone Conjugate Aldehyde->Hydrazone Coupling BDP BDP 630/650 Hydrazide BDP->Hydrazone Final Stable Secondary Amine Linkage Hydrazone->Final Reduction Reductant NaCNBH3 (Stabilization) Reductant->Final

Figure 1: Chemical mechanism of periodate-mediated hydrazide ligation.[3] The process converts inert sugars into electrophilic aldehydes, which capture the nucleophilic hydrazide dye.

Material Specifications: this compound[4][5][6][7]

Before proceeding, ensure your optical setup matches the dye properties.

PropertyValueNotes
Excitation Max 628 nmMatches 633 nm HeNe or 635/640 nm Diode lasers.
Emission Max 642 nmCompatible with Cy5/Alexa Fluor 647 filters.
Extinction Coeff. 97,000 M⁻¹cm⁻¹High brightness.
Quantum Yield 0.91Significantly higher than Cy5 (approx 0.2-0.3).
Solubility DMSO, DMFCritical: Not directly water-soluble.
Molecular Weight ~500.8 DaSmall molecule; minimal steric hindrance.

Experimental Protocol

Phase 1: Pre-Conjugation Checklist (Self-Validation)
Phase 2: Periodate Oxidation[1]
  • Reagents: Sodium meta-periodate (NaIO₄).[1]

  • Reaction Buffer: PBS pH 7.2 or Sodium Acetate pH 5.6 (Acidic pH improves sialic acid oxidation specificity).

  • Prepare Oxidant: Dissolve NaIO₄ in water to create a 0.1 M (100 mM) stock solution. Prepare fresh; do not store.

  • Add to Sample: Add NaIO₄ stock to your antibody solution to reach a final concentration of 10 mM .

    • Expert Tip: For high-affinity antibodies where you fear oxidative damage, use 1 mM NaIO₄ and oxidize at 4°C. For standard IgG, 10 mM is robust.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Quench/Purify:

    • Option A (Fast): Pass the sample through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in PBS to remove excess periodate.

    • Option B (Quench): Add glycerol (1% v/v final) to consume excess periodate if purification is not immediately possible.

Phase 3: Dye Conjugation
  • Reagents: this compound, DMSO (anhydrous).

  • Solubilize Dye: Dissolve 1 mg of this compound in 100 µL DMSO (10 mg/mL).

  • Molar Ratio: Target a dye-to-protein molar excess of 20:1 to 50:1 .

    • Calculation: For 1 mg IgG (~6.6 nmol), add ~130–330 nmol of dye.

  • Coupling: Add the calculated volume of dye slowly to the oxidized antibody while vortexing gently.

    • Critical: Ensure the final DMSO concentration in the reaction does not exceed 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C) in the dark.

Phase 4: Stabilization (Optional but Recommended)

The hydrazone bond is reversible over time. To make it permanent:

  • Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 5 mM.

  • Incubate for 30 minutes.

    • Note: Perform this step in a fume hood; NaCNBH₃ is toxic.

Phase 5: Final Purification

Remove unreacted dye to prevent high background.

  • Use a desalting column (Sephadex G-25) or extensive dialysis against PBS.

  • Visual Check: The protein band should be blue/cyan; free dye will run slower or be retained in the column.

Workflow Visualization

Workflow Start Start: IgG in PBS (1-5 mg/mL) Check Check: Is Buffer Amine-Free? Start->Check Dialysis Dialyze into PBS Check->Dialysis No (Tris/Glycine present) Oxidation Add NaIO4 (10mM) 30 min @ RT Check->Oxidation Yes Dialysis->Oxidation Desalt1 Desalt/Purify (Remove NaIO4) Oxidation->Desalt1 Labeling Add BDP Hydrazide (DMSO Stock) Incubate 2-4 hrs Desalt1->Labeling Stabilize Add NaCNBH3 (Optional Reduction) Labeling->Stabilize Purify Final Purification (Size Exclusion) Stabilize->Purify

Figure 2: Step-by-step experimental workflow for BDP hydrazide conjugation.

Validation & Troubleshooting

Calculating Degree of Labeling (DOL)

Measure absorbance at 280 nm (


) and 628 nm (

).


  • Correction Factor: BDP 630/650 has a correction factor (

    
    ) of ~0.035.[4]
    
  • Corrected Protein Conc:

    
    
    
  • Target DOL: A DOL of 1.0 – 3.0 is optimal for hydrazide labeling. < 1.0 indicates poor oxidation; > 4.0 is rare for this method due to the limited number of glycans.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation DMSO concentration too high (>10%).Dilute dye further before adding; add dye in multiple small aliquots.
Low Labeling (DOL < 0.5) Tris/Glycine in buffer.Dialyze sample thoroughly into PBS before oxidation.
Low Labeling (DOL < 0.5) Insufficient Oxidation.Increase NaIO₄ to 20mM or oxidize at pH 5.5 (Sodium Acetate).
High Background Free dye not removed.Perform a second desalting step or use a spin filter (10k MWCO).
Loss of Affinity Over-oxidation of protein.Reduce NaIO₄ to 1mM and perform oxidation at 0°C (Ice bath).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Chemical Modification of Carbohydrates). [Link]

  • O'Shannessy, D. J., et al. (1984). "Specific conjugation reactions of the oligosaccharide moieties of immunoglobulins." Immunology Letters, 8(5), 273-277. [Link]

Sources

Application Notes and Protocols for BDP 630/650 Hydrazide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Glycosylation with BDP 630/650 Hydrazide

The study of glycoproteins is fundamental to understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. This compound is a powerful tool for researchers, offering a bright and highly photostable fluorescent probe for the specific labeling and visualization of these critical biomolecules.[1][2] Based on the robust borondipyrromethene (BODIPY) scaffold, this dye exhibits exceptional fluorescence quantum yield and a narrow emission spectrum in the far-red region, minimizing autofluorescence and enabling high-contrast imaging.[1][3][4]

This compound is a carbonyl-reactive dye, specifically designed to react with aldehydes and ketones.[3][5] This reactivity is expertly exploited for the labeling of glycoproteins through a well-established two-step process: the selective oxidation of cis-diols in the sugar moieties of glycoproteins to generate aldehydes, followed by the covalent reaction with the hydrazide group of the dye to form a stable hydrazone bond.[6][7][8] This method is particularly advantageous as it targets the glycan portions of glycoproteins, which are often located away from the protein's active sites, thus preserving biological function.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the fluorescent labeling of glycoproteins for subsequent analysis by fluorescence microscopy.

Physicochemical and Spectral Properties of this compound

The performance of a fluorophore is defined by its photophysical properties. BDP 630/650 is engineered for high performance in demanding imaging applications. Its key characteristics are summarized below.

PropertyValueSource(s)
Excitation Maximum (λabs) 628 nm[3][9][10]
Emission Maximum (λem) 642 nm[3][9][10]
Molar Extinction Coefficient (ε) 97,000 M-1cm-1[3][9][10]
Fluorescence Quantum Yield (Φ) 0.91[3][9][10]
Molecular Weight ~500.8 g/mol [3][10]
Solubility Good in DMF and DMSO[3][10]

Principle of Glycoprotein Labeling

The labeling strategy is a two-stage process that leverages fundamental organic chemistry principles to achieve specific and robust labeling of glycoproteins.

Stage 1: Generation of Aldehyde Groups via Periodate Oxidation

The initial and most critical step is the creation of reactive aldehyde groups on the target glycoprotein. This is achieved through the mild oxidation of cis-diol groups present in the sugar residues (e.g., sialic acids) using sodium meta-periodate (NaIO4).[6][11][12] Periodate selectively cleaves the carbon-carbon bond between two adjacent hydroxyl groups, converting them into two aldehyde groups.[6][7] This reaction is highly specific for cis-diols and can be performed under conditions that preserve the protein's integrity.[11][12]

Stage 2: Hydrazone Bond Formation

The newly generated aldehyde groups serve as a chemical handle for the this compound. The hydrazide moiety (-NH-NH2) of the dye nucleophilically attacks the aldehyde, forming a stable hydrazone bond (C=N-NH-).[8][13][14] This reaction proceeds efficiently under mild acidic to neutral conditions (pH 5.5-7.4) and results in the covalent attachment of the bright, photostable BDP 630/650 fluorophore to the glycoprotein.[11][15]

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Labeling Glycoprotein Glycoprotein with cis-diols Oxidized_GP Glycoprotein with Aldehyde Groups Glycoprotein->Oxidized_GP Oxidation of sugar moieties Periodate Sodium Periodate (NaIO4) Labeled_GP Fluorescently Labeled Glycoprotein Oxidized_GP->Labeled_GP Hydrazone bond formation BDP_Hydrazide This compound

Caption: Workflow for labeling glycoproteins with this compound.

Experimental Protocols

A. Preparation of Reagents

1. This compound Stock Solution:

  • Rationale: this compound is typically supplied as a lyophilized powder and needs to be dissolved in an anhydrous organic solvent for stability and accurate dispensing.

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution by dissolving the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][10]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.[3][5]

2. Sodium Periodate Solution:

  • Rationale: Sodium periodate is light-sensitive and should be prepared fresh for optimal activity.

  • Procedure:

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).[6]

    • This solution should be used immediately after preparation.[6]

3. Glycoprotein Solution:

  • Rationale: The glycoprotein should be in a buffer free of primary amines (like Tris) that could interfere with the labeling reaction.

  • Procedure:

    • Prepare a 5 mg/mL solution of your glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).[6]

    • If your protein is in a different buffer, exchange it into the sodium acetate buffer using dialysis or a suitable desalting column.

B. Protocol for Glycoprotein Labeling

This protocol is a general guideline and may require optimization for your specific glycoprotein.

  • Oxidation of the Glycoprotein:

    • Rationale: This step generates the reactive aldehyde groups necessary for labeling. The reaction is kept short and on ice to minimize potential side reactions.

    • Procedure:

      • To 1 mL of the glycoprotein solution (5 mg/mL), add 1 mL of the freshly prepared 20 mM sodium periodate solution.[6]

      • Mix gently and incubate for 15-30 minutes at 4°C in the dark.

      • Quench the reaction by adding 100 µL of 1 M glycerol and incubate for 5 minutes at 4°C.

  • Purification of the Oxidized Glycoprotein:

    • Rationale: It is crucial to remove excess periodate and byproducts before adding the hydrazide dye.

    • Procedure:

      • Immediately purify the oxidized glycoprotein using a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[6]

      • Collect the protein-containing fractions.

  • Labeling with this compound:

    • Rationale: This is the conjugation step where the fluorophore is attached to the glycoprotein. A molar excess of the dye is used to ensure efficient labeling.

    • Procedure:

      • To the purified, oxidized glycoprotein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

      • Mix gently and incubate for 2-4 hours at room temperature, protected from light.[16]

  • Purification of the Labeled Glycoprotein:

    • Rationale: Removal of unreacted dye is essential to reduce background fluorescence in imaging experiments.

    • Procedure:

      • Purify the labeled glycoprotein from the unreacted dye using a desalting column or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

      • The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

G start Start: Glycoprotein in Acetate Buffer oxidation Add fresh Sodium Periodate Incubate at 4°C in dark start->oxidation quench Quench with Glycerol oxidation->quench purify1 Purify via Desalting Column (remove excess periodate) quench->purify1 labeling Add this compound Incubate at RT in dark purify1->labeling purify2 Purify via Desalting Column (remove free dye) labeling->purify2 end End: Labeled Glycoprotein purify2->end

Sources

Illuminating Cellular Stress: A Guide to Live Cell Imaging with BDP 630/650 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Visualizing the Invisible Hallmarks of Cellular Stress

Live cell imaging has revolutionized our ability to observe cellular processes in real-time, offering a dynamic window into the intricate workings of life. A key challenge in this field is the sensitive and specific detection of transient molecular events, such as the oxidative damage that cells endure under stress. One of the irreversible markers of oxidative stress is the formation of carbonyl groups on proteins, lipids, and nucleic acids.[1][2] The accumulation of these carbonylated biomolecules is implicated in aging and a range of pathologies, including neurodegenerative diseases and cancer.[1][2]

BDP 630/650 hydrazide emerges as a powerful tool for the visualization of these carbonyl groups in living cells. This bright and photostable fluorescent probe, built on the robust borondipyrromethene (BODIPY) scaffold, offers researchers a reliable method to detect and quantify protein carbonylation, providing insights into the mechanisms of cellular damage and disease progression.[1][3] This guide provides a comprehensive overview of this compound, its properties, mechanism of action, and detailed protocols for its application in live cell imaging.

Properties and Specifications of this compound

This compound is a far-red fluorescent dye with exceptional photophysical properties, making it an ideal candidate for demanding live-cell imaging experiments.[3] Its excitation and emission in the red part of the spectrum minimize cellular autofluorescence, leading to a high signal-to-noise ratio.[3]

PropertyValueSource
Excitation Maximum ~628 nm[4][5]
Emission Maximum ~642 nm[4][5]
Molar Extinction Coefficient 97,000 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield 0.91[4][5]
Molecular Formula C₂₃H₂₀BClF₂N₄O₂S[4][5]
Molecular Weight 500.76 Da[4][5]
Solubility Good in DMF and DMSO[4][5]

Mechanism of Action: Covalent Labeling of Carbonyl Groups

The utility of this compound as a probe for cellular carbonylation lies in the specific and efficient reaction between its hydrazide moiety and carbonyl groups (aldehydes and ketones) on biomolecules. This reaction forms a stable hydrazone bond, effectively "tagging" the site of oxidative damage with a highly fluorescent reporter.[6]

G cluster_0 Biomolecule with Carbonyl Group cluster_1 This compound cluster_2 Fluorescently Labeled Biomolecule Biomolecule Protein/Lipid-R-C=O Reaction + Biomolecule->Reaction Hydrazide BDP-NH-NH₂ Hydrazide->Reaction Product BDP-NH-N=C-R-Protein/Lipid (Stable Hydrazone) Reaction->Product Covalent Bond Formation G A 1. Cell Seeding B 2. Prepare Labeling Solution (e.g., 5-20 µM this compound) A->B C 3. Cell Wash B->C D 4. Incubation with Labeling Solution (30-60 min at 37°C) C->D E 5. Cell Wash (x2) D->E F 6. Live Cell Imaging E->F

Caption: Workflow for general live cell labeling with this compound.

Step-by-Step Method:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Prepare Labeling Solution: On the day of the experiment, dilute the 10 mM this compound stock solution to a final concentration of 5-20 µM in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically.

  • Cell Wash: Gently wash the cells once with pre-warmed serum-free medium or buffer to remove any residual serum.

  • Incubation: Remove the wash medium and add the pre-warmed labeling solution to the cells. Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Cell Wash: Remove the labeling solution and wash the cells twice with pre-warmed complete culture medium (containing serum) or buffer to remove any unbound probe.

  • Live Cell Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation: ~630 nm, Emission: ~650 nm).

Protocol 2: Imaging Carbonylation Induced by Oxidative Stress

This protocol includes a step for inducing oxidative stress to enhance the carbonylation signal.

Step-by-Step Method:

  • Cell Seeding and Culture: Follow step 1 from Protocol 1.

  • Induction of Oxidative Stress (Optional):

    • Treat cells with an inducing agent such as hydrogen peroxide (H₂O₂) at a concentration of 100-500 µM for 1-2 hours. The optimal concentration and incubation time will vary depending on the cell type and should be determined experimentally.

    • Alternatively, other inducers like menadione or paraquat can be used.

    • Include a non-treated control group for comparison.

  • Cell Wash: Gently wash the cells twice with pre-warmed serum-free medium or buffer to remove the stress-inducing agent.

  • Labeling and Imaging: Proceed with steps 2-6 from Protocol 1.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Signal - Inefficient labeling (concentration too low or incubation too short).- Low levels of endogenous carbonyls.- Incorrect filter sets or imaging settings.- Increase the concentration of this compound or the incubation time.- Include a positive control (e.g., cells treated with an oxidizing agent).- Ensure the filter sets match the excitation/emission spectra of the dye. [7]
High Background - Incomplete removal of unbound probe.- Autofluorescence from the cell culture medium.- Increase the number of wash steps after incubation.- Use phenol red-free medium for the labeling and imaging steps. [4]
Phototoxicity/Cell Death - Excessive exposure to excitation light.- High concentration of the probe.- Minimize the exposure time and intensity of the excitation light.- Use a lower concentration of this compound.- Maintain cells in a healthy environment on the microscope stage. [4]
Non-specific Staining - Aggregation of the dye.- Binding to other cellular components.- Ensure the stock solution is fully dissolved and consider a brief centrifugation before dilution.- Optimize the probe concentration and incubation time.

Conclusion and Future Perspectives

This compound is a versatile and highly effective fluorescent probe for the detection of carbonyl groups in live cells. Its excellent photophysical properties and specific reactivity make it an invaluable tool for studying oxidative stress and its implications in various biological processes and diseases. The protocols provided here serve as a foundation for researchers to explore the dynamics of cellular carbonylation in real-time, paving the way for new discoveries in cellular pathology and drug development.

References

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]

  • Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Bio-protocol, 14(22): e5112. [Link]

  • Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Semantic Scholar. [Link]

  • KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Interchim. Hydrazide FluoProbes® labels. [Link]

  • Ge, Y., et al. (2024). Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. Chembiochem, 25(19):e202400093. [Link]

  • Dilek, O., et al. (2022). Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. ACS Omega, 7(46), 41743–41753. [Link]

  • AxisPharm. BDP 630/650. [Link]

  • Antibodies.com. This compound (A270081). [Link]

Sources

Application Note: A Robust Fluorescence Polarization Assay Protocol Using BDP 630/650 Hydrazide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely used to study molecular interactions in real-time. This application note provides a detailed, field-tested protocol for developing a robust FP assay using BDP 630/650 hydrazide, a spectrally advanced, red-emitting fluorescent dye. We delve into the underlying principles of FP, the specifics of hydrazone-based bioconjugation, and step-by-step methodologies for tracer development, assay optimization, and data analysis. The use of the red-shifted BDP 630/650 dye offers significant advantages, including reduced background fluorescence from biological samples and library compounds, thereby enhancing assay sensitivity and reliability for high-throughput screening (HTS) applications.

Introduction to Fluorescence Polarization (FP)

The Principle of FP

Fluorescence Polarization is an analytical technique that measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[1][2][3] The principle is based on the interaction of the tracer with plane-polarized light.

  • Low Polarization State: When a small, fluorescent tracer is excited with polarized light, it tumbles rapidly in solution during the interval between excitation and emission. This rapid rotation causes the emitted light to be largely depolarized.[2][4][5]

  • High Polarization State: When the tracer binds to a much larger molecule (e.g., a protein, antibody, or nucleic acid), its rotational motion is significantly slowed.[2][4] As a result, the molecule remains relatively fixed in orientation, and the light it emits stays highly polarized.

The change in polarization, typically measured in millipolarization (mP) units, is directly proportional to the fraction of the tracer that is bound. This relationship allows for the precise quantification of binding events.[2]

Advantages of FP for Binding Assays

FP has become a cornerstone of drug discovery and basic research due to several key advantages:

  • Homogeneous Format: The assay is performed in a single well without the need for separation or wash steps, simplifying automation and reducing handling errors.[1][2]

  • Real-Time Monitoring: FP provides a direct readout of the binding equilibrium in solution.[4]

  • High-Throughput Amenability: The simple "mix-and-read" format is ideally suited for screening large compound libraries in microplate format.[4]

  • Robustness: As a ratiometric measurement, FP is less susceptible to fluctuations in fluorescence intensity caused by colored compounds or changes in pH.[4]

Benefits of Red-Shifted Dyes like BDP 630/650

The choice of fluorophore is critical for a successful FP assay. BDP 630/650 is a borondipyrromethene-based dye with excitation and emission maxima around 628 nm and 642 nm, respectively.[6][7][8] Using a red-shifted dye like BDP 630/650 provides distinct benefits:

  • Reduced Compound Interference: Many library compounds autofluoresce in the blue or green spectral regions. Shifting the assay to the red region minimizes this interference.[9]

  • Lower Biological Autofluorescence: Cellular components and common buffers have lower intrinsic fluorescence at longer wavelengths, leading to a better signal-to-noise ratio.[10][11]

  • Improved Assay Performance: Red-shifted dyes can exhibit higher quantum yields and photostability, contributing to a more precise and sensitive assay.[9][12][13] BDP 630/650, in particular, has a high quantum yield (0.91) and a longer excited-state lifetime, which is beneficial for FP applications.[6][7][12]

The Chemistry: Labeling with this compound

Mechanism of Hydrazone Bond Formation

The this compound derivative contains a reactive hydrazide group (-CONHNH₂). This group specifically and covalently reacts with aldehydes or ketones to form a stable hydrazone linkage.[14][15][16] This bioorthogonal reaction is highly efficient under mild, slightly acidic aqueous conditions, making it ideal for modifying sensitive biomolecules.[14][17]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack of the hydrazide on the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine).

  • Acid-catalyzed dehydration of the intermediate to yield the final C=N hydrazone bond.

Causality: The optimal pH for this reaction is typically between 4.5 and 6.0.[15][18] This is a critical trade-off: a lower pH is required to catalyze the dehydration step, but a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic and halting the initial attack.

Generating an Aldehyde/Ketone Site on the Binding Partner

Most proteins and peptides do not naturally contain aldehyde or ketone groups. Therefore, a reactive carbonyl handle must be introduced. Several reliable methods exist:

  • Oxidation of Glycoproteins: For glycoproteins (e.g., antibodies), the cis-diol groups on sugar moieties can be gently oxidized with sodium meta-periodate (NaIO₄) to create reactive aldehydes.[15][19] This is an excellent site-specific method as glycosylation sites are often located away from the protein's active site.[15]

  • Oxidation of N-terminal Serine/Threonine: An N-terminal serine or threonine residue can be oxidized with periodate to generate a glyoxylyl aldehyde, providing a single, specific labeling site.[20]

  • Genetic Encoding of Aldehyde Tags: Advanced methods allow for the genetic incorporation of unnatural amino acids containing aldehyde groups or the use of enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a recognition sequence into a reactive aldehyde.[21][22][23]

Materials and Equipment

Reagents and Chemicals Equipment
This compoundFluorescence Microplate Reader with FP capability
Protein/Peptide to be labeledSpectrophotometer (UV-Vis)
Sodium meta-periodate (NaIO₄)Low-binding, black microplates (e.g., 384-well)
Anhydrous Dimethyl Sulfoxide (DMSO)Size-Exclusion Chromatography (SEC) or Dialysis system
Sodium Acetate Buffer (0.1 M, pH 5.5)Low-retention polypropylene tubes
Phosphate Buffered Saline (PBS), pH 7.4Calibrated pipettes
Ethylene GlycolBenchtop centrifuge
Assay Buffer (e.g., PBS with 0.01% Tween-20)pH meter

Step-by-Step Protocol

This protocol is divided into two main phases: the preparation and characterization of the fluorescent tracer, and the execution of the FP binding assay itself.

Phase 1: Preparation of the Fluorescent Tracer (Example: Antibody Labeling)

This section details the site-specific labeling of an antibody on its glycosylated Fc region.

  • Expertise Insight: This step is critical for site-specific labeling. The conditions are mild to prevent unwanted oxidation of amino acid residues like methionine.

  • Prepare a solution of the antibody at 5-10 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5.

  • Prepare a fresh 20 mM solution of sodium meta-periodate in the same acetate buffer. Protect from light.[15]

  • Add the periodate solution to the antibody solution to a final periodate concentration of 10 mM.

  • Incubate the reaction for 30-60 minutes at room temperature in the dark.[24]

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes. This destroys any excess periodate.

  • Immediately purify the oxidized antibody from the reaction components using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.[15][24]

  • Trustworthiness Check: A self-validating system requires precise stoichiometry. The molar excess of dye is a key parameter to optimize to achieve the desired Degree of Labeling (DOL) without causing protein precipitation or fluorescence quenching.

  • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.[15]

  • To the purified, oxidized antibody solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of dye over protein.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle mixing.[18]

  • Expertise Insight: It is absolutely essential to remove all unconjugated dye.[25] Free dye will not change its polarization state and will compress the assay window (ΔmP), reducing sensitivity.[25] Size-exclusion chromatography (SEC) is generally superior to dialysis for this purpose.

  • Load the reaction mixture onto a SEC column (e.g., Superdex 200 or equivalent) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for protein) and ~628 nm (for BDP 630/650 dye).

  • Pool the fractions containing the labeled protein, which should elute first, well-separated from the free dye.

G cluster_prep Phase 1: Tracer Preparation cluster_label Phase 2: Labeling & Purification A 1. Prepare Antibody in Acetate Buffer pH 5.5 B 2. Oxidize with NaIO₄ (Generate Aldehydes) A->B C 3. Purify (Desalting Column) B->C D 4. React with This compound C->D Add Dye E 5. Purify Tracer (Size-Exclusion Chromatography) D->E F 6. Characterize Tracer (Calculate DOL) E->F

Workflow for preparing the BDP 630/650-labeled tracer.
  • Measure the absorbance of the purified tracer solution at 280 nm (A₂₈₀) and 628 nm (Aₘₐₓ).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = Aₘₐₓ / ε_dye (where ε_dye for BDP 630/650 is 97,000 M⁻¹cm⁻¹)[6][7]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • [Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / ε_protein (where CF₂₈₀ is the correction factor for the dye, 0.035 for BDP 630/650)[6][7]

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

    • An optimal DOL is typically between 0.5 and 2.0 for FP assays.

Phase 2: The FP Binding Assay

The buffer can significantly impact results. Start with a standard physiological buffer (e.g., PBS, pH 7.4) and always include a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 to prevent aggregation and non-specific binding to plates.[26]

  • Purpose: To determine the dissociation constant (Kd) of the tracer for its binding partner and to define the optimal assay window (ΔmP).

  • Prepare Reagents:

    • Tracer Solution (2X): Dilute the BDP 630/650 tracer to twice the desired final concentration (e.g., 2 nM for a 1 nM final concentration) in assay buffer.

    • Binding Partner Serial Dilution (2X): Prepare a serial dilution of the unlabeled binding partner in assay buffer, starting at a concentration at least 100-fold higher than the expected Kd.

  • Plate Layout:

    • Add equal volumes of the 2X tracer solution to all wells.

    • Add an equal volume of the corresponding 2X binding partner dilution to the experimental wells.

    • For "Free Tracer" control wells (minimum polarization), add an equal volume of assay buffer instead of the binding partner.

    • For "Bound Tracer" control wells (maximum polarization), add an equal volume of the highest concentration of the binding partner.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for the required time to reach equilibrium (typically 30-60 minutes), protected from light.

    • Read the plate on an FP-capable microplate reader using appropriate excitation (~620 nm) and emission (~650 nm) filters and polarizers.

  • Purpose: To determine the potency (IC50) of unlabeled test compounds that compete with the tracer for binding.

  • Prepare Reagents:

    • Tracer/Partner Mix (2X): Prepare a solution containing the BDP 630/650 tracer at 2X its final concentration and the binding partner at 2X its final concentration (typically set at or near its Kd value determined from the saturation experiment).

    • Compound Serial Dilution (e.g., 4X): Prepare a serial dilution of the test compounds in assay buffer.

  • Plate Layout:

    • Add the compound dilutions to the wells.

    • Add an equal volume of the 2X Tracer/Partner mix to all wells.

  • Incubation & Measurement:

    • Incubate and read the plate as described for the saturation experiment.

Data Analysis and Interpretation

Calculating Millipolarization (mP)

The plate reader software will automatically calculate the mP value for each well using the following formula: mP = 1000 × (I_parallel - G × I_perpendicular) / (I_parallel + G × I_perpendicular) Where I_parallel and I_perpendicular are the fluorescence intensities measured parallel and perpendicular to the excitation plane, and G is an instrument-specific grating factor.

G cluster_low Low Polarization cluster_high High Polarization A Small Tracer B Large Complex A->B + Binding Partner A_note Tumbles Rapidly Emits Depolarized Light B->A + Competitor B_note Tumbles Slowly Emits Polarized Light

Principle of a competitive FP assay.
Data Interpretation
  • Saturation Binding: Plot the mP values against the log of the binding partner concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism). The concentration of the binding partner that gives 50% of the maximal mP change is the Kd. The assay window (ΔmP) is the difference between the maximum and minimum mP values. A window of >100 mP is generally considered robust for HTS.

  • Competitive Binding: Plot the mP values against the log of the competitor compound concentration. Fit the data to an inhibitory sigmoidal curve. The concentration of the compound that displaces 50% of the bound tracer is the IC50 value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Assay Window (ΔmP < 50) 1. Insufficient size difference between tracer and binding partner.[26] 2. Unconjugated free dye remains in the tracer prep.[25] 3. Tracer has low binding affinity. 4. "Propeller effect": Fluorophore is on a long, flexible linker.[4][27]1. Ensure at least a 10-fold MW difference.[25] 2. Re-purify the tracer using SEC. Confirm purity via HPLC.[26] 3. Redesign the tracer for higher affinity.[26] 4. Use a dye with a shorter, more rigid linker.[4]
High Data Variability (High SD) 1. Protein/compound aggregation. 2. Non-specific binding to microplates. 3. Pipetting inaccuracies.1. Increase surfactant (e.g., Tween-20 to 0.05%). Centrifuge protein stocks before use.[26] 2. Use non-binding surface (NBS) plates.[26] 3. Use calibrated pipettes and automated liquid handlers for HTS.
No Compound Displacement 1. Compound is insoluble or has low potency. 2. Protein concentration is too high (tight-binding regime).[26] 3. Compound is not a competitive inhibitor.[26]1. Confirm compound solubility in assay buffer. Test a wider concentration range. 2. Lower the protein concentration to be closer to the tracer's Kd.[26] 3. Consider other assay formats to detect allosteric inhibition.
High Background Signal 1. Buffer components are fluorescent. 2. Contaminated reagents.1. Test buffer components individually for fluorescence.[27] 2. Use fresh, high-purity reagents.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and robust fluorescence polarization assay using this compound. The specific chemistry of hydrazone bond formation allows for targeted labeling of biomolecules, while the superior spectral properties of the red-shifted dye minimize common sources of assay interference. By carefully preparing and characterizing the fluorescent tracer and systematically optimizing assay conditions, researchers can create a powerful tool for quantifying molecular interactions and for high-throughput screening in drug discovery.

References

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Kar, A., et al. (2021). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions: Essential Tools in Bioconjugation. [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Wikipedia. Fluorescence polarization immunoassay. [Link]

  • ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

  • Nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Antibodies.com. This compound (A270081). [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Chemical Biology. [Link]

  • Houston, J. G., et al. (2000). Impact of a red-shifted dye label for high throughput fluorescence polarization assays of G protein-coupled receptors. Journal of Biomolecular Screening. [Link]

  • Gamage, C. M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]

  • AxisPharm. BDP 630/650: Spectral Properties and Applications. [Link]

  • Wikipedia. Aldehyde tag. [Link]

  • Interchim. Hydrazide FluoProbes® labels. [Link]

  • Li, Y., & Chen, P. R. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]

  • Wang, N., et al. (2015). A Genetically Encoded Aldehyde for Rapid Protein Labelling. Angewandte Chemie International Edition. [Link]

  • Song, Y., et al. (2020). Introducing aldehyde functionality to proteins using ligand-directed affinity labeling. Chemical Communications. [Link]

  • ResearchGate. A Genetically Encoded Aldehyde for Rapid Protein Labelling | Request PDF. [Link]

  • ResearchGate. FP Assay Troubleshooting?[Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Reddit. Fluorescence polarization help. [Link]

  • Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods. [Link]

  • ResearchGate. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual-Color Flag. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

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labeling oxidized antibodies with BDP 630/650 hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Site-Specific Fluorescent Labeling of Oxidized Monoclonal Antibodies with BDP 630/650 Hydrazide

Abstract

This comprehensive guide details a robust methodology for the site-specific conjugation of this compound to monoclonal antibodies (mAbs). The protocol leverages the selective oxidation of cis-diol groups within the antibody's Fc region carbohydrates to generate reactive aldehydes. These aldehydes are then specifically targeted by the hydrazide moiety of the BDP 630/650 dye, forming a stable hydrazone bond. This strategy offers significant advantages over traditional amine-reactive labeling (e.g., NHS esters), which targets lysine residues distributed throughout the antibody, potentially compromising the antigen-binding site.[1][2][3] By directing conjugation to the Fc region, this method helps preserve the antibody's immunoreactivity, making it ideal for applications requiring high-fidelity targeting, such as fluorescence microscopy, flow cytometry, and in vivo imaging.[4][5][]

Introduction: The Rationale for Site-Specific Conjugation

Monoclonal antibodies are invaluable tools in research and diagnostics due to their high specificity.[] Covalently attaching fluorescent dyes allows for their detection and visualization in a multitude of applications.[3][] The most common labeling methods target primary amines on lysine residues; however, with dozens of lysines scattered across the antibody, this can lead to heterogeneous products with unpredictable dye-to-antibody ratios (DAR) and potential loss of function if labeling occurs within the antigen-binding domains.[1][2]

A more elegant approach is to target the conserved N-linked glycans located on the Fc region of most IgG isotypes.[2][4] These carbohydrate moieties are spatially distant from the antigen-binding Fab regions, making them ideal sites for modification without impairing antibody function.[1][4] The core principle of this protocol involves a two-step process:

  • Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the cis-diol bonds of sugar residues (e.g., sialic acid, galactose) to create reactive aldehyde groups (-CHO).[4][7][8]

  • Conjugation: The nucleophilic hydrazide group (-CONHNH₂) of the BDP 630/650 dye reacts with the newly formed aldehydes to create a stable hydrazone linkage.[9][]

This results in a more homogeneous, site-specifically labeled antibody population with preserved antigen-binding capacity.[5]

The Chemistry: From Glycan to Stable Conjugate

The foundation of this protocol is the well-established chemistry of periodate oxidation and hydrazone formation.

2.1. Periodate Oxidation of Glycans

Sodium meta-periodate is a gentle oxidizing agent that specifically cleaves the bond between two adjacent carbon atoms bearing hydroxyl groups (cis-diols).[7] This reaction is particularly effective on the terminal sialic acid residues of antibody glycans under mild conditions (e.g., 1 mM NaIO₄), but higher concentrations can also oxidize other sugars like galactose and mannose.[7][8] The reaction creates two aldehyde groups per cleaved sugar residue.[7] Careful control of periodate concentration, temperature, and reaction time is crucial to prevent over-oxidation of amino acid residues such as methionine, which could compromise the antibody's structural integrity and circulation time.[8][11]

2.2. Aldehyde-Hydrazide Ligation

The generated aldehydes serve as chemical handles for conjugation. Hydrazides are highly nucleophilic and react specifically with aldehydes to form a covalent bond known as a hydrazone.[9][][12] This reaction proceeds efficiently under mild acidic to neutral pH conditions and forms a bond that is generally stable for most in vitro applications.[9][13] While hydrazone bonds can be reversible under acidic conditions, they are significantly more stable than the Schiff bases formed from amine-aldehyde reactions.[9][14][15] For applications requiring enhanced stability, the hydrazone bond can be further reduced, though this is often unnecessary.

Diagram 1: Chemical Reaction Pathway

The following diagram illustrates the two-step chemical process for labeling an antibody with this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Conjugation Ab_Glycan Antibody Glycan (cis-diol) NaIO4 Sodium meta-periodate (NaIO₄) Ab_Glycan->NaIO4 Ab_Aldehyde Oxidized Antibody (Aldehyde) NaIO4->Ab_Aldehyde Cleavage of cis-diol Ab_Aldehyde_2 Oxidized Antibody (Aldehyde) BDP_Hydrazide BDP 630/650 Hydrazide Labeled_Ab Labeled Antibody (Hydrazone Bond) BDP_Hydrazide->Labeled_Ab Hydrazone Formation Ab_Aldehyde_2->BDP_Hydrazide

Caption: Chemical workflow for antibody labeling.

Materials and Reagents

Antibody and Dye
  • Monoclonal Antibody (IgG): Must be in an amine-free buffer (e.g., PBS). Purity should be >95%.

  • This compound: A high-purity fluorescent dye.[16][17][18]

Buffers and Reagents
  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Sodium meta-periodate (NaIO₄): Prepare a fresh 100 mM stock solution in deionized water. Protect from light.

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol.

  • Dye Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography system.

Experimental Protocols

This protocol is optimized for labeling 1 mg of an IgG antibody (MW ~150 kDa). Adjust volumes proportionally for different amounts.

Diagram 2: Experimental Workflow

This diagram provides a high-level overview of the entire labeling and purification process.

G start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (into Oxidation Buffer) start->buffer_exchange oxidation 2. Periodate Oxidation (Add NaIO₄, incubate in dark) buffer_exchange->oxidation quench 3. Quench Reaction (Add Glycerol) oxidation->quench buffer_exchange2 4. Buffer Exchange (into Labeling Buffer) quench->buffer_exchange2 conjugation 5. Conjugation (Add BDP Hydrazide) buffer_exchange2->conjugation purification 6. Purification (Remove excess dye) conjugation->purification characterization 7. Characterization (Calculate DOS) purification->characterization end End: Labeled Antibody characterization->end

Caption: Step-by-step experimental workflow.

Step 1: Antibody Preparation and Oxidation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into Oxidation Buffer using a desalting column. Adjust the final concentration to 2-5 mg/mL.

  • Periodate Addition: Protect the sample from light from this point forward. Add a calculated volume of the fresh 100 mM NaIO₄ stock solution to the antibody to achieve a final concentration of 10-20 mM.[8][19]

    • Causality: A concentration of 10-20 mM NaIO₄ is generally sufficient to oxidize galactose and mannose residues without significant damage to the protein backbone.[7][8] For selective oxidation of terminal sialic acids, a much lower concentration (1 mM) should be used.[7]

  • Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Quenching: Stop the oxidation by adding the Quenching Solution to a final concentration of 20-30 mM. Incubate for 10-15 minutes at room temperature.

    • Causality: Quenching with a diol-containing molecule like glycerol is critical to consume any excess periodate, which could otherwise react with the dye or cause further unwanted side reactions.[19][20]

  • Purification: Immediately remove the excess periodate and quenching agent by buffer exchanging the oxidized antibody into Labeling Buffer using a desalting column.

Step 2: Hydrazide Conjugation
  • Prepare Dye Stock: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Add Dye to Antibody: Add the dye stock solution to the oxidized antibody solution. The molar ratio of dye to antibody is a critical parameter to optimize. A 50-fold to 100-fold molar excess of dye over antibody is a good starting point.

    • Causality: A large molar excess of the dye drives the reaction equilibrium towards the formation of the hydrazone product, ensuring efficient labeling of the generated aldehyde sites.[21][22]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

    • Insight: Aniline can be added as a catalyst to a final concentration of 10-100 mM to increase the reaction rate and efficiency, potentially reducing incubation times.[23][24]

Step 3: Purification of the Conjugate
  • Removal of Unconjugated Dye: It is essential to remove all non-covalently bound dye. Use a desalting column (or a series of columns) to separate the high-molecular-weight antibody-dye conjugate from the low-molecular-weight unconjugated dye.

  • Storage: Store the purified antibody-dye conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[25]

Characterization: Determining the Degree of Substitution (DOS)

The DOS (also called Degree of Labeling or DOL) is the average number of dye molecules conjugated to each antibody. An optimal DOS is typically between 2 and 6 for most applications to avoid fluorescence quenching and potential protein aggregation.[22][25][26]

  • Measure Absorbance: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, which is ~628 nm for BDP 630/650 (A₆₂₈).[16][18]

  • Calculate DOS: Use the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₆₂₈ × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = A₆₂₈ / ε_dye

    DOS = Dye Concentration / Protein Concentration

    ParameterValueSource
    ε_protein (IgG)210,000 M⁻¹cm⁻¹[25]
    ε_dye (BDP 630/650)97,000 M⁻¹cm⁻¹[16][18]
    CF₂₈₀ (Correction Factor)0.035[16]

The Correction Factor (CF₂₈₀) accounts for the dye's absorbance at 280 nm and is calculated as (A₂₈₀ of dye / A_max of dye).

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOS Inefficient oxidation.Confirm pH of Oxidation Buffer is 5.5. Use freshly prepared NaIO₄. Increase NaIO₄ concentration or incubation time.
Inefficient conjugation.Ensure antibody buffer is amine-free. Increase molar excess of dye. Increase reaction time. Consider adding aniline as a catalyst.[23]
High DOS / Aggregation Over-oxidation of antibody.Reduce NaIO₄ concentration or incubation time. Ensure efficient quenching.
Over-labeling.Reduce the molar excess of dye used in the conjugation step.
Loss of Antibody Activity Oxidation of critical amino acids.Reduce NaIO₄ concentration and incubation time. Ensure reaction is performed at room temperature or 4°C, not elevated temperatures.
Labeling interferes with binding.This is unlikely with Fc-glycan labeling but possible. Confirm with a binding assay (e.g., ELISA).
High Background Signal Incomplete removal of free dye.Repeat the purification step. Use a high-quality, appropriately sized size-exclusion column for separation.

References

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Antibodies.com. This compound (A270081). Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(14), 2979–2982. Retrieved from [Link]

  • Creative Biolabs. Carbohydrate based Conjugation Strategy. Retrieved from [Link]

  • Adumeau, P., et al. (2016). Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans. Molecular Imaging and Biology, 18(1), 1-13. Retrieved from [Link]

  • Abu-hadid, M. M., et al. (1992). Modification of monoclonal antibody carbohydrates by oxidation, conjugation, or deoxymannojirimycin does not interfere with antibody effector functions. Cancer Immunology, Immunotherapy, 35(4), 261-267. Retrieved from [Link]

  • Viaud, J., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Antibodies, 8(4), 57. Retrieved from [Link]

  • Gen-bio. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Retrieved from [Link]

  • Shivatare, S. S., & Shivatare, V. S. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 16(43), 8117-8121. Retrieved from [Link]

  • AxisPharm. BDP 630/650. Retrieved from [Link]

  • ResearchGate. (2016). What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes?. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Karsy, M., & Kholodenko, R. V. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(22), 16409. Retrieved from [Link]

  • Li, Y., et al. (2016). Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation. Journal of Chromatography B, 1011, 129-134. Retrieved from [Link]

  • Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1331-1341. Retrieved from [Link]

  • ResearchGate. (2018). Sodium periodate oxidation of antibodies?. Retrieved from [Link]

  • Gavrilova, E. M., et al. (1980). [Effect of periodate oxidation on properties of antibodies]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 89(6), 714-716. Retrieved from [Link]

  • Hage, D. S. (2000). Periodate Oxidation of Antibodies for Site-Selective Immobilization in Immunoaffinity Chromatography. In: The Protein Protocols Handbook. Springer, Totowa, NJ. Retrieved from [Link]

  • Warram, J. H., et al. (2021). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular Imaging and Biology, 23(4), 518-527. Retrieved from [Link]

  • Bernardim, B., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Chemical Science, 11(22), 5648-5653. Retrieved from [Link]

  • ResearchGate. (2017). Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help?. Retrieved from [Link]

  • Dalle, K., et al. (2024). Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. ChemBioChem, e202400093. Retrieved from [Link]

Sources

Advanced Glycan Imaging: BDP 630/650 Hydrazide Labeling of Cell Surface Sialic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The visualization of the glycocalyx—the dense sugar coating on cell surfaces—is critical for understanding cell adhesion, migration, and immune evasion. While metabolic oligosaccharide engineering (MOE) using azides/alkynes is popular, it requires days of incubation. BDP 630/650 Hydrazide offers a powerful alternative: immediate, direct chemical labeling of cell surface sialic acids via mild periodate oxidation.

This guide details the protocol for using this compound to stain sialylated glycoproteins. We leverage the dye's far-red emission (Ex: 630 nm / Em: 650 nm) to minimize autofluorescence and its boron-dipyrromethene (BODIPY) core for superior photostability compared to Cyanine-5.

Mechanism of Action

The labeling strategy relies on the specific conversion of vicinal diols on sialic acids into aldehydes, which then react with the hydrazide fluorophore.

  • Mild Periodate Oxidation: Sodium periodate (NaIO₄) at low concentration (1 mM) and low temperature (4°C) selectively oxidizes the exocyclic glycerol side chain of sialic acids. This specificity prevents the ring-opening of other sugars like glucose or galactose.

  • Hydrazone Ligation: The newly formed aldehyde reacts with the hydrazine group on BDP 630/650 to form a hydrazone bond.

  • Catalysis (Optional but Recommended): At neutral pH (physiological conditions), this reaction is slow. The addition of aniline creates a highly reactive Schiff base intermediate, accelerating the ligation by orders of magnitude without compromising cell viability.

Workflow Diagram

GlycanLabeling SialicAcid Sialic Acid (Cell Surface) Aldehyde C7-Aldehyde Generated SialicAcid->Aldehyde Oxidation NaIO4 1 mM NaIO4 (4°C, 30 min) NaIO4->Aldehyde LabeledCell Fluorescent Cell (Hydrazone Bond) Aldehyde->LabeledCell Ligation Aniline Aniline Catalyst (Schiff Base Intermediate) Aniline->LabeledCell Accelerates BDP_Dye BDP 630/650 Hydrazide BDP_Dye->LabeledCell

Figure 1: Mechanistic workflow of periodate-mediated hydrazide labeling. The optional aniline step is crucial for rapid labeling at neutral pH.

Technical Specifications: this compound

BDP 630/650 is designed to replace Cy5.[1] Its hydrophobic core requires careful solubilization, but its photostability enables long-term time-lapse imaging.

PropertyValueSignificance
Excitation Max 628 nmCompatible with 633 nm or 640 nm lasers (Red).
Emission Max 642–650 nmFar-red emission avoids green/yellow cellular autofluorescence.
Extinction Coeff. ~97,000 M⁻¹cm⁻¹High brightness for detecting low-abundance glycans.
Quantum Yield 0.91Extremely efficient photon emission.
Solubility DMSO, DMFCritical: Dissolve stock in DMSO; dilute into aqueous buffer only immediately before use.
Photostability HighSignificantly more stable than Cy5; ideal for confocal Z-stacks.

Experimental Protocols

Protocol A: Live Cell Labeling (Aniline-Catalyzed)

Best for: Flow cytometry and live-cell microscopy where physiological pH is required.

Reagents Required:

  • This compound (Stock: 10 mM in DMSO)

  • Sodium Periodate (NaIO₄)[2]

  • Aniline (Pure liquid)

  • PBS (pH 7.4) with 1% FBS (FACS Buffer)

Step-by-Step Procedure:

  • Cell Preparation:

    • Wash cells (adherent or suspension) 2× with cold PBS to remove serum proteins (serum glycoproteins will compete for oxidation).

  • Mild Oxidation (The "Zeng" Method):

    • Resuspend cells in 1 mM NaIO₄ in cold PBS.

    • Incubate at 4°C for 30 minutes in the dark.

    • Note: Keep strictly at 4°C to prevent endocytosis of the oxidized surface markers.

  • Quench & Wash:

    • Add glycerol (to 1 mM final) or wash cells 2× with cold PBS to remove excess periodate.

  • Staining (The Ligation):

    • Prepare Staining Buffer: PBS (pH 6.7–7.4) containing 100 µM this compound + 10 mM Aniline .

    • Safety Note: Aniline is toxic. Handle in a fume hood. For sensitive cells, reduce aniline to 1-5 mM or extend incubation time without aniline.

    • Incubate cells in Staining Buffer for 60 minutes at 4°C .

  • Final Wash:

    • Wash cells 3× with FACS buffer (PBS + 1% FBS) to remove unbound dye and aniline.

  • Analysis:

    • Proceed immediately to Flow Cytometry (Red Channel) or Fluorescence Microscopy.

Protocol B: Fixed Cell Labeling (Acidic Buffer)

Best for: High-throughput screening where cell viability is not a concern.

  • Fixation: Fix cells with 4% Paraformaldehyde (15 min), then wash 3× with PBS.

  • Oxidation: Incubate with 1 mM NaIO₄ in PBS for 30 min at RT. Wash 2×.

  • Staining:

    • Prepare acetate buffer (pH 5.5) . The acidic pH catalyzes hydrazone formation naturally, removing the need for aniline.

    • Add 50 µM this compound in acetate buffer.

    • Incubate for 1–2 hours at RT in the dark.

  • Wash & Mount: Wash 3× with PBS. Stain nuclei with DAPI. Mount and image.

Data Analysis & Visualization

Expected Results
  • Microscopy: Distinct plasma membrane staining (ring-like structure). Intracellular puncta may appear if endocytosis occurred during labeling.

  • Flow Cytometry: A shift in the Red/APC channel (Ex 633/640) by 2–3 orders of magnitude compared to the "No NaIO₄" control.

Troubleshooting Logic

Troubleshooting Problem Issue: Poor Signal or High Background CheckControl Is the 'No NaIO4' control bright? Problem->CheckControl HighBackground High Non-Specific Binding 1. Wash more aggressively (add Tween-20) 2. Reduce Dye Conc. 3. Use BSA blocking CheckControl->HighBackground Yes LowSignal Low Specific Signal CheckControl->LowSignal No CheckOxidation Check Oxidation Step Did you use fresh NaIO4? Was temp 4C? LowSignal->CheckOxidation CheckPH Check Staining pH Neutral pH requires Aniline. Acidic pH (5.5) works without. LowSignal->CheckPH

Figure 2: Decision tree for optimizing BDP hydrazide staining.

Expert Insights & Validation

  • The "Cold" Rule: Always perform the oxidation step at 4°C. At room temperature, periodate can penetrate the cell membrane and oxidize intracellular components, leading to high cytoplasmic background.

  • Aniline Toxicity: While 10 mM aniline is standard for robust labeling (Zeng et al., 2009), some primary cells are sensitive. If viability drops, omit aniline and switch to Protocol B (Fixation first) or extend Protocol A incubation to 2 hours.

  • Multiplexing: BDP 630/650 is spectrally distinct from GFP (Green) and DAPI (Blue). It pairs perfectly with FITC-labeled antibodies for dual-surface marker analysis.

  • Reversibility: The hydrazone bond is technically reversible (hydrolysis) over days. For fixed samples stored long-term, consider a brief reduction with sodium cyanoborohydride (NaCNBH₃) to convert the hydrazone to a stable hydrazine, though this is rarely necessary for standard imaging.

References

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[2][3][4] Nature Methods, 6(3), 207–209.

    • [Link]

    • Context: The foundational paper establishing the period
  • Lumiprobe Corporation. (n.d.).

    • Context: Source of spectral data and solubility information.[5][6]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

    • [Link]

    • Context: Review of bioorthogonal chemistries, comparing hydrazide/ketone lig

Sources

BDP 630/650 Hydrazide in Neuroscience: A Guide to Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the specific applications of BDP 630/650 hydrazide in the field of neuroscience. We will delve into the core principles, provide validated protocols, and offer insights into the experimental design for leveraging this powerful fluorescent tool to unravel the complexities of the nervous system.

Introduction to this compound

This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes.[1][2][3] Renowned for their sharp absorption and emission peaks, high quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in fluorescence microscopy and other fluorescence-based analytical techniques.[3][4] The key feature of this compound is its hydrazide functional group (-NHNH2), which exhibits reactivity towards carbonyl groups (aldehydes and ketones).[5][6] This reactivity forms the basis of its primary applications in biological research, enabling the specific labeling of biomolecules that either naturally possess or can be chemically modified to contain these functional groups.[6][7]

With an excitation maximum around 628 nm and an emission maximum around 642 nm, BDP 630/650 is well-suited for the red channel in fluorescence imaging, minimizing autofluorescence from biological samples and allowing for multiplexing with other fluorescent probes.[2][8]

Application 1: Detection and Imaging of Oxidative Stress through Protein Carbonylation

Scientific Principle

Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][5][9][10] A primary consequence of oxidative stress is the modification of proteins by reactive oxygen species (ROS), leading to the formation of carbonyl groups (aldehydes and ketones) on amino acid side chains.[10][11] This process, known as protein carbonylation, serves as a stable and widely used biomarker of oxidative protein damage.[2][11]

This compound reacts specifically with these carbonyl groups on oxidized proteins to form stable hydrazone bonds.[7][12] This covalent labeling allows for the sensitive and specific detection and visualization of carbonylated proteins in neuronal cells and tissues, providing a quantitative measure of oxidative stress.

Experimental Workflow: Visualizing Protein Carbonylation

cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Neuronal Cell Culture or Brain Tissue Section oxidative_stress Induction of Oxidative Stress (e.g., H2O2, 6-OHDA) cell_culture->oxidative_stress Experimental Condition fixation Fixation (e.g., 4% PFA) oxidative_stress->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization bdp_incubation Incubation with This compound permeabilization->bdp_incubation washing Washing Steps (to remove unbound dye) bdp_incubation->washing counterstaining Optional: Nuclear Counterstain (e.g., DAPI) washing->counterstaining microscopy Fluorescence Microscopy (Confocal or Epifluorescence) counterstaining->microscopy quantification Image Analysis and Fluorescence Quantification microscopy->quantification

Caption: Workflow for detecting protein carbonylation in neurons.

Detailed Protocol: Staining of Carbonylated Proteins in Cultured Neurons

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cultured neurons on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Optional: DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Induce Oxidative Stress (Optional): Treat cultured neurons with an agent known to induce oxidative stress (e.g., hydrogen peroxide, 6-hydroxydopamine) at a predetermined concentration and duration. Include an untreated control group.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Labeling:

    • Prepare a fresh working solution of this compound in PBS. The optimal concentration should be determined empirically, but a starting range of 5-20 µM is recommended.

    • Wash the cells twice with PBS.

    • Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound dye.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope equipped with filters suitable for the Cy5 channel (Excitation/Emission: ~630/650 nm).

ParameterRecommended RangePurpose
This compound Conc.5 - 20 µMTo achieve optimal signal-to-noise ratio.
Incubation Time1 - 2 hoursTo allow for sufficient reaction between the hydrazide and carbonyl groups.
Fixative4% PFATo preserve cellular morphology.
Permeabilization Agent0.1% Triton X-100To allow the dye to access intracellular proteins.

Application 2: Fluorescent Labeling of Neuronal Glycoproteins

Scientific Principle

Glycoproteins, proteins with covalently attached carbohydrate chains (glycans), are abundant on the surface of neurons and play critical roles in neuronal development, cell-cell recognition, and synaptic function.[13][14] Studying the expression and localization of these glycoproteins is crucial for understanding these processes.

A common method for labeling glycoproteins involves the mild oxidation of their sialic acid residues or other sugar moieties with sodium periodate (NaIO4).[15][16][17] This oxidation cleaves the vicinal diols within the sugar rings to generate reactive aldehyde groups.[15] this compound can then be used to specifically label these newly formed aldehydes, allowing for the fluorescent visualization of glycoproteins.[15]

Chemical Principle: Glycoprotein Labeling

cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling glycoprotein Glycoprotein with Sialic Acid Residues (Vicinal Diols) periodate Sodium Periodate (NaIO4) glycoprotein->periodate oxidized_glycoprotein Oxidized Glycoprotein (Aldehyde Groups) periodate->oxidized_glycoprotein Generates Aldehydes bdp This compound oxidized_glycoprotein->bdp labeled_glycoprotein Fluorescently Labeled Glycoprotein (Hydrazone Bond) bdp->labeled_glycoprotein Forms Hydrazone

Caption: Two-step labeling of glycoproteins.

Detailed Protocol: Labeling of Cell-Surface Glycoproteins on Live Neurons

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cultured neurons

  • Live-cell imaging solution (e.g., HBSS or Neurobasal medium without phenol red)

  • Sodium periodate (NaIO4)

  • Aniline (optional, as a catalyst)

Procedure:

  • Cell Preparation: Culture neurons to the desired stage of development.

  • Oxidation:

    • Prepare a fresh solution of 1-2 mM sodium periodate in ice-cold live-cell imaging solution.

    • Gently wash the cells twice with the cold imaging solution.

    • Incubate the cells with the sodium periodate solution for 15-20 minutes on ice and in the dark. Causality: Mild oxidation on ice minimizes damage to living cells.

  • Washing: Gently wash the cells three times with the cold imaging solution to remove the periodate.

  • Labeling:

    • Prepare a working solution of 10-50 µM this compound in the imaging solution (pH can be adjusted to 6.5-7.0 for optimal hydrazone formation). The addition of 1-10 mM aniline can catalyze the reaction and improve labeling efficiency.[17]

    • Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Final Washing: Wash the cells three times with the imaging solution.

  • Imaging: Image the live cells immediately using a fluorescence microscope.

ParameterRecommended RangePurpose
Sodium Periodate Conc.1 - 2 mMTo gently oxidize sialic acids without causing significant cell damage.
Oxidation Time15 - 20 min on iceTo limit the extent of oxidation and maintain cell viability.
This compound Conc.10 - 50 µMTo achieve sufficient labeling of the generated aldehydes.
Aniline (optional)1 - 10 mMTo catalyze the hydrazone bond formation, especially at neutral pH.

Application 3: Anterograde and Retrograde Neuronal Tracing

Scientific Principle

Mapping the intricate connections between neurons is a fundamental goal in neuroscience. Neuronal tracers are substances used to visualize the projections of neurons.[18][19] Hydrazide-based dyes, including this compound, can be used as polar, fixable neuronal tracers.[4][20][21] When introduced into a neuron (e.g., via microinjection), these tracers fill the cytoplasm and are transported along the axon.

  • Anterograde tracing: The tracer is transported from the cell body to the axon terminals, revealing the neuron's efferent connections.

  • Retrograde tracing: The tracer is taken up by axon terminals and transported back to the cell body, identifying the neurons that project to the injection site.

The aldehyde-fixable nature of the hydrazide group allows for the preservation of the fluorescent signal after tissue fixation with common aldehyde-based fixatives like PFA, enabling detailed post-mortem anatomical analysis.[7]

Experimental Workflow: Neuronal Tracing

cluster_injection Tracer Introduction cluster_transport Tracer Transport cluster_analysis Tissue Processing & Analysis preparation Prepare this compound Solution in Internal Buffer injection Microinjection or Iontophoresis into Target Neuron/Region preparation->injection incubation Incubation Period (hours to days) for Axonal Transport injection->incubation fixation_sectioning Tissue Fixation and Sectioning incubation->fixation_sectioning imaging Fluorescence Microscopy to Visualize Neuronal Projections fixation_sectioning->imaging reconstruction 3D Reconstruction of Labeled Neurons imaging->reconstruction

Caption: General workflow for neuronal tracing with this compound.

Protocol Outline: Microinjection for Neuronal Tracing in Brain Slices

Materials:

  • This compound

  • Internal solution for patch pipette (e.g., potassium gluconate-based)

  • Acute brain slices

  • Microinjection setup (micromanipulator, injection system)

  • Fluorescence microscope

Procedure:

  • Prepare Tracer Solution: Dissolve this compound in the internal solution at a concentration of 1-5 mM.

  • Load Pipette: Back-fill a sharp microelectrode or patch pipette with the tracer solution.

  • Target Neuron: Under visual guidance (e.g., DIC microscopy), approach a target neuron in the brain slice.

  • Injection: Introduce the tracer into the neuron using iontophoresis or by pressure injection.

  • Incubation: Maintain the brain slice in oxygenated artificial cerebrospinal fluid (aCSF) for a sufficient period (e.g., 1-4 hours) to allow for diffusion and transport of the dye.

  • Fixation: Fix the brain slice in 4% PFA.

  • Imaging: Mount the fixed slice and image using a confocal microscope to trace the filled neuronal processes.

ParameterRecommended RangePurpose
This compound Conc.1 - 5 mMTo ensure a strong fluorescent signal within the neuron.
Injection MethodIontophoresis or PressureTo introduce the tracer into the target neuron.
Incubation Time1 - 4 hours (in vitro)To allow for adequate filling of dendritic and axonal arbors.
Fixative4% PFATo preserve the tissue and the fluorescent signal for detailed imaging.

Summary of this compound Properties

PropertyValueReference
Excitation Maximum~628 nm[2][8]
Emission Maximum~642 nm[2][8]
Molecular Weight~500.76 Da[2]
Quantum Yield~0.91[2][8]
Extinction Coefficient~97,000 M⁻¹cm⁻¹[2]
SolubilityGood in DMF and DMSO[2][8]

References

  • Proteomics identification of carbonylated and HNE-bound brain proteins in Alzheimer's disease. PubMed.
  • Protein Carbonyl Levels— An Assessment of Protein Oxid
  • Protein Carbonylation in Neurodegenerative and Demyelinating CNS Diseases.
  • Bioorthogonal Labeling Reveals Different Expression of Glycans in Mouse Hippocampal Neuron Cultures during Their Development. PubMed Central.
  • Neuro-Compatible Metabolic Glycan Labeling of Primary Hippocampal Neurons in Noncontact, Sandwich-Type Neuron-Astrocyte Coculture. PubMed.
  • Protein Carbonyl Levels—An Assessment of Protein Oxid
  • Fluorescein Hydrazide: A Versatile Fluorescent Tracer for Neuroan
  • Bioorthogonal Labeling Reveals Different Expression of Glycans in Mouse Hippocampal Neuron Cultures during Their Development. Semantic Scholar.
  • Bioorthogonal labeling reveals different expression of glycans in mouse hippocampal neuron cultures during their development. Mayo Clinic.
  • Do you have a protocol for labeling of proteins with hydrazide-based dyes? Lumiprobe.
  • Neuronal Probes and Tools. Biotium.
  • Protein Oxidative Modifications in Neurodegenerative Diseases: From Advances in Detection and Modelling to Their Use as Disease Biomarkers. MDPI.
  • Polar Tracers—Section 14.3. Thermo Fisher Scientific - US.
  • Cell and Neuronal Tracing. Thermo Fisher Scientific - US.
  • Neuronal Tracers & Reagents. ImmunologicalSciences.
  • Cell and Neuronal Tracing. Thermo Fisher Scientific - KR.
  • Complete Guide to BODIPY Staining: Principle & Protocol. BOC Sciences.
  • Mass Spectrometry Imaging for Glycome in the Brain. PMC.
  • Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide.
  • BODIPY Dye Series—Section 1.4. Thermo Fisher Scientific - US.
  • Biotin Hydrazide Labeling Reagents.
  • Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. NIH.
  • New protein fluorescent labeling methods for carbonylation and S-acyl
  • Long-distance three-color neuronal tracing in fixed tissue using NeuroVue dyes. PubMed.
  • Neuronal Tracers. Vector Labs.
  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantific
  • Methods for imaging and detecting modification of proteins by reactive lipid species. NIH.
  • High efficiency labeling of glycoproteins on living cells. PMC - NIH.
  • Application Notes and Protocols for Fluorescent Labeling of Proteins with N3-PEG8-Hydrazide. Benchchem.
  • Fluorescent Labeling with Fluorescein Hydrazide: A Technical Guide for Researchers. Benchchem.
  • Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review.
  • Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress.
  • Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxid
  • Rational design and synthesis of a novel BODIPY-based probe for selective imaging of tau tangles in human iPSC-derived cortical neurons. PMC.
  • Left: Fluorescence labeling of carbonylated lipids and proteins in...
  • How to stain lipid droplets using bodipy?
  • Application Notes and Protocols for BODIPY Staining in Live Cells. Benchchem.
  • An optimized method to visualize lipid droplets in brain tissue demonstrates their substantial accumul

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor BDP 630/650 Hydrazide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 630/650 hydrazide labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you navigate the nuances of hydrazide-based bioconjugation.

Understanding the Chemistry: The Hydrazone Ligation

This compound is a carbonyl-reactive fluorescent dye, meaning it specifically reacts with aldehydes and ketones to form a stable hydrazone bond.[1][2][3] This chemoselective ligation is a powerful tool for labeling biomolecules, particularly glycoproteins, where aldehyde groups can be generated by the oxidation of sugar moieties.[4] The reaction's success hinges on several critical parameters, which, if not optimized, can lead to poor labeling efficiency.

Diagram: this compound Labeling Workflow

BDP_Labeling_Workflow cluster_oxidation Step 1: Aldehyde Generation (Glycoprotein) cluster_labeling Step 2: Hydrazone Ligation cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) Oxidation Sodium Periodate (NaIO4) Glycoprotein->Oxidation Mild Oxidation Aldehyde Glycoprotein (with aldehydes) Oxidation->Aldehyde BDP_Hydrazide BDP 630/650 Hydrazide Aldehyde->BDP_Hydrazide Nucleophilic Attack Labeled_Protein Labeled Glycoprotein (Hydrazone Bond) BDP_Hydrazide->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Removal of excess dye Catalyst Aniline (Catalyst) pH 4.5-6.0 Catalyst->BDP_Hydrazide Final_Product Purified Labeled Glycoprotein Purification->Final_Product

Caption: General workflow for labeling glycoproteins with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound labeling in a question-and-answer format.

Q1: I am seeing little to no fluorescence signal from my labeled protein. What could be the cause?

This is a common and multifaceted problem. A low fluorescence signal can stem from several issues, from inefficient labeling to quenching of the fluorophore.

Possible Cause 1: Inefficient Aldehyde Generation

For glycoproteins, the generation of aldehyde groups via oxidation is a prerequisite for labeling.[5]

  • Troubleshooting Steps:

    • Verify Periodate Activity: Sodium meta-periodate (NaIO₄) is light-sensitive and should be stored properly. Prepare fresh solutions before each experiment.

    • Optimize Periodate Concentration: The concentration of NaIO₄ is critical. A low concentration may not generate sufficient aldehydes, while an excessively high concentration can lead to over-oxidation and potential protein damage.

      • For selective oxidation of sialic acid residues, a final concentration of 1 mM NaIO₄ is often recommended.[5][6]

      • For broader oxidation of other sugar residues like galactose and mannose, a higher concentration (e.g., 10 mM) may be necessary.[5]

    • Check Reaction Buffer: The oxidation reaction is typically performed in a slightly acidic buffer, such as 0.1 M sodium acetate, pH 5.5.[4] Buffers containing primary amines (e.g., Tris) or glycerol must be avoided as they will quench the periodate and compete with the labeling reaction.

Possible Cause 2: Suboptimal Hydrazone Ligation Conditions

The reaction between the hydrazide dye and the aldehyde is sensitive to pH and can be slow without a catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The formation of a hydrazone bond is most efficient at a pH between 4.5 and 6.0.[7] At neutral or alkaline pH, the reaction rate decreases significantly.

    • Use a Catalyst: Aniline acts as a nucleophilic catalyst that can dramatically accelerate the rate of hydrazone formation, especially at physiological pH.[8][9][10] The addition of 10-50 mM aniline to the labeling reaction is highly recommended.[11]

    • Increase Incubation Time/Temperature: If catalysis is not an option, consider extending the incubation time (e.g., overnight at 4°C or for several hours at room temperature). However, be mindful of protein stability.

    • Dye-to-Protein Molar Ratio: A low molar ratio of dye to protein will result in a low degree of labeling (DOL). A common starting point is a 10-20 fold molar excess of the dye.[12] This may need to be optimized for your specific protein.

Possible Cause 3: Fluorophore Quenching

Even with successful labeling, the fluorescence signal can be weak due to quenching.

  • Troubleshooting Steps:

    • Determine the Degree of Labeling (DOL): Over-labeling can lead to self-quenching, where dye molecules in close proximity on the protein surface absorb the emission of their neighbors.[13][14] You can calculate the DOL using spectrophotometry (see protocol below).

    • Assess the Local Environment: The fluorescence of BDP dyes can be sensitive to their microenvironment.[13] Conjugation near certain amino acid residues (e.g., tryptophan) can lead to quenching. While this is less common with site-specific glycoprotein labeling, it remains a possibility.

Q2: My protein precipitates during or after the labeling reaction. How can I prevent this?

Protein precipitation is a sign of instability, often induced by the conjugation process.[12]

  • Troubleshooting Steps:

    • Check Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[12] If you are working with a high concentration, try diluting your sample.

    • Evaluate Dye Hydrophobicity: BDP dyes are relatively hydrophobic.[] Attaching multiple dye molecules to the protein surface increases its overall hydrophobicity, which can lead to aggregation and precipitation.[12] Reducing the dye-to-protein molar excess in the reaction can help mitigate this.

    • Optimize Buffer Conditions: Ensure your protein is in a buffer that promotes its stability. The addition of stabilizing agents, such as 5-10% glycerol (ensure it's added after the periodate oxidation step), can sometimes prevent precipitation.[12]

    • Gentle Handling: Avoid vigorous vortexing or agitation during the labeling reaction. Gentle mixing is sufficient.

Q3: How do I remove the unreacted this compound after the labeling reaction?

Proper purification is crucial to remove free dye, which can interfere with downstream applications and lead to inaccurate quantification.[14]

  • Recommended Method: Size-Exclusion Chromatography (SEC)

    • SEC, also known as gel filtration, is the most common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.[12]

    • Choose a resin with an appropriate fractionation range for your protein of interest.

    • The first colored fraction to elute will be your labeled protein.[12]

  • Alternative Methods:

    • Dialysis/Buffer Exchange: This can be effective but may be slower and less efficient at removing all traces of free dye.

    • Spin Columns: Desalting spin columns are a quick method for buffer exchange and removal of small molecules.[13]

Diagram: Troubleshooting Logic for Poor Labeling

Troubleshooting_Logic cluster_check Initial Checks cluster_solutions Corrective Actions Start Low/No Fluorescence Signal Check_Aldehydes Aldehyde Generation (for Glycoproteins) Start->Check_Aldehydes Check_Ligation Ligation Reaction Conditions Start->Check_Ligation Check_Purification Post-Labeling Purification Start->Check_Purification Check_Quenching Fluorophore Quenching Start->Check_Quenching Optimize_Periodate Optimize NaIO4 conc. Use fresh solution Check buffer (no amines) Check_Aldehydes->Optimize_Periodate Optimize_Ligation Adjust pH to 4.5-6.0 Add Aniline catalyst Optimize dye:protein ratio Check_Ligation->Optimize_Ligation Improve_Purification Use SEC/gel filtration Ensure complete removal of free dye Check_Purification->Improve_Purification Assess_DOL Calculate DOL Reduce dye:protein ratio to prevent over-labeling Check_Quenching->Assess_DOL

Caption: A decision tree for troubleshooting poor this compound labeling.

Key Experimental Protocols

Protocol 1: Glycoprotein Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins using sodium meta-periodate.

  • Buffer Exchange: Ensure your glycoprotein (e.g., antibody) is in an amine-free buffer at a concentration of 2-10 mg/mL. A suitable buffer is 0.1 M sodium acetate, pH 5.5.[4] If necessary, perform a buffer exchange using a spin filter or dialysis.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate in the same acetate buffer.[4] Note: This solution is light-sensitive and should be prepared fresh and kept in the dark.[5]

  • Oxidation Reaction: Add the periodate solution to your protein solution to achieve the desired final concentration (e.g., for a final concentration of 10 mM, add an equal volume of 20 mM periodate solution to your protein solution).[4]

  • Incubation: Incubate the reaction for 30 minutes on ice or in the dark at room temperature.[16]

  • Quench the Reaction (Optional but Recommended): To stop the oxidation, you can add ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.[16]

  • Purification: Immediately remove the excess periodate and byproducts by passing the solution through a desalting column equilibrated with the labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5).[4]

Protocol 2: this compound Labeling
  • Prepare Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[2][3][4]

  • Prepare Aniline Catalyst (Recommended): Prepare a 100-500 mM stock solution of aniline in the labeling buffer.

  • Labeling Reaction:

    • To your oxidized glycoprotein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold).

    • Add the aniline stock solution to a final concentration of 10-50 mM.[11]

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature or 4°C, protected from light.[4]

  • Purification: Remove unreacted dye and other small molecules using size-exclusion chromatography (SEC) as described in Q3.

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[14]

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, which is ~628 nm for BDP 630/650 (A_max).[2][3]

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For BDP 630/650, this is approximately 0.035.[2]

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of protein × path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (Molar extinction coefficient of dye × path length in cm)

    • The molar extinction coefficient for BDP 630/650 is ~97,000 M⁻¹cm⁻¹.[2][3]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterValue for BDP 630/650
Excitation Maximum ~628 nm[2][3]
Emission Maximum ~642 nm[2][3]
Molar Extinction Coefficient (ε) 97,000 M⁻¹cm⁻¹[2][3]
Correction Factor (CF₂₈₀) ~0.035[2]
Recommended Solvents DMF, DMSO[2][3]
Storage Conditions -20°C in the dark, desiccated[1][2]

References

  • Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Byeon, J. Y., Limpoco, F. T., & Bailey, R. C. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir. Available at: [Link]

  • Rashidian, M., et al. (2013). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters. Available at: [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Available at: [Link]

  • G-Biosciences. Sodium metaperiodate. G-Biosciences. Available at: [Link]

  • Antibodies.com. This compound (A270081). Antibodies.com. Available at: [Link]

  • Porphynet. This compound. Porphynet. Available at: [Link]

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature Methods. Available at: [Link]

  • Sun, S., et al. (2019). Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags. Analytical Chemistry. Available at: [Link]

  • Cytiva. Protein purification troubleshooting guide. Cytiva. Available at: [Link]

  • Xi'an Yare Biotech Co.,Ltd. This compound. Xi'an Yare Biotech Co.,Ltd. Available at: [Link]

  • Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. Available at: [Link]

  • DC Chemicals. Other Targets. DC Chemicals. Available at: [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • AxisPharm. Bodipy Probes Fluorescence Dyes. AxisPharm. Available at: [Link]

  • Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. How to tag an antibody with hydrazine to form hydrazide? ResearchGate. Available at: [Link]

  • Walker, S. H., et al. (2018). Demonstration of Hydrazide Tagging for O-glycans and a Central Composite Design of Experiments Optimization Using the INLIGHT™ Reagent. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Prien, J. M., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Haqqani, A. S., et al. (2019). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX. Available at: [Link]

  • Kim, Y. H., et al. (2013). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zorlu, Y., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chemistry Reviews Letters. Available at: [Link]

Sources

Technical Support Center: Optimizing BDP 630/650 Hydrazide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Dye Profile[1][2]

BDP 630/650 Hydrazide is a bright, photostable, far-red fluorophore based on the Boron-Dipyrromethene (BODIPY) scaffold.[1] While it offers superior quantum yield and photostability compared to traditional cyanines (like Cy5), it presents a unique challenge: Hydrophobicity .[1]

Unlike sulfonated cyanines (e.g., Sulfo-Cy5), which are water-soluble and negatively charged, the BDP core is lipophilic.[1] The majority of "background" issues with this dye stem from non-specific hydrophobic interactions with cellular membranes, lipids, and hydrophobic protein domains, rather than chemical cross-reactivity.[1]

Technical Specifications:

  • Ex/Em: 628 nm / 642 nm (Far-Red/Cy5 channel)[1][2]

  • Reactivity: Hydrazide group reacts with aldehydes/ketones to form hydrazone bonds.[1]

  • Key Advantage: High photostability; ideal for confocal microscopy and polarization assays.[1]

  • Key Challenge: Aggregation in aqueous buffers and sticky background.

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to identify the root cause of your background signal.

SymptomProbable Root CauseTechnical Solution
High Cytosolic Background Hydrophobic Retention: The dye is partitioning into intracellular membranes or hydrophobic pockets of proteins.The "Scavenger Wash": Include 1-3% BSA (Bovine Serum Albumin) in your wash buffer. The albumin acts as a hydrophobic "sink" to pull unbound dye out of the tissue.
Speckled / Punctate Signal Dye Aggregation: BDP 630/650 has precipitated out of solution.Filtration & Solvent: Dissolve stock in pure DMSO/DMF first.[1] Centrifuge the working solution at 10,000 x g for 2 mins or pass through a 0.2 µm filter before adding to the sample.
Nuclear Background Fixative Artifacts: Glutaraldehyde or Formaldehyde induced autofluorescence or unquenched aldehydes.[1]Reduction Step: Treat samples with sodium borohydride (NaBH₄) after fixation but before the specific oxidation step to neutralize fixative-induced aldehydes.
Weak Specific Signal Sub-optimal pH: Hydrazide-aldehyde coupling is acid-catalyzed.pH Adjustment: Lower the reaction buffer pH to 6.0 or add an aniline catalyst (10-100 mM) to accelerate ligation at neutral pH.
High Extracellular Background Insufficient Washing: Dye trapped in extracellular matrix (ECM).[1]Detergent Wash: Use 0.1% Tween-20 or Triton X-100 in the wash steps (if membrane permeabilization is acceptable).

Scientific Deep Dive: The Mechanics of Background

The Hydrophobicity Trap

Standard immunofluorescence protocols often use PBS for washing. For BDP dyes, PBS is insufficient .[1]

  • Mechanism: In a purely aqueous environment (PBS), the hydrophobic BDP molecules are energetically driven to escape the water. If they cannot aggregate with each other, they will bury themselves in the nearest lipid bilayer or hydrophobic protein domain.[1]

  • The Fix: You must provide a "competitor" in the wash buffer. BSA or Fetal Bovine Serum (FBS) provides soluble hydrophobic pockets that compete with your sample for the dye.

The Chemistry of Specificity

Hydrazide labeling relies on the formation of a hydrazone bond (


).
  • Target Generation: This usually involves Periodate Oxidation (NaIO₄) of vicinal diols (sugars) on glycoproteins.

  • Control: A non-oxidized control is mandatory.[1] If your non-oxidized sample glows, your background is physical (sticking), not chemical (reacting).[1]

Visualizing the Optimization Workflow

BDP_Optimization Start Start: Fixed Sample Quench 1. Aldehyde Quench (NaBH4 / Glycine) Start->Quench Remove Fixative Artifacts Oxidize 2. Specific Oxidation (NaIO4) Quench->Oxidize Create Specific Targets Label 3. Labeling (this compound) Oxidize->Label pH 6.0 90 mins Wash 4. The 'Scavenger' Wash (PBS + 3% BSA + Tween) Label->Wash CRITICAL STEP Remove Hydrophobic Dye Wash->Label Signal too weak? (Re-stain) Image 5. Imaging (Cy5 Channel) Wash->Image

Figure 1: Optimized workflow for this compound labeling. Note the emphasis on the "Scavenger Wash" step to mitigate hydrophobic background.

Optimized Protocol: Glycoprotein Labeling

This protocol is designed to minimize background while maximizing the signal-to-noise ratio for cell surface or intracellular glycoproteins.

Reagents
  • Dye Stock: 10 mM this compound in DMSO (Store at -20°C, desiccated).

  • Oxidation Buffer: PBS (pH 7.4) + 1 mM Sodium Periodate (NaIO₄).[1][3] Prepare fresh.

  • Labeling Buffer: Acetate Buffer (pH 5.5 - 6.0) OR PBS (pH 7.[1]4) with 10 mM Aniline.[1][3]

  • Scavenger Wash Buffer: PBS + 3% BSA + 0.1% Tween-20.

Step-by-Step Methodology
  • Sample Preparation:

    • Fix cells/tissue with 4% Paraformaldehyde (PFA).[1][][5]

    • Crucial: Wash 3x with PBS.[1]

    • Optional: Quench residual PFA aldehydes with 100 mM Glycine or 1 mg/mL NaBH₄ for 20 mins.[1] Wash 3x.

  • Periodate Oxidation (Target Generation):

    • Incubate samples in Oxidation Buffer (1 mM NaIO₄) for 30 minutes at 4°C in the dark.

    • Note: Keep temperature low and time short to prevent over-oxidation and non-specific aldehyde generation.[1]

    • Wash 2x with PBS to remove periodate.[1]

  • Labeling:

    • Dilute this compound to 1–5 µM in Labeling Buffer .

    • Tip: Spin the diluted solution at max speed for 2 mins to pellet aggregates before adding to cells.

    • Incubate for 60–90 minutes at Room Temperature (RT) in the dark.

  • The Scavenger Wash (The Background Killer):

    • Remove staining solution.[1]

    • Wash 2x, 10 mins each, with Scavenger Wash Buffer (PBS + BSA + Tween).[1]

    • Wash 1x with standard PBS to remove bubbles/detergent.[1]

  • Imaging:

    • Mount and image using Cy5/Far-Red filter sets (Ex 630 / Em 650).[1]

Frequently Asked Questions (FAQ)

Q: Can I use this dye for live-cell imaging? A: Yes, but with caveats. BDP 630/650 is membrane permeable due to its hydrophobicity.[1] However, hydrazide reactions are slow at physiological pH.[1] For live cells, metabolic labeling (feeding cells sugar analogs) followed by Click Chemistry (using BDP Azide/Alkyne) is often cleaner than hydrazide labeling.[1]

Q: Why is my negative control (no oxidation) bright? A: This confirms hydrophobic sticking.[1] Increase the BSA concentration in your wash buffer to 5% or try a solvent wash (e.g., 50% Methanol in PBS) if your sample can withstand it.[1] Ensure your dye concentration is not exceeding 5 µM.[1]

Q: Can I multiplex with GFP/RFP? A: Yes. BDP 630/650 emits in the far-red, which is spectrally distinct from GFP (Green) and RFP (Orange/Red).[1] It is an excellent replacement for Cy5.[1]

Q: How do I store the dye stock? A: Dissolve in anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles , which induce precipitation and aggregation—a primary cause of speckled background.

References

  • Zeng, Y., et al. (2009).[1] High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209.[1] (Demonstrates aniline-catalyzed hydrazide ligation principles).

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The authoritative text on hydrazide-aldehyde chemistry and background reduction strategies).

Sources

Technical Support Center: BDP 630/650 Hydrazide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Photostability & Protocol Optimization for Far-Red Hydrazide Probes Ticket ID: BDP-HYD-630-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

BDP (Boron-Dipyrromethene) 630/650 is a far-red fluorophore designed to supersede Cyanine5 (Cy5) due to its superior quantum yield and photostability.[1] However, when functionalized with a hydrazide moiety for carbonyl labeling (e.g., glycoproteins, oxidized proteins), users often report rapid signal loss.

Critical Insight: In 40% of reported "photobleaching" cases with hydrazides, the issue is not photochemical destruction but chemical detachment . Hydrazide conjugation forms a reversible hydrazone bond. Without a reductive stabilization step, the dye hydrolyzes and washes away, mimicking photobleaching.

This guide distinguishes between these two failure modes and provides a self-validating protocol to ensure permanent labeling and maximum photon output.

Module 1: The Diagnostics (Troubleshooting)

Before altering your imaging parameters, determine if you are facing Photobleaching (physics) or Signal Detachment (chemistry).

Diagnostic Matrix
ObservationProbable CauseImmediate Action
Signal is bright initially but fades within seconds of laser exposure. True Photobleaching Check mounting media; reduce laser power; increase scan speed.
Signal is weak immediately after staining and washing. Low Labeling Efficiency Check pH (must be 4.5–5.5); verify oxidation of target (periodate quality).
Signal is bright but fades over minutes without laser exposure (e.g., in buffer). Chemical Hydrolysis CRITICAL: The hydrazone bond is reversing. You missed the reduction step (NaBH₃CN).
High background/nonspecific binding. Unreacted Dye Aggregation BDP is hydrophobic. Increase wash steps with BSA or low detergent (0.1% Tween-20).

Module 2: Mechanistic Insight

The Physics: Why BDP Bleaches

While BDP 630/650 is more stable than Cy5, it is still susceptible to Reactive Oxygen Species (ROS). Upon excitation, the fluorophore enters a singlet state (


). Most relax via fluorescence, but a fraction undergoes Intersystem Crossing (ISC)  to a Triplet State (

).
  • The Killer: The long-lived

    
     state reacts with molecular oxygen (
    
    
    
    ) to form Singlet Oxygen (
    
    
    ), a highly reactive radical that attacks the fluorophore's conjugated system, permanently destroying it.
The Chemistry: The Hydrazide Trap

Hydrazides react with aldehydes (generated via periodate oxidation of sugars) to form a Hydrazone .


The Risk:  This reaction is reversible in aqueous conditions. If you do not reduce this bond, the equilibrium shifts back to the left during washing steps, releasing the dye.
Visualizing the Pathway

G cluster_0 Intervention Points Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence) Ground->Excited Excitation (630nm) Excited->Ground Emission (650nm) Triplet Triplet State (T1) (Danger Zone) Excited->Triplet Intersystem Crossing SingletO2 Singlet Oxygen (ROS) Triplet->SingletO2 Energy Transfer to O2 Bleached Photobleached (Destroyed Dye) SingletO2->Bleached Chemical Attack Trolox Trolox/COT (Quenches T1) Trolox->Triplet Inhibits GLOX Oxygen Scavengers (Removes O2) GLOX->SingletO2 Prevents Formation

Figure 1: The Photobleaching Cascade. To prevent signal loss, one must interrupt the transition from the Triplet State to ROS generation.

Module 3: The Cure (Protocols & Prevention)

Protocol A: The "Permanent Bond" Labeling Workflow

Use this to ensure the dye is chemically locked onto the target.

Reagents:

  • Oxidation Buffer: PBS pH 7.4 (or Sodium Acetate pH 5.5 for specific sialic acid targeting).

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 (Acidic pH catalyzes Schiff base formation).

  • Reducer: Sodium Cyanoborohydride (NaCNBH

    
    ) - Essential .
    

Step-by-Step:

  • Oxidize: Incubate sample with Sodium Periodate (1–10 mM) for 30 min at 4°C in the dark.

  • Quench: Add glycerol or ethylene glycol to quench excess periodate. Failure to quench will oxidize the dye.

  • Label: Add BDP 630/650 Hydrazide in Labeling Buffer (pH 5.5) . Incubate 1–2 hours.

  • Stabilize (The Fix): Add NaCNBH

    
     (final conc. 10–50 mM) directly to the reaction. Incubate 30 mins.
    
    • Mechanism:[2] Reduces the unstable C=N bond to a stable C-N amine bond.

  • Wash: Extensive washing with PBS + 0.1% Tween-20 to remove hydrophobic BDP aggregates.

Protocol B: Photostability Optimization (Imaging)

Use this to maximize photon budget during acquisition.

1. Mounting Media Selection BDP 630/650 is a far-red dye.[3][4] Avoid media optimized for GFP (like pure glycerol) as they lack specific radical scavengers for red dyes.

Antifade SystemMechanismCompatibility with BDP 630/650Recommendation
ProLong Glass Hard-setting polymer + RI matching (1.52)Excellent Best for high-resolution fixed cell imaging.
Vectashield PPD (p-phenylenediamine)Good Standard general use; PPD is effective for far-red.
GLOX (Glucose Oxidase) Enzymatic

removal
High Performance Best for single-molecule/super-resolution (STORM).
Mowiol Polyvinyl alcoholPoor Lacks active antifade; requires DABCO supplement.

2. Hardware Settings

  • Excitation: Use 633 nm or 640 nm lasers. Avoid 561 nm (inefficient excitation leads to heating without signal).

  • Pixel Dwell Time: Fast scanning (resonant scanner) reduces triplet state accumulation compared to slow, high-intensity scanning.

Visualizing the Workflow

Workflow Step1 1. Periodate Oxidation (Creates Aldehydes) Step2 2. BDP Hydrazide Addition (pH 5.5 recommended) Step1->Step2 Step3 3. Schiff Base Formation (Reversible Bond!) Step2->Step3 Step4 4. NaCNBH3 Reduction (Permanent C-N Bond) Step3->Step4  CRITICAL STEP   Step5 5. Mount in Antifade (ProLong Glass / GLOX) Step3->Step5  If skipped:   Hydrolysis & Signal Loss Step4->Step5  Stable Signal  

Figure 2: The Stabilization Workflow. Skipping Step 4 is the most common cause of perceived signal loss.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH


) instead of Cyanoborohydride (NaCNBH

)?
A: Use caution. NaBH

is a stronger reducer and may reduce endogenous disulfides or aldehydes before the dye binds. NaCNBH

is milder and specific for the Schiff base. If you must use NaBH

, add it after the dye incubation is complete, but NaCNBH

is preferred for simultaneous reaction.

Q: I am using BDP 630/650 for live-cell imaging. Which antifade should I use? A: You cannot use mounting media (ProLong/Vectashield) on live cells. Instead, use ProLong Live or supplement the media with Trolox (2 mM) and an enzymatic scavenger system (OxyFluor) if the cells can tolerate hypoxia. Note that hydrazide labeling is typically a surface label or requires fixation/permeabilization, so live-cell intracellular hydrazide labeling is rare.

Q: My signal is spotty/punctate. Is this bleaching? A: No, this is likely dye aggregation . BDP dyes are hydrophobic.[5] If the dye concentration is too high (>10 µM) or the washing is insufficient, the dye precipitates.

  • Fix: Centrifuge the dye stock before use (10,000 x g for 5 min) to pellet aggregates. Use 0.1% Tween-20 or Triton X-100 in the wash buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for Hydrazide-Aldehyde chemistry and Schiff base reduction).
  • Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes. Angewandte Chemie International Edition.

Sources

issues with BDP 630/650 hydrazide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to overcoming solubility and reactivity challenges in aqueous buffers for researchers, scientists, and drug development professionals.

Understanding the Challenge: The Hydrophobic Nature of BDP Dyes

The core of the BDP (boron-dipyrromethene) dye series, while providing exceptional photophysical properties like high quantum yields and photostability, is inherently hydrophobic.[1][2] This characteristic presents a significant hurdle for applications in biological systems, which are predominantly aqueous. BDP 630/650 hydrazide is no exception; its solubility is high in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exceedingly low in aqueous buffers.[3] This poor aqueous solubility can lead to several common experimental issues:

  • Precipitation: The dye may fall out of solution when its organic stock is added to the aqueous reaction buffer, rendering it unavailable for conjugation.

  • Aggregation: Even if macroscopic precipitation is not visible, the dye molecules can form aggregates in solution. This often leads to self-quenching of the fluorescence signal, resulting in low or no detectable signal even after successful conjugation.

  • Low Labeling Efficiency: Poor solubility limits the effective concentration of the dye available to react with its target, leading to inefficient labeling.

  • Protein Denaturation/Precipitation: The introduction of hydrophobic dye molecules onto the surface of a protein increases its overall hydrophobicity, which can disrupt its tertiary structure and lead to aggregation and precipitation.[4]

This guide will provide a structured approach to mitigate these issues through careful preparation of reagents, optimization of reaction conditions, and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What should I do?

This is the most common issue. The key is to ensure the final concentration of the organic co-solvent is sufficient to maintain dye solubility without compromising your biomolecule's stability.

  • Immediate Action: Do not proceed with the experiment. The precipitated dye is not reactive. You will need to prepare a new reaction mixture.

  • Solution: The final concentration of DMSO or DMF in your reaction should typically be between 5-10% (v/v). Critically, the dye stock should be added to the aqueous buffer slowly and with continuous, gentle mixing (vortexing or stirring) to allow for gradual dispersion and prevent localized high concentrations that trigger precipitation. It is also advisable to warm the aqueous buffer slightly (e.g., to room temperature or 37°C) before adding the dye stock, as solubility often increases with temperature.

Q2: How much DMSO or DMF can my protein tolerate?

This is protein-dependent. While some robust proteins can tolerate up to 40% DMSO, many are sensitive to much lower concentrations.[1][4] As a general rule, aim for the lowest possible co-solvent concentration that maintains dye solubility.

Co-Solvent (DMSO/DMF) Conc. (v/v)General Effect on ProteinsRecommendation
< 5% Generally considered safe for most proteins with minimal structural perturbation.Optimal starting range.
5 - 10% May cause slight destabilization or activity loss in sensitive proteins. Often a necessary compromise for dye solubility.Use with caution. Recommended to run a vehicle control to test the effect on your specific protein's activity.
10 - 20% Increased risk of denaturation and loss of function for many proteins.Not recommended unless the target protein is known to be highly stable.
> 20% Significant denaturation is likely for most proteins.Avoid for bioconjugation reactions.

Q3: My labeling efficiency is very low, even though I don't see any precipitation. What could be the cause?

Low efficiency with soluble dye points to issues with the reaction chemistry itself.

  • pH is Suboptimal: The formation of a hydrazone bond from a hydrazide and an aldehyde is most efficient in a slightly acidic environment (pH 5.0-7.0). The reaction rate slows considerably at higher pH values.[5] The optimal pH for the oxidation of glycoproteins to generate aldehydes is even lower, around pH 4.5.[5]

  • Reaction Time/Temperature: While the reaction can proceed at room temperature, it may be slow. Increasing the incubation time (e.g., 2-4 hours or overnight) or temperature (e.g., to 37°C) can improve yields, provided your biomolecule is stable under these conditions.

  • Inefficient Aldehyde/Ketone Generation: If you are labeling a glycoprotein, ensure your oxidation step (e.g., with sodium periodate) is efficient. Confirm the concentration and activity of your oxidizing agent.

  • Use of a Catalyst: The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline.[6][7][8][9]

Q4: Can I use a solvent other than DMSO or DMF?

Yes, there are alternatives, though they are less common.

  • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent with strong solubilizing power, similar to DMSO and DMF.[10][11][12][13] It is used in some pharmaceutical formulations and can be a viable alternative.[12][14]

  • Cyrene™: A greener, bio-based solvent alternative to traditional dipolar aprotic solvents.[15][16][17][18][19] Its use in bioconjugation is an emerging area.

For any alternative solvent, it is crucial to perform preliminary tests to ensure compatibility with your specific assay and biomolecule.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Working Solution

This protocol details the critical step of preparing the dye for addition to your aqueous reaction. The goal is to create a concentrated stock in an organic solvent and then dilute it carefully into the reaction buffer.

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution in anhydrous, high-quality DMSO. For example, add 100 µL of DMSO to 5 mg of this compound (MW ~501 g/mol ).

    • Vortex thoroughly until all the dye is completely dissolved. This stock solution should be stored at -20°C, protected from light and moisture.

  • Addition to Aqueous Buffer (The Critical Step):

    • Bring your reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5) to the desired reaction temperature (e.g., room temperature).

    • While vigorously vortexing or rapidly stirring the aqueous buffer, add the required volume of the 10 mM dye stock solution drop-by-drop.

    • The final concentration of DMSO should not exceed 10%. For example, to achieve a 100 µM final dye concentration with 5% DMSO, you would add 5 µL of 10 mM stock to a final buffer volume of 500 µL.

    • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution is not perfectly clear, it should be remade with a higher percentage of co-solvent or a lower final dye concentration.

Protocol 2: General Labeling of an Aldehyde-Containing Biomolecule

This protocol assumes the biomolecule (e.g., an oxidized glycoprotein or a molecule with a native ketone group) is already prepared in a suitable aqueous buffer.

  • Biomolecule Preparation:

    • Ensure your biomolecule is in an appropriate buffer (e.g., 0.1 M MES, phosphate, or acetate buffer) at the optimal pH for hydrazone ligation (pH 5.0 - 7.0).

    • Crucially, avoid amine-containing buffers like Tris, as they can compete in side reactions.

    • The concentration of the biomolecule should be as high as practically possible to drive the reaction equilibrium towards product formation.

  • Labeling Reaction:

    • Prepare the this compound working solution by adding the DMSO stock to your reaction buffer as described in Protocol 1 .

    • Add the dye solution to your biomolecule solution. A typical starting point is a 10- to 20-fold molar excess of dye over the biomolecule.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Remove the unreacted, excess dye from the labeled biomolecule. This is essential to prevent high background fluorescence.

    • Standard methods include size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, or spin filtration columns with an appropriate molecular weight cutoff.

Protocol 3: Aniline-Catalyzed Hydrazone Ligation

For reactions that are slow or inefficient, aniline can act as a powerful catalyst to increase the rate of hydrazone bond formation.[8][9]

  • Prepare an Aniline Stock Solution:

    • Prepare a 1 M stock solution of aniline in DMSO or DMF.

    • Safety Note: Aniline is toxic. Handle with appropriate personal protective equipment in a well-ventilated area.

  • Catalyzed Labeling Reaction:

    • Follow the steps in Protocol 2 for preparing your biomolecule and dye.

    • Just before adding the dye, add the aniline stock solution to the biomolecule solution to a final concentration of 10-100 mM.[6]

    • Proceed with the addition of the dye and incubation as described. The reaction time may be significantly shorter (e.g., 30-60 minutes).

    • Purify the conjugate as described in Protocol 2 , ensuring the removal of both excess dye and aniline.

Troubleshooting Guide

This section provides a systematic workflow for diagnosing and solving common problems encountered when using this compound.

Problem 1: Dye Precipitation

G start Precipitate Observed in Reaction Mixture q1 What was the final co-solvent (DMSO/DMF) concentration? start->q1 low_solvent < 5-10% q1->low_solvent Low high_solvent >= 10% q1->high_solvent High sol1 Increase final co-solvent concentration to 5-10%. Add dye stock slowly with vigorous mixing. low_solvent->sol1 q2 Is the final dye concentration very high? high_solvent->q2 high_dye Yes q2->high_dye low_dye No q2->low_dye sol2 Reduce the final dye concentration. High concentrations can exceed solubility limits even with co-solvent. high_dye->sol2 sol3 Consider buffer components. High salt may 'salt out' the dye. Try a lower salt buffer. low_dye->sol3

Problem 2: Low or No Fluorescent Signal Post-Labeling

G start Low/No Signal After Purification q1 Was the dye soluble during the reaction? start->q1 precip No (Precipitation) q1->precip soluble Yes (Clear Solution) q1->soluble sol1 Refer to Precipitation Workflow. Insoluble dye cannot react. precip->sol1 q2 What was the reaction pH? soluble->q2 ph_high > 7.5 q2->ph_high ph_ok 5.0 - 7.0 q2->ph_ok sol2 Optimize pH for hydrazone formation. Lower pH to 5.5 - 6.5. ph_high->sol2 q3 Was a catalyst used? ph_ok->q3 no_cat No q3->no_cat yes_cat Yes q3->yes_cat sol3 Increase reaction time/temp OR add aniline catalyst (10-100 mM final conc.). no_cat->sol3 q4 Is the Degree of Labeling (DOL) high, but signal is low? yes_cat->q4 high_dol Yes q4->high_dol low_dol No q4->low_dol sol4 Aggregation-induced quenching. Reduce dye:protein molar ratio in the reaction to achieve a lower DOL. high_dol->sol4 low_dol->sol3

Problem 3: Labeled Protein Precipitates After Purification

G start Protein Precipitates After Labeling q1 What was the dye:protein molar ratio used in the reaction? start->q1 high_ratio High (>20:1) q1->high_ratio low_ratio Low (<20:1) q1->low_ratio sol1 High DOL increases protein hydrophobicity. Reduce the molar ratio of dye to protein (e.g., start at 5:1). high_ratio->sol1 q2 Is the protein known to be marginally stable or prone to aggregation? low_ratio->q2 yes_unstable Yes q2->yes_unstable no_stable No q2->no_stable sol2 Add stabilizing excipients to the final buffer (e.g., 5-10% glycerol, 0.01% Tween-20, L-arginine). Perform reaction at 4°C. yes_unstable->sol2 sol3 Consider changing the buffer. Ensure pH is not near the protein's isoelectric point (pI). Check for optimal salt concentration. no_stable->sol3

References

  • BenchChem. (2025). Optimizing Dye-to-Protein Ratios for Sulfo-CY5.5 Labeling: A Technical Support Guide. BenchChem Technical Support.
  • Wang, Y., Dai, M., Luo, G., et al. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. White Rose Research Online.
  • Dirksen, A., et al. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Dirksen, A., et al. (n.d.). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. PubMed.
  • Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry.
  • Chan, D. S.-H., et al. (2017).
  • Chan, D. S.-H., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry.
  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
  • Hunt, J. E., et al. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry.
  • Devaraj, N. K., et al. (2012).
  • Wang, Y., et al. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. MDPI.
  • Wang, Y., et al. (2023). Preparation and Application of Green Sustainable Solvent Cyrene.
  • Intrieri, D., et al. (2022).
  • U.S. Food and Drug Administration. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP)
  • ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding.
  • Agarwal, P., et al. (2013).
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • BOC Sciences. (n.d.).
  • Lumiprobe. (n.d.). Do you have a protocol for labeling of proteins with hydrazide-based dyes?. Lumiprobe Help Center.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
  • Devaraj, N. K., et al. (2012).
  • Liu, H., et al. (n.d.). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields.
  • Liu, H., et al. (2010). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields.
  • ResearchGate. (n.d.). Comparison of protein degradation in the absence and presence of 0.5% DMSO.
  • Zhu, S., et al. (n.d.). Highly water-soluble neutral near-infrared emissive BODIPY polymeric dyes.
  • Patton, W. F., et al. (n.d.). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PMC.
  • BOC Sciences. (n.d.). A Practical Guide to Fluorescent Labeling of Antibodies. BOC Sciences.
  • Hayashi-Takanaka, Y., et al. (2011). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS One.
  • Dakenchem. (n.d.). N - Methyl - 2 - Pyrrolidone (NMP)
  • Lumiprobe. (n.d.). How to get a fluorescent derivative of biomolecule using dye hydrazide?. Lumiprobe Help Center.
  • Staneva, D., et al. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC.
  • Moya, S., et al. (n.d.). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. PMC.
  • Mico-Cabus, P. (2022). N-Methyl-2-Pyrrolidone (NMP)
  • Semantic Scholar. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • Gutberlet, T., et al. (2017). Impact of Additive Hydrophilicity on Mixed Dye-Nonionic Surfactant Micelles. PMC.
  • Kinter, M., et al. (n.d.).
  • Interchim. (n.d.). Hydrazide FluoProbes® labels.
  • Google Patents. (n.d.).
  • Smirnova, J., et al. (2010).
  • Eildermann, T., et al. (2012). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. PMC.
  • UniTo. (n.d.). Bespoke doxorubicin-loaded gold nanoparticles for ultrasound-guided cancer cell killing.
  • UniTo. (n.d.). Folate-targeted gold nanoparticles for doxorubicin delivery in tumor spheroids.

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improving signal-to-noise ratio in BDP 630/650 hydrazide imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

BDP 630/650 Hydrazide is a far-red, borondipyrromethene-based fluorophore designed for the specific labeling of carbonyl groups (aldehydes and ketones).[1] In biological contexts, it is most frequently employed to label glycoproteins on cell surfaces or in tissue sections following Periodate Oxidation .

While BDP 630/650 offers superior photostability compared to Cyanine-5 (Cy5), users often encounter poor Signal-to-Noise Ratio (SNR). This is rarely due to the dye's quantum yield (


), but rather due to hydrophobic non-specific binding  and improper oxidation parameters .
The Labeling Mechanism

The following diagram illustrates the chemical workflow and critical control points for SNR.

G Glycan Sialylated Glycan (Cell Surface) Aldehyde Reactive Aldehyde Group Glycan->Aldehyde 1mM NaIO4 (4°C) NaIO4 NaIO4 (Oxidation) NaIO4->Aldehyde Hydrazone Stable Hydrazone Conjugate Aldehyde->Hydrazone pH 5.5 - 7.4 BDP BDP 630/650 Hydrazide BDP->Hydrazone Background Hydrophobic Background Noise BDP->Background Lipophilic Interaction Aniline Aniline (Catalyst) Aniline->Hydrazone Accelerates 10x

Figure 1: Reaction pathway for this compound labeling. Note that the dye's lipophilicity (red arrow) is a primary source of noise.

Optimized Experimental Protocol

To maximize SNR, you must control the oxidation rate and aggressively scavenge unbound hydrophobic dye.

Phase A: Controlled Oxidation (The Signal Generator)

Objective: Generate aldehydes on sialic acids without over-oxidizing the membrane or killing cells.

ParameterRecommended ValueScientific Rationale
Reagent Sodium Periodate (NaIO₄)Breaks vicinal diols to form aldehydes.[2][3]
Concentration 1.0 mM (Live Cells)>2 mM causes cell death and non-specific background.
Temperature 4°C (Ice bath)Cold temp restricts oxidation to surface sialic acids only.
Duration 20–30 minutesSufficient for surface labeling; prevents internalization.
Quench Glycerol (150 mM)Critical: Neutralizes excess NaIO₄ before dye addition.
Phase B: Labeling & Catalysis (The Reaction)

Objective: Drive the hydrazone formation efficiency.

  • Buffer: PBS (pH 7.4) or Na-Acetate (pH 5.5).[2][3][4]

    • Note: Hydrazone formation is faster at acidic pH, but BDP 630/650 works well at neutral pH if catalyzed.

  • Dye Concentration: 1–5 µM.

    • Warning: Do not exceed 10 µM. BDP dyes are lipophilic; excess dye aggregates and sticks to membranes.

  • Catalyst (Optional but Recommended): 10 mM Aniline.

    • Why: Aniline forms a transient Schiff base that reacts rapidly with the hydrazide, increasing labeling efficiency by ~10-fold [1].

Phase C: The "Scavenger Wash" (The Noise Killer)

Objective: Remove lipophilic dye sticking to the plastic and membrane.

Standard PBS washing is insufficient for BDP dyes. You must use a protein-based scavenger.

  • Wash 1: PBS + 1% BSA (Bovine Serum Albumin) . Incubate 5 mins.

    • Mechanism: Albumin has hydrophobic pockets that bind free BDP dye, pulling it off non-specific sites [2].

  • Wash 2: PBS + 1% BSA.

  • Wash 3: Standard PBS (to remove BSA before imaging).

Troubleshooting Guide (FAQ)

Issue 1: "I see bright punctate spots everywhere, even outside the cells."

Diagnosis: Dye Aggregation / Precipitation. BDP 630/650 is hydrophobic. If dissolved directly in aqueous buffer from a powder, it may precipitate. Solution:

  • Stock Prep: Always dissolve the dye in anhydrous DMSO (e.g., 5-10 mM stock) first.

  • Working Solution: Dilute the DMSO stock into the buffer immediately before use.

  • Filtration: Spin down the working solution at 10,000 x g for 2 minutes to pellet aggregates before adding to cells.

Issue 2: "My background is high, and the cytoplasm is glowing."

Diagnosis: Membrane Permeation & Hydrophobic Sticking. The dye has crossed the membrane (if live) or stuck to intracellular structures (if fixed), and simple washing didn't remove it. Solution:

  • Implement the BSA Wash: As detailed in Phase C, use 1% BSA in your wash buffer. This is the single most effective step for BDP dyes.

  • Reduce NaIO₄: If the cytoplasm is stained, you may be over-oxidizing. Lower NaIO₄ to 1 mM and keep at 4°C.

Issue 3: "The signal is weak compared to Cy5."

Diagnosis: Inefficient Hydrazone Formation. Hydrazide-aldehyde reactions are slow at neutral pH without catalysis. Solution:

  • Add Aniline: Include 10 mM Aniline in the staining buffer. This catalyzes the reaction significantly [3].

  • Check pH: If your sample allows, lower the staining buffer pH to 5.5 (Sodium Acetate).

Issue 4: "I have high background in tissue sections (e.g., Brain/Kidney)."

Diagnosis: Endogenous Aldehydes or Lipofuscin. Tissues often contain endogenous carbonyls or autofluorescent lipofuscin (which fluoresces broadly). Solution:

  • Pre-Block Aldehydes: Treat tissue with a blocking hydrazide (non-fluorescent) or a reducing agent (sodium borohydride) before the periodate step to neutralize endogenous aldehydes.

  • Spectral Gating: BDP 630/650 emits at ~642 nm.[1][5] Ensure your emission filter is narrow (e.g., 650/20 nm) to exclude broad autofluorescence.

Diagnostic Flowchart

Troubleshooting Start Start: Evaluate Image Problem Identify Main Issue Start->Problem HighBg High Background / Noise Problem->HighBg LowSig Low / No Signal Problem->LowSig Aggregates Are spots punctate/random? HighBg->Aggregates CheckOx Oxidation Parameters? LowSig->CheckOx SpinDye Soln: Spin dye stock 10k x g before use Aggregates->SpinDye Yes WashIssue Did you use BSA wash? Aggregates->WashIssue No (Uniform haze) AddBSA Soln: Wash with 1% BSA in PBS WashIssue->AddBSA No OptOx Soln: Fresh NaIO4 (Check 1mM conc) CheckOx->OptOx Old/Weak NaIO4 CheckpH pH / Catalyst? CheckOx->CheckpH NaIO4 is Good AddAniline Soln: Add 10mM Aniline or lower pH to 5.5 CheckpH->AddAniline

Figure 2: Step-by-step diagnostic tree for BDP 630/650 imaging artifacts.

References

  • Thermo Fisher Scientific. Improved Immobilization and Conjugation of Glycoproteins. (Demonstrates aniline catalysis for hydrazide chemistry).

  • Lumiprobe. this compound Datasheet & Protocols. (Spectral properties and general handling).[1][6][7]

  • Zeng, Y., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe... ACS Omega. (Discusses hydrazone formation kinetics and fluorescence turn-on mechanisms).

  • Sigma-Aldrich. Cell Tracking with Lipophilic Membrane Dyes. (Establishes the protocol for using Albumin/BSA to scavenge excess lipophilic dyes).

Sources

Technical Support Center: Controlling the Reaction Between BDP 630/650 Hydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of BDP 630/650 hydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the labeling of aldehydes and ketones with this far-red fluorescent dye. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful by explaining the "why" behind the protocols.

Section 1: Understanding the Core Reaction: Hydrazone Formation

The fundamental reaction between this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond.[][2] This reaction is a cornerstone of bioconjugation due to its specificity and ability to be performed under mild, biologically compatible conditions.[3][4]

The hydrazide moiety (-NHNH₂) of the BDP dye acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate, which then dehydrates to form the final, stable C=N hydrazone linkage.

Workflow of this compound-Aldehyde Conjugation

Start Start: Prepare Reactants BDP This compound (in DMF or DMSO) Start->BDP Aldehyde Aldehyde/Ketone Biomolecule (in aqueous buffer) Start->Aldehyde Mix Mix Reactants Adjust pH (4.5-7.4) BDP->Mix Aldehyde->Mix Incubate Incubate (Room Temp to 37°C) Mix->Incubate Monitor Monitor Reaction (TLC, HPLC, or Spectrophotometry) Incubate->Monitor Monitor->Incubate If incomplete Purify Purification (e.g., Column Chromatography) Monitor->Purify If reaction is complete Analyze Analyze Product (Mass Spec, NMR, Spectroscopy) Purify->Analyze End End: Labeled Product Analyze->End

Caption: Experimental workflow for labeling aldehydes with this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction?

The rate of hydrazone formation is pH-dependent. The reaction is fastest at a slightly acidic pH, typically around 4.5, which facilitates the dehydration of the hemiaminal intermediate.[4][5] However, for many biological applications, the reaction needs to be performed at a neutral pH (around 7.4). While the reaction will proceed at neutral pH, the rate will be slower.[4] If your biomolecule is stable at a lower pH, performing the reaction in a buffer at pH 4.5-5.5 is recommended for optimal efficiency.

Q2: Can I use a catalyst to speed up the reaction at neutral pH?

Yes, aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate hydrazone formation, especially at neutral pH.[3][5][6] Aniline catalysis is particularly useful when working with low concentrations of reactants.[6] A concentration of 10-100 mM aniline is often recommended.[4] More recently, 2-aminobenzenephosphonic acids have been shown to be even more effective catalysts than anthranilic acids at biological pH.[3]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7][8] It is recommended to prepare a stock solution of the dye in one of these solvents and then add it to the aqueous reaction buffer containing the aldehyde- or ketone-containing molecule. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not denature your biomolecule.

Q4: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[8][9] For transportation, it can be kept at room temperature for up to three weeks.[9] It is important to avoid prolonged exposure to light.[8][9]

Q5: How can I generate aldehyde or ketone groups on my biomolecule for labeling?

For biomolecules that do not naturally contain carbonyl groups, they can be introduced through various methods. For glycoproteins, the vicinal diols in sugar residues can be oxidized using sodium periodate to generate reactive aldehydes.[][2][10]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the labeling reaction and provides a systematic approach to resolving them.

Problem 1: Low or No Fluorescent Signal After Labeling

This is a frequent issue that can stem from several sources.

Troubleshooting Decision Tree

Start Low/No Signal CheckReagents Verify Reagent Integrity Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurification Assess Purification & Detection Start->CheckPurification DegradedDye Is BDP hydrazide fresh? CheckReagents->DegradedDye DegradedAldehyde Is aldehyde/ketone present and reactive? CheckReagents->DegradedAldehyde IncorrectpH Is pH optimal (4.5-7.4)? CheckConditions->IncorrectpH InsufficientTime Was incubation time sufficient? CheckConditions->InsufficientTime LowConcentration Are reactant concentrations too low? CheckConditions->LowConcentration LossOfProduct Was product lost during purification? CheckPurification->LossOfProduct IncorrectDetection Are imaging settings correct for BDP 630/650? CheckPurification->IncorrectDetection

Caption: Troubleshooting flowchart for low or no fluorescent signal.

Detailed Solutions
Potential Cause Recommended Action
Degradation of this compound Use a fresh vial of the dye. Ensure proper storage conditions have been maintained (-20°C, dark, desiccated).[8][9]
Absence or Low Concentration of Aldehydes/Ketones Verify the presence of carbonyl groups on your biomolecule. If generated by oxidation, ensure the oxidation step was successful. Consider increasing the molar excess of the BDP hydrazide.
Suboptimal Reaction pH Measure the pH of your reaction buffer. For optimal rates, adjust the pH to 4.5-5.5 if your biomolecule is stable. For reactions at neutral pH, consider adding a catalyst like aniline.[4][5]
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate method like TLC or HPLC.[11] If the reaction is slow, increase the incubation time or consider a slightly elevated temperature (e.g., 37°C), provided your biomolecule is stable.
Low Reactant Concentrations If working with dilute samples, increase the concentration of one or both reactants if possible. The addition of an aniline catalyst is highly recommended for low concentration reactions.[6]
Loss of Labeled Product During Purification Evaluate your purification method. If using chromatography, ensure the column material is compatible with your labeled product and that the elution conditions are appropriate.
Incorrect Imaging Settings Confirm that the excitation and emission wavelengths used for detection are appropriate for BDP 630/650 (Excitation max: ~628 nm, Emission max: ~642 nm).[7][8]
Problem 2: High Background or Non-Specific Staining

Excessive background fluorescence can obscure your specific signal.

Potential Causes and Solutions
  • Excess Unreacted this compound: This is the most common cause of high background.

    • Solution: Ensure thorough purification after the labeling reaction to remove all unbound dye. Size exclusion chromatography or dialysis are effective methods for purifying labeled proteins.

  • Non-specific Binding of the Dye: The BDP dye, being somewhat hydrophobic, may non-specifically associate with certain biomolecules or cellular components.

    • Solution: Include a blocking step in your protocol (e.g., with BSA for cell staining) and ensure adequate washing steps after labeling.

  • Autofluorescence: Some biological samples exhibit endogenous fluorescence.

    • Solution: Include an unstained control sample to assess the level of autofluorescence.[12] If autofluorescence is high, consider using a quenching agent.[12]

Problem 3: Unexpected Reaction Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate side reactions.

  • Formation of Azine Byproduct: If an excess of the aldehyde is used relative to the hydrazide, a second molecule of the aldehyde can react with the initial hydrazone product to form an azine.

    • Solution: Use a slight molar excess of the this compound relative to the aldehyde to favor the formation of the desired hydrazone.[11]

Section 4: Key Reaction Parameters

ParameterRecommended Range/ValueRationale
pH 4.5 - 7.4Reaction is fastest at acidic pH, but can be performed at neutral pH, especially with a catalyst.[4][5]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate, but stability of the biomolecule must be considered.
Solvent for BDP Hydrazide DMF or DMSOEnsures complete dissolution of the dye before addition to the aqueous reaction mixture.[7][8]
Catalyst (Optional) 10-100 mM AnilineSignificantly accelerates the reaction at neutral pH and low reactant concentrations.[4]
Molar Ratio 1:1 to 1:5 (Aldehyde:Hydrazide)A slight excess of the hydrazide can help drive the reaction to completion and prevent side reactions.[11]

Section 5: References

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. [Link]

  • One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. [Link]

  • This compound. Porphynet. [Link]

  • This compound (A270081). Antibodies.com. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • BDP 630/650 amine. AxisPharm. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. [Link]

  • Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. Lirias. [Link]

  • Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. PubMed. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Other Targets. DC Chemicals. [Link]

  • Normalized absorption spectra of BDP hydrazones 5 (panel A) and 6... ResearchGate. [Link]

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. PMC. [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Bodipy Probes Fluorescence Dyes. AxisPharm. [Link]

  • Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. PubMed. [Link]

  • CA3145641A1 - Trkb positive allosteric modulators. Google Patents.

  • Lumiprobe. Ala Biolab. [Link]

  • Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channels imaging. ChemRxiv. [Link]

  • Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. [Link]

  • Other Targets. DC Chemicals. [Link]

  • Purification of aqueous dye solutions. Google Patents.

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Technical Support Center: BDP 630/650 Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BDP 630/650 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and troubleshooting common issues with this far-red fluorescent dye. Here, you will find in-depth answers to frequently asked questions and practical, step-by-step guides to overcome challenges, particularly those related to dye aggregation.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[1][2] It is characterized by its bright red fluorescence, with an excitation maximum around 628 nm and an emission maximum at approximately 642 nm.[1][3] The "hydrazide" functional group makes it reactive towards carbonyl groups (aldehydes and ketones), enabling its use in labeling biomolecules like glycoproteins and antibodies after periodate oxidation, as well as for studying molecular interactions.[1][2][3] Its high quantum yield and photostability make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[4]

What is dye aggregation and why is it a problem?

Dye aggregation is a phenomenon where individual dye molecules in a solution stick together to form larger, non-covalent assemblies.[5][6] For fluorescent dyes like BDP 630/650, this can be a significant issue. Aggregation can alter the photophysical properties of the dye, often leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[7] This occurs because the close proximity of the dye molecules in an aggregate allows for non-radiative decay pathways to dominate, effectively "turning off" the fluorescence. In some cases, aggregation can also cause shifts in the absorption and emission spectra.[8] Ultimately, uncontrolled aggregation can lead to inaccurate quantification, reduced sensitivity in assays, and the formation of precipitates that can interfere with experiments.

What causes this compound to aggregate?

Several factors can contribute to the aggregation of this compound, which is a common characteristic of BODIPY dyes.[5][6] The primary drivers include:

  • High Concentration: As the concentration of the dye in a solution increases, the likelihood of intermolecular interactions leading to aggregation also rises.

  • Solvent Polarity: BODIPY dyes are often sparingly soluble in aqueous solutions. In environments with high water content, the hydrophobic dye molecules tend to associate with each other to minimize their contact with water, leading to aggregation.[8]

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in a buffer can influence the solubility and aggregation tendency of the dye.

  • Temperature: Changes in temperature can affect both the solubility of the dye and the kinetics of aggregation.

  • Presence of Biomolecules: Interactions with the biomolecule being labeled can sometimes induce or enhance dye aggregation.

Troubleshooting Guide: Dealing with this compound Aggregation

This section provides a systematic approach to identifying and resolving issues related to this compound aggregation during your experiments.

Issue 1: Precipitate Formation Upon Reconstitution or in Stock Solutions

Symptoms: You observe visible particles, cloudiness, or a solid pellet in your dye solution after dissolving the lyophilized powder or during storage.

Root Cause Analysis: This is a clear indication of significant dye aggregation and precipitation, likely due to poor solubility in the chosen solvent or the use of an excessively high concentration. This compound has good solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3][9]

Solutions:

  • Solvent Selection:

    • Recommended: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[1][3][9]

    • Avoid: Do not attempt to dissolve this compound directly in aqueous buffers like PBS.

  • Concentration Management:

    • Prepare a concentrated stock solution in the recommended organic solvent (e.g., 1-10 mM).

    • When diluting into your aqueous reaction buffer, add the dye stock solution dropwise while vortexing the buffer to ensure rapid and uniform mixing. This minimizes localized high concentrations of the dye that can promote aggregation.

  • Protocol for Reconstitution:

    • Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.[2]

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.

    • Vortex thoroughly until the dye is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.[1][2][3]

Issue 2: Low or No Fluorescence Signal in Labeling Reactions

Symptoms: After performing a labeling reaction and purification, you observe a much lower fluorescence signal from your labeled biomolecule than expected, or no signal at all.

Root Cause Analysis: While several factors can contribute to low signal (e.g., inefficient labeling), dye aggregation is a common culprit. Aggregates may have quenched fluorescence (ACQ) or may have been removed during purification steps if they are large enough.

Solutions:

  • Optimize Labeling Conditions:

    • Control Dye Concentration: Avoid using an excessive molar excess of the dye in your labeling reaction. A higher dye-to-protein ratio can increase the likelihood of aggregation on the surface of the biomolecule. Start with a lower molar excess and titrate up to find the optimal ratio for your specific application.

    • Incorporate Organic Co-solvents: If your biomolecule can tolerate it, including a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF in your labeling buffer can help maintain the dye's solubility and reduce aggregation.

    • pH of Reaction Buffer: Ensure the pH of your reaction buffer is optimal for the hydrazone bond formation (typically pH 5-7). Deviations from this range can affect both the reaction efficiency and dye stability.

  • Post-Labeling Purification:

    • Use size-exclusion chromatography or dialysis to remove unconjugated dye and small aggregates.[10] Be aware that very large aggregates may precipitate and be lost during centrifugation steps prior to purification.

Experimental Workflow for Troubleshooting Low Signal:

Troubleshooting_Low_Signal cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low/No Fluorescence Signal CheckStock Verify Dye Stock: - Check for precipitate - Measure absorbance Start->CheckStock EvalLabeling Evaluate Labeling Reaction: - Dye:Protein ratio - Buffer composition - Presence of co-solvent CheckStock->EvalLabeling Stock OK RemakeStock Prepare Fresh Stock in DMSO/DMF CheckStock->RemakeStock Precipitate found AnalyzePurification Analyze Purification: - Method appropriate for aggregate removal? - Sample loss? EvalLabeling->AnalyzePurification Conditions OK OptimizeReaction Optimize Labeling: - Titrate dye concentration - Add co-solvent (5-10%) - Check buffer pH EvalLabeling->OptimizeReaction Suboptimal conditions RefinePurification Refine Purification Method AnalyzePurification->RefinePurification RemakeStock->EvalLabeling End Optimal Fluorescence Signal OptimizeReaction->End RefinePurification->End

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 3: Inconsistent or Unreliable Fluorescence Readings

Symptoms: You observe high variability in fluorescence intensity between replicate samples or a gradual decrease in signal over time during measurements.

Root Cause Analysis: This can be caused by the dynamic formation and dissolution of dye aggregates in your sample. The presence of aggregates can lead to light scattering, which can interfere with fluorescence measurements. Photobleaching can also contribute to signal loss over time, especially under intense illumination.[11]

Solutions:

  • Sample Preparation for Measurement:

    • Centrifugation: Before taking fluorescence readings, centrifuge your samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large aggregates. Carefully collect the supernatant for measurement.

    • Filtration: For critical applications, filtering the sample through a low-protein-binding 0.22 µm syringe filter can remove aggregates.

  • Inclusion of Additives:

    • Detergents: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween® 20 or Triton™ X-100) can help to solubilize aggregates and stabilize the monomeric form of the dye.[12] However, compatibility with your specific assay and biomolecule must be verified.

  • Instrument Settings:

    • Minimize exposure to excitation light to reduce photobleaching.[11] Use the lowest excitation power and shortest exposure times necessary to obtain a good signal-to-noise ratio.

Summary of Recommended Solvent and Concentration Parameters:

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO or DMFMaximizes solubility and prevents premature aggregation.[1][3][9]
Stock Concentration 1-10 mMA concentrated stock minimizes the volume of organic solvent added to the aqueous reaction buffer.
Working Buffer Aqueous buffer (e.g., MES, HEPES, PBS) at optimal pH for conjugation (pH 5-7)The reaction environment for labeling.
Co-solvent in Working Buffer 5-10% DMSO or DMF (optional)Can improve dye solubility and reduce aggregation during labeling, but biomolecule compatibility must be confirmed.
Additives (for measurement) 0.01-0.05% Tween® 20 or Triton™ X-100 (optional)Can help disaggregate the dye and stabilize the signal, but must be validated for your assay.[12]

Mechanism of Aggregation and Mitigation:

Aggregation_Mechanism cluster_monomer Monomeric State cluster_aggregation Aggregation Process cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies Monomer BDP 630/650 (Monomer) Fluorescence Bright Fluorescence Monomer->Fluorescence Excitation Aggregate BDP 630/650 (Aggregate) Monomer->Aggregate Aggregation Quenching Quenched Fluorescence Aggregate->Quenching Excitation HighConc High Concentration HighConc->Aggregate AqBuffer Aqueous Buffer AqBuffer->Aggregate WrongSolvent Incorrect Solvent WrongSolvent->Aggregate UseDMSO Use DMSO/DMF UseDMSO->Monomer ControlConc Control Concentration ControlConc->Monomer AddCosolvent Add Co-solvent AddCosolvent->Monomer AddDetergent Add Detergent AddDetergent->Monomer

Caption: Factors influencing this compound aggregation and mitigation strategies.

By understanding the chemical nature of this compound and the factors that drive its aggregation, you can proactively design your experiments to minimize these issues, leading to more reliable and reproducible results.

References

  • This compound (A270081). Antibodies.com. [Link]

  • Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. Journal of the American Chemical Society. [Link]

  • Aggregation Turns BODIPY Fluorophores into Photosensitizers: Reversibly Switching Intersystem Crossing On and Off for Smart Photodynamic Therapy. CCS Chemistry. [Link]

  • J-aggregation induced emission enhancement of BODIPY dyes via H-bonding directed supramolecular polymerization: the importance of substituents at boron. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Progress of BODIPY Dyes With Aggregation-Induced Emission. Frontiers in Chemistry. [Link]

  • Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. PMC. [Link]

  • Choosing the B(right)est Fluorescent Protein: Aggregation Tendency. Addgene Blog. [Link]

  • BDP 630/650. AxisPharm. [Link]

  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. [Link]

  • Aggregation makes fluorescent probes better and brighter. RSC Blogs. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Troubleshooting | Fluorescence: Detection. YouTube. [Link]

  • Preventing Protein Aggregation. Biozentrum. [Link]

Sources

Technical Support Center: BDP 630/650 Hydrazide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on BDP 630/650 Hydrazide Labeling Efficiency & Stability

Executive Summary: The pH "Sweet Spot"

As a Senior Application Scientist, I often see researchers struggle with hydrazide labeling not because the chemistry is difficult, but because the conditions are mismatched.

BDP 630/650 (Borondipyrromethene) is a hydrophobic, far-red fluorophore. Unlike Fluorescein, its fluorescence is pH-independent . However, the conjugation reaction (hydrazide + aldehyde


 hydrazone) is heavily pH-dependent .
  • The Golden Rule: The reaction is acid-catalyzed. The optimal pH for maximal reaction rate is 4.5 – 5.5 .

  • The Exception: If your protein/biomolecule is acid-sensitive, you must use a catalyst (Aniline) to label at pH 7.0 .

Mechanism & Causality: Why pH Matters

The reaction between the BDP hydrazide and a carbonyl group (aldehyde/ketone) follows a dehydration mechanism.

The Chemical Conflict
  • Acid Catalysis (Low pH): Protonation of the carbonyl oxygen makes it more electrophilic (reactive). This speeds up the attack by the hydrazide.

  • Nucleophile Availability (High pH): If the pH is too low (< 4.0), the hydrazide group itself becomes protonated (

    
    ), losing its nucleophilicity.
    
  • The Compromise: pH 4.5–5.5 balances carbonyl activation with hydrazide availability.

Visualizing the Reaction Pathway

G Start Biomolecule-CHO (Oxidized Target) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent BDP 630/650 Hydrazide Reagent->Inter Product Hydrazone Conjugate Inter->Product Dehydration (Rate Limiting) Acid Catalyzed (pH 4.5-5.5) Reduced Stable Hydrazine (Final) Product->Reduced Reduction (NaCNBH3) Acid Acidic pH (4.5-5.5) Accelerates Dehydration Acid->Inter Neutral Neutral pH (7.0) Slow Reaction Requires Aniline Neutral->Inter

Figure 1: The reaction mechanism highlights the rate-limiting dehydration step, which is driven by acidic conditions.

Data Summary: pH Effects on Labeling

ParameterpH 4.5 – 5.5 (Standard)pH 7.0 – 7.4 (Physiological)pH > 8.0 (Basic)
Reaction Rate Fast (30-120 mins)Slow (Requires 12-24h without catalyst)Negligible
BDP Fluorescence Stable (High QY)Stable (High QY)Stable (High QY)
Hydrazone Stability Low (Reversible equilibrium)ModerateHigh
Protein Risk Precipitation risk for some proteinsSafe for most proteinsHydrolysis risk
Required Catalyst NoneAniline (10-100 mM) N/A

Troubleshooting Guide & FAQs

Issue 1: Low Labeling Efficiency (Weak Signal)

Q: I followed the protocol at pH 7.4 to protect my protein, but the signal is very weak. Why? A: At pH 7.4, the formation of the hydrazone bond is kinetically unfavorable because the carbonyl is not sufficiently activated.

  • Solution: You have two options:

    • Lower the pH: Use Sodium Acetate buffer at pH 5.5.

    • Use a Catalyst (Recommended): Add 10–100 mM Aniline to your reaction at pH 7.0. Aniline forms a highly reactive Schiff base intermediate that "shuttles" the reaction forward, increasing the rate by up to 400-fold at neutral pH [1].

Issue 2: Dye Precipitation

Q: When I add the this compound to my buffer, I see a dark precipitate. A: BDP 630/650 is a hydrophobic core (Borondipyrromethene). It is not water-soluble.

  • Solution:

    • Dissolve the dye stock in anhydrous DMSO or DMF first (10 mg/mL).

    • Add this organic stock to your aqueous reaction slowly while vortexing.

    • Ensure the final organic solvent concentration is 5–10% (v/v) . If your protein tolerates it, 10% DMSO keeps the dye in solution during the reaction.

Issue 3: Signal Loss Over Time

Q: My labeling worked initially, but after storage, the fluorescence decreased. A: The hydrazone bond is a "dynamic covalent" bond. It is reversible, especially in aqueous acidic conditions or if competing aldehydes/ketones are present.

  • Solution: You must perform a Reductive Amination step. After the labeling reaction, add Sodium Cyanoborohydride (NaCNBH₃) . This reduces the reversible hydrazone (

    
    ) to a stable hydrazine (
    
    
    
    ) bond.

Validated Experimental Protocol

Objective: Labeling a Glycoprotein (e.g., Antibody) with this compound.

Materials
  • Dye: this compound (dissolved in DMSO).[1][2][3]

  • Oxidizer: Sodium Periodate (NaIO₄).

  • Buffers:

    • Oxidation Buffer: PBS pH 7.4.

    • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 (OR PBS pH 7.4 + 100 mM Aniline).

  • Reducer: 5 M Sodium Cyanoborohydride (in 1M NaOH).

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification Step1 Oxidation Add NaIO4 to Protein 30 min @ 4°C (Dark) Step2 Buffer Exchange Remove excess NaIO4 Move to pH 5.5 Acetate Step1->Step2 Step3 Labeling Reaction Add BDP 630/650 (in DMSO) Final DMSO: 10% 2-12 hours @ RT Step2->Step3 Step4 Stabilization (Optional) Add NaCNBH3 React 1 hour Step3->Step4 Step5 Purification Gel Filtration / Dialysis Remove free dye Step4->Step5

Figure 2: Step-by-step workflow for stable hydrazide conjugation.

Step-by-Step Methodology
  • Oxidation:

    • Dissolve protein (1-5 mg/mL) in PBS.

    • Add Sodium Periodate to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at 4°C in the dark. Note: Over-oxidation can damage the protein.

  • Buffer Exchange (Critical):

    • Remove excess periodate using a desalting column (e.g., PD-10) equilibrated with 100 mM Sodium Acetate, pH 5.5 .

    • Why? Residual periodate will oxidize the hydrazide dye, destroying it before it labels the protein.

  • Labeling:

    • Add this compound (from DMSO stock) to the oxidized protein.

    • Target molar excess: 10-20x dye over protein.

    • Incubate for 2–4 hours at Room Temperature (or overnight at 4°C).

  • Reduction (Stabilization):

    • Add Sodium Cyanoborohydride (final conc. 5-10 mM). Incubate 1 hour.

  • Purification:

    • Remove free dye via dialysis or size exclusion chromatography.[4] BDP 630/650 is sticky; ensure the column is washed thoroughly.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[5] Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Lumiprobe Corporation. (n.d.). This compound Product Protocol & Spectral Properties. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: The Chemistry of Reactive Groups. Link

  • BroadPharm. (n.d.). This compound Safety & Solubility Data. Link

Sources

Validation & Comparative

Performance Guide: BDP 630/650 vs. Cy5 Hydrazide in Far-Red Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield & Performance Comparison: BDP 630/650 Hydrazide vs. Cy5 Hydrazide Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Red Region" Paradigm Shift

For decades, Cyanine 5 (Cy5) has been the industry standard for far-red imaging due to its high molar extinction coefficient. However, its application in quantitative microscopy and single-molecule tracking is severely limited by low quantum yield (QY) in aqueous buffers and rapid photobleaching .

BDP 630/650 , a Boron-Dipyrromethene (BODIPY) derivative, represents a structural paradigm shift. While its molar extinction coefficient is lower than Cy5, its Quantum Yield is nearly 3.5x higher (0.91 vs ~0.27) . This results in a fluorophore that is not only effectively brighter in many contexts but also orders of magnitude more photostable.

Verdict:

  • Choose Cy5 only if you are strictly limited by legacy filter sets or require the absolute highest absorption cross-section for short-exposure applications where bleaching is irrelevant.

  • Choose BDP 630/650 for essentially all other applications, especially fluorescence polarization (FP) , long-term live imaging , and quantitative assays where signal stability is paramount.

Fundamental Photophysics: The Data

The following data compares BDP 630/650 (specifically the Lumiprobe/BroadPharm derivative) directly against standard Cy5 in aqueous buffer (PBS, pH 7.4).

Table 1: Optical Property Comparison
MetricThis compound Cy5 Hydrazide Impact on Research
Core Scaffold BODIPY (Rigid)Polymethine (Flexible)Rigid structure = High QY & Stability.
Excitation Max 628 nm649 nmBoth compatible with 633/640 nm lasers.
Emission Max 642 nm670 nmBDP has a smaller Stokes shift.
Extinction Coeff.[1][2][3][4] (ε) ~97,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹Cy5 absorbs more photons per molecule.
Quantum Yield (Φ) 0.91 (91%)~0.20 – 0.27 (20-27%)BDP is ~350% more efficient at emitting light.
Molecular Brightness~88,200~67,500BDP is effectively brighter despite lower ε.
Photostability Ultra-HighLow (Bleaches in seconds)Critical for time-lapse/confocal.
Fluorescence Lifetime Long (~3-5 ns)Short (~1 ns)BDP is superior for Fluorescence Polarization (FP).

† Molecular Brightness = ε × Φ. This is the theoretical maximum brightness per molecule.

Mechanistic Insight: Why is Cy5 Dimmer?

Cyanine dyes possess a flexible polymethine chain. In aqueous solution, this chain can undergo cis-trans photoisomerization upon excitation. This non-radiative decay pathway dissipates absorbed energy as heat rather than fluorescence, drastically lowering the Quantum Yield (Φ ~0.27).

BDP 630/650 utilizes a rigid boron-dipyrromethene core.[2][5][6][7] This structural rigidity inhibits non-radiative rotation/vibration, channeling almost all absorbed energy into photon emission (Φ ~0.91).

Visualization: Performance Architecture

The following diagram illustrates the causal relationship between the chemical structure and the resulting imaging performance.

G cluster_0 Cy5 (Cyanine) cluster_1 BDP 630/650 (BODIPY) Cy5_Struct Flexible Polymethine Chain Cy5_Decay Non-Radiative Decay (Cis-Trans Isomerization) Cy5_Struct->Cy5_Decay Promotes Cy5_Perf Low QY (~0.27) High Bleaching Cy5_Decay->Cy5_Perf Causes Outcome Effective Brightness & Data Integrity Cy5_Perf->Outcome Reduces Signal Over Time BDP_Struct Rigid Boron-Dipyrromethene Core BDP_Decay Inhibited Rotation (Energy Trapped) BDP_Struct->BDP_Decay Enforces BDP_Perf High QY (0.91) High Photostability BDP_Decay->BDP_Perf Results in BDP_Perf->Outcome Maximizes Signal & Stability

Figure 1: Structural causality of quantum yield differences. The rigidity of the BDP core prevents energy loss, resulting in superior quantum efficiency compared to Cy5.

Experimental Protocol: Hydrazide Labeling

Hydrazide chemistry is highly specific for carbonyl groups (aldehydes and ketones). Since proteins do not naturally contain aldehydes, this method requires a preliminary oxidation step, usually targeting the carbohydrate moiety of glycoproteins.

Application: Labeling antibodies (IgG), membrane glycoproteins, or oxidized RNA.

Materials Required:
  • Target: Glycoprotein (e.g., Antibody, 1 mg/mL in PBS).

  • Oxidizer: Sodium Periodate (NaIO₄).

  • Fluorophore: this compound (dissolved in DMSO).[1][8]

  • Purification: Gel filtration column (e.g., PD-10 or Zeba Spin).

Step-by-Step Workflow:
  • Periodate Oxidation (Generate Carbonyls):

    • Add NaIO₄ to the protein solution to a final concentration of 1–10 mM.

    • Note: Use 1 mM for specific sialic acid oxidation (mild); use 5–10 mM for general carbohydrate oxidation.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench: Add glycerol (final 150 mM) or perform a rapid buffer exchange to remove excess periodate. Crucial: Excess periodate will oxidize the hydrazide dye if not removed.

  • Hydrazide Conjugation:

    • Dissolve this compound in dry DMSO (10 mg/mL).

    • Add the dye to the oxidized protein. Recommended molar ratio: 50:1 (Dye:Protein) .

    • Why so high? Hydrazide-aldehyde kinetics are slower than NHS-amine. Excess dye drives the reaction.

    • Incubate for 2–4 hours at Room Temperature (or overnight at 4°C) with agitation.

  • Purification:

    • Separate unreacted dye using a desalting column (Sephadex G-25) or dialysis against PBS.

    • BDP dyes are hydrophobic; ensure the column is well-equilibrated to prevent non-specific sticking.

Workflow Visualization

Labeling Step1 Glycoprotein (Carbohydrate Chain) Oxidation Oxidation (NaIO4) Targets cis-diols Step1->Oxidation Aldehyde Activated Protein (Aldehyde Groups) Oxidation->Aldehyde Reaction Nucleophilic Attack (Schiff Base Formation) Aldehyde->Reaction Step2 Add this compound Step2->Reaction Final Stable Hydrazone Conjugate (High QY Label) Reaction->Final

Figure 2: The chemical workflow for site-specific labeling of glycoproteins using this compound.

Critical Application Notes
  • Fluorescence Polarization (FP):

    • BDP 630/650 is the gold standard for red-channel FP assays. Its long excited-state lifetime (~3-5 ns) allows the molecule to rotate significantly before emission, providing a larger dynamic range for binding assays compared to Cy5 (lifetime ~1 ns).

  • Filter Compatibility:

    • BDP 630/650 is designed to fit standard Cy5 filter sets .[9] You do not need new hardware.

    • Caution: The Stokes shift is narrower (14 nm) than Cy5 (20 nm). Ensure your excitation and emission filters do not overlap excessively to avoid crosstalk.

  • Solubility:

    • BODIPY dyes are more hydrophobic than sulfonated Cy5 (Sulfo-Cy5). When labeling at high density, BDP can cause protein precipitation. Keep the Degree of Labeling (DOL) moderate (2–4 dyes per protein).

References
  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry (Primary source for Cy5 QY data).[10] Retrieved from [Link]

Sources

Technical Guide: Validation of BDP 630/650 Hydrazide Labeling Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for BDP 630/650

In the far-red imaging landscape, Cyanine-5 (Cy5) has long been the standard. However, for rigorous quantitative microscopy and long-term tracking, Cy5 suffers from a fatal flaw: rapid photobleaching and potential photo-oxidative damage to the sample.

BDP 630/650 Hydrazide (Boron-Dipyrromethene derivative) emerges not merely as an alternative, but as a superior tool for specific applications requiring high photostability and fluorescence polarization capacity. Unlike the flexible polymethine chain of cyanines, the rigid BDP core provides exceptional quantum yield (0.91) and resistance to fading.

However, this rigidity comes with a caveat: Hydrophobicity . Unlike sulfonated Cy5, the BDP core is lipophilic. This guide addresses the critical challenge of validating that your signal comes from specific hydrazide-aldehyde chemistry, and not from non-specific hydrophobic partitioning into lipid bilayers or hydrophobic protein pockets.

Mechanism of Action & Chemical Logic

The labeling relies on a two-step bio-orthogonal reaction. Understanding the chemistry is the first step in troubleshooting specificity.

  • Oxidation: Periodate (

    
    ) cleaves vicinal diols (cis-glycols) on glycans (sialic acids, galactose) or N-terminal Serine/Threonine residues, generating reactive aldehyde groups.[1][2]
    
  • Ligation: The hydrazide group on the BDP dye attacks the aldehyde, forming a hydrazone linkage.[2]

  • Stabilization (Optional): While hydrazones are relatively stable at neutral pH, they can be reduced with sodium cyanoborohydride (

    
    ) to a secondary amine for permanent linkage.
    
Visualization: Reaction Pathway

BDP_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Ligation Glycoprotein Glycoprotein (Vicinal Diols) Aldehyde Activated Aldehyde-Protein Glycoprotein->Aldehyde Oxidation Periodate NaIO4 (Oxidizer) Periodate->Aldehyde Hydrazone BDP-Labeled Glycoprotein Aldehyde->Hydrazone Nucleophilic Attack BDP BDP 630/650 Hydrazide BDP->Hydrazone Aniline Aniline (Catalyst) Aniline->Hydrazone Accelerates 10-100x

Caption: Chemical workflow from periodate oxidation of vicinal diols to aniline-catalyzed hydrazone formation.

Comparative Analysis: BDP 630/650 vs. Alternatives

The choice of dye dictates the validation strategy. BDP's lipophilicity requires different blocking controls than water-soluble Alexa dyes.

FeatureThis compound Cy5 Hydrazide Alexa Fluor 647 Hydrazide Senior Scientist Note
Core Structure Boron-Dipyrromethene (Rigid)Polymethine (Flexible)Sulfonated PolymethineBDP rigidity = High Polarization (Anisotropy).
Photostability Exceptional Low to ModerateHighUse BDP for time-lapse or STED microscopy.
Solubility Lipophilic / Low AqueousModerateHigh (Water Soluble)Critical: BDP requires organic co-solvent (DMSO) and rigorous washing to prevent hydrophobic background.
Quantum Yield ~0.91~0.28 (in water)~0.50BDP is brighter in lipid environments; Cy5 is quenched by water.
Membrane Permeability High Low (if sulfonated)LowBDP will stain intracellular membranes if cells are not fixed/permeabilized carefully.

Self-Validating Experimental Protocol

This protocol is designed not just to label, but to prove specificity. It incorporates Aniline Catalysis to allow labeling at neutral pH (pH 6.7), preserving cell viability and protein structure better than traditional acidic (pH 4.5) protocols.

Reagents
  • Buffer A: PBS pH 6.7 (Phosphate buffered saline). Note: Lower pH favors hydrazone formation, but pH 6.7 + Aniline is the sweet spot for biological compatibility.

  • Oxidizer: Sodium Periodate (

    
    ).[3]
    
  • Catalyst: Aniline (Pure).

  • Dye Stock: this compound (10 mM in DMSO).

Workflow
  • Sample Preparation:

    • Wash cells/protein 2x with Buffer A.

    • Control Step: Split sample into Experimental and Negative Control (No Oxidation) .

  • Oxidation (The Trigger):

    • Incubate Experimental sample with 1 mM

      
       (for sialic acids) or 10 mM (for general sugars) in Buffer A for 30 min at 4°C in the dark.
      
    • Crucial: Incubate Negative Control in Buffer A without periodate.

    • Quench: Add 1 mM Glycerol to neutralize excess periodate (5 min).

  • Labeling (The Reaction):

    • Prepare Labeling Solution: Buffer A + 100 mM Aniline + 50-100 µM this compound.

    • Add to both samples. Incubate 1 hour at 4°C (or RT if fixed).

    • Why Aniline? It forms a highly reactive aniline-Schiff base intermediate that rapidly transimines with the hydrazide, increasing efficiency by orders of magnitude [1].

  • Washing (The Cleanup):

    • Wash 3x with PBS + 1% BSA.

    • BDP Specific Step: Perform one wash with PBS containing 5% DMSO to strip non-specifically bound hydrophobic dye.

Validation Logic & Troubleshooting

To claim "specificity," you must rigorously exclude artifacts. The BDP 630/650 validation logic tree is visualized below.

Visualization: Validation Logic Tree

Validation_Tree Start Experimental Signal Observed Control_A Control A: No Periodate (The 'Dark' Control) Start->Control_A Compare vs. Control_B Control B: PNGase F Treated (The 'Eraser') Start->Control_B Compare vs. Decision_A Is Control A Signal High? Control_A->Decision_A Decision_B Is Control B Signal Low? Control_B->Decision_B Result_Hydrophobic Artifact: Hydrophobic Binding Action: Increase DMSO wash / Use BSA block Decision_A->Result_Hydrophobic Yes Result_Specific Pass: Chemical Specificity Confirmed Decision_A->Result_Specific No Result_Glycan Pass: Target is N-Glycan Decision_B->Result_Glycan Yes Result_NonGlycan Artifact: Non-Specific Protein Binding Decision_B->Result_NonGlycan No

Caption: Decision matrix for interpreting BDP 630/650 specificity controls.

Key Validation Experiments
1. The "Dark" Control (Chemical Specificity)
  • Protocol: Perform the full labeling procedure omitting ONLY the

    
    .
    
  • Interpretation: Any signal here is non-specific binding . Because BDP is hydrophobic, this is your most critical control. If high background persists, increase the BSA concentration in the wash buffer or include a mild detergent (0.05% Tween-20).

2. The "Eraser" Control (Target Specificity)
  • Protocol: Treat samples with PNGase F (removes N-linked glycans) before periodate oxidation.

  • Interpretation: Signal should be drastically reduced (>90%). If signal remains, you are likely labeling O-linked glycans (which PNGase F misses) or oxidizing protein backbones (if periodate concentration >10 mM).

3. The Photostability Challenge
  • Protocol: Continuously illuminate a BDP-labeled sample and a Cy5-labeled sample at 100% laser power.

  • Interpretation: Plot intensity over time. BDP 630/650 should maintain >80% fluorescence long after Cy5 has dropped below 50% [2]. This data is essential for justifying the switch to BDP in publications.

References

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets. [Link]

  • Tian, H., et al. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry.[4][5] [Link]

Sources

Safety Operating Guide

Operational Safety Guide: BDP 630/650 Hydrazide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

BDP 630/650 Hydrazide is a high-performance Boron-Dipyrromethene (BODIPY) fluorophore designed for conjugation to aldehydes and ketones.[1] While valuable for its photostability and far-red emission, its disposal requires strict adherence to chemical hygiene protocols due to its specific elemental composition (Boron, Fluorine, Chlorine) and reactive functional group (Hydrazide).

Operational Directive: Treat all BDP 630/650 waste as Hazardous Chemical Waste . Under no circumstances should this reagent or its stock solutions be disposed of via municipal drains (sink).

Physiochemical Profile for Waste Assessment
PropertySpecificationDisposal Implication
Chemical Formula

Contains Halogens (F, Cl) and Boron (B) .[2]
Functional Group Hydrazide (

)
Nucleophilic/Reductive . Reactive with aldehydes/ketones.[1][3]
Solubility DMSO, DMF, MethanolWaste stream is dictated by the solvent , not just the solute.
Emission/Excitation 628 nm / 642 nmHigh visibility; trace contamination is visually obvious.
Stability High (Photostable)Persistent . Does not degrade rapidly in waste tanks.

Waste Stream Decision Matrix

Effective disposal relies on segregation based on the physical state and solvent carrier. The following logic flow ensures compliance with EPA (RCRA) and local EHS standards.

WasteDisposal Start Waste Source: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder/Residue Liquid Liquid Solution StateCheck->Liquid Reaction Mix Sharps Needles/Syringes StateCheck->Sharps Injection Vial Original Vial / Weigh Boat Solid->Vial SolventCheck Identify Primary Solvent Liquid->SolventCheck SharpsBin Biohazard/Sharps Container (Puncture Proof) Sharps->SharpsBin SolidBin Hazardous Solid Waste Bin (Label: Toxic/Irritant) Vial->SolidBin Bag & Tag NonHalo DMSO, DMF, Ethanol, Water SolventCheck->NonHalo No Cl/F Solvents Halo DCM, Chloroform SolventCheck->Halo Contains Cl/F Solvents NonHaloWaste Non-Halogenated Organic Waste NonHalo->NonHaloWaste HaloWaste Halogenated Organic Waste Halo->HaloWaste

Figure 1: Decision matrix for segregating BDP 630/650 waste streams. Note that while the dye contains halogens, the waste stream classification is typically driven by the bulk solvent unless the dye concentration is exceptionally high (>1%).

Detailed Disposal Protocols

Protocol A: Solid Waste (Stock Vials & Weighing Debris)

Context: Disposal of the original product vial containing residual powder or disposable spatulas/weigh boats.

  • Cap Securely: Ensure the original vial is tightly capped.

  • Secondary Containment: Place the vial or contaminated weigh boat inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Debris contaminated with this compound."

    • Hazards: Check "Toxic" and "Irritant."[4]

  • Disposal: Deposit into the Solid Hazardous Waste drum/pail.

    • Note: Do not place in regular trash or glass disposal boxes.

Protocol B: Liquid Reaction Mixtures (DMSO/DMF Stocks)

Context: Disposal of unused stock solutions (e.g., 10 mM in DMSO) or reaction supernatants.

  • Assess Solvent:

    • Case 1: DMSO/DMF/Methanol (Most Common): Although the dye molecule contains Fluorine and Chlorine, the bulk solvent is non-halogenated. In most jurisdictions, trace solutes do not reclassify the solvent stream. Dispose of in Non-Halogenated Organic Waste .

    • Case 2: Dichloromethane (DCM) or Chloroform: If used for extraction, dispose of in Halogenated Organic Waste .

  • Segregation Warning (Crucial):

    • Do NOT mix Hydrazide waste with Aldehyde/Ketone waste (e.g., Formaldehyde, Glutaraldehyde, Acetone) in the same satellite accumulation container if concentrations are high.

    • Reasoning: Hydrazides react with carbonyls.[3] While dilute mixtures are generally safe, mixing concentrated streams can lead to polymerization or precipitation, potentially clogging waste lines or generating heat [1].

Protocol C: Aqueous Wash Buffers

Context: Large volumes of PBS or water containing trace dye from dialysis or column purification.

  • Deactivation (Optional but Recommended): If the solution is biologically active, treat with 10% bleach. Note: Bleach will oxidize the hydrazide but may not destroy the BDP fluorophore core immediately.

  • Disposal:

    • Trace (<0.01%): Many institutions allow sanitary sewer disposal for trace non-toxic fluorophores if permitted by local wastewater permits.

    • Visible Color: If the solution is distinctly colored (blue/cyan appearance for far-red dyes), collect as Aqueous Hazardous Waste . Do not pour down the sink.

Decontamination Procedures

BDP dyes are lipophilic and highly persistent on surfaces. Standard water washing is often ineffective.

  • Solvent Wash: Apply 70% Ethanol or DMSO to a paper towel and wipe the contaminated surface. The dye is highly soluble in these organic solvents.

  • Surfactant Wash: Follow with a standard laboratory detergent (e.g., Alconox) and water to remove the solvent residue.

  • Verification: Use a UV lamp or simple visual inspection. If color remains, repeat the solvent wash.

  • Waste: Dispose of the contaminated paper towels as Solid Hazardous Waste (Protocol A).

Emergency Spill Response

Scenario: A 5 mg vial of this compound powder is dropped and shatters.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. Wear a particulate mask (N95) if dust is visible to prevent inhalation of boron-containing particulates.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup:

    • Scoop up the glass/powder mixture using a disposable scoop or stiff card.

    • Place all debris into a Wide-Mouth Polyethylene Jar (Sharps compatible).

  • Surface Decon: Wipe the area with ethanol until no blue/cyan residue is visible on the wipe.

  • Reporting: Report the spill to your EHS officer, specifically noting the presence of a fluorinated boron compound.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[6][7][8] Retrieved from [Link]

Sources

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BDP 630/650 hydrazide

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